1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHAHUKOERNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151943 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117896-99-8 | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
CAS Number: 117896-99-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring Raspberry Ketone, represents a molecule of significant interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can profoundly alter the physicochemical and biological properties of a parent compound, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, including its known properties and contextualized synthesis strategies. It further explores the potential applications of this compound in drug development, drawing upon the established roles of trifluoromethyl ketones as potent enzyme inhibitors and valuable pharmacons. A comparative analysis with its non-fluorinated counterpart, Raspberry Ketone, is presented to highlight the strategic importance of trifluorination in molecular design.
Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry
The trifluoromethyl group (CF3) is a privileged moiety in modern drug design. Its incorporation into bioactive molecules can dramatically enhance their pharmacological profiles.[1] Key advantages conferred by the CF3 group include increased lipophilicity, which can improve membrane permeability, and high metabolic stability due to the strength of the carbon-fluorine bond.[1] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[1]
Trifluoromethyl ketones (TFMKs) have emerged as a particularly valuable class of compounds, primarily for their ability to act as reversible covalent inhibitors of serine and cysteine proteases.[2][3] The electrophilic carbonyl carbon of the TFMK moiety readily forms a stable hemiketal or hemithioketal adduct with the hydroxyl or thiol group of the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[4] This mechanism has been successfully exploited in the development of inhibitors for a range of therapeutic targets.
This guide focuses on this compound, a molecule that combines the structural features of Raspberry Ketone with the unique properties of a trifluoromethyl ketone. While specific research on this compound is limited, its structural alerts suggest significant potential in drug discovery.
Physicochemical Properties of this compound
Based on available data, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 117896-99-8 | [5] |
| Molecular Formula | C10H9F3O2 | [5] |
| Molecular Weight | 218.18 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | O=C(CCC1=CC=C(O)C=C1)C(F)(F)F | [5] |
| Purity | 95% (as commercially available) | [5] |
Synthesis Strategies for Trifluoromethyl Ketones
Nucleophilic Trifluoromethylation of Esters
A straightforward and widely applicable method involves the nucleophilic trifluoromethylation of esters.[4] This approach typically utilizes a source of the trifluoromethyl anion (CF3-), which can be generated from reagents like fluoroform (HCF3) in the presence of a strong base.[4]
Conceptual Workflow:
Caption: General workflow for the synthesis of trifluoromethyl ketones via nucleophilic trifluoromethylation of esters.
Experimental Considerations:
-
Choice of Ester: Methyl or ethyl esters are commonly used starting materials.
-
Trifluoromethylating Agent: The selection of the CF3- source and the base is critical for achieving high yields and minimizing side reactions.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of the trifluoromethyl anion.[4]
Other Synthetic Approaches
Other potential synthetic routes to trifluoromethyl ketones include:
-
Cross-coupling reactions: Photocatalyzed cross-coupling of bromotrifluoroacetone with alkenes has been reported as an effective method for synthesizing aliphatic TFMKs.[6]
-
Direct Fluorination: Electrophilic fluorination of cyclic ketones using reagents like Selectfluor® can yield fluorinated ketone derivatives, although this may not be directly applicable for the synthesis of a trifluoromethyl group.[7][8]
Potential Applications in Drug Discovery
The structural features of this compound suggest several potential applications in drug discovery, primarily leveraging the established roles of trifluoromethyl ketones.
Enzyme Inhibition
As previously mentioned, TFMKs are potent inhibitors of serine and cysteine proteases.[3] The trifluoromethyl ketone moiety in this compound could serve as a warhead to target the active sites of various enzymes implicated in disease.
Potential Therapeutic Targets:
-
Viral Proteases: TFMKs have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[3]
-
Cathepsins: These are cysteine proteases involved in a variety of physiological and pathological processes, including cancer and inflammatory diseases.
-
Caspases: These are cysteine proteases that play essential roles in apoptosis (programmed cell death).
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Modulation of Physicochemical Properties
The introduction of the trifluoromethyl group in place of the methyl group in Raspberry Ketone is expected to significantly alter its properties:
-
Increased Lipophilicity: The CF3 group is more lipophilic than a methyl group, which could enhance the ability of the molecule to cross cell membranes.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, potentially leading to a longer biological half-life.[1]
-
Altered Receptor Binding: The electron-withdrawing nature of the CF3 group can influence the electronic environment of the molecule, potentially leading to altered or improved binding affinity for biological targets.
Comparative Analysis: this compound vs. Raspberry Ketone
Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) is a well-studied natural product known for its characteristic aroma and has been investigated for various biological activities. A comparison with its trifluorinated analog highlights the strategic rationale for fluorination in drug design.
| Feature | Raspberry Ketone | This compound |
| Structure | Contains a methyl ketone | Contains a trifluoromethyl ketone |
| Metabolic Stability | Susceptible to oxidation of the methyl group | Expected to have higher metabolic stability |
| Lipophilicity | Moderately lipophilic | Expected to have higher lipophilicity |
| Electrophilicity of Carbonyl Carbon | Moderate | Significantly increased |
| Primary Biological Role | Flavoring agent, potential metabolic effects | Potential as a therapeutic agent (e.g., enzyme inhibitor) |
Conclusion
This compound is a compelling molecule for researchers and drug development professionals. While direct experimental data on its synthesis and biological activity are currently scarce, the well-established principles of medicinal chemistry surrounding trifluoromethyl ketones provide a strong rationale for its investigation. The strategic incorporation of a trifluoromethyl group into the Raspberry Ketone scaffold is anticipated to yield a compound with enhanced pharmacological properties, particularly as a potential enzyme inhibitor. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
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Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). Available at: [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. Available at: [Link]
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A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available at: [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
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High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. NIH. Available at: [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Georgia Gwinnett College. Available at: [Link]
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One pot synthesis of Raspberry ketone over Pd loaded Zn-La bifunctional catalyst. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Distal Fluorinated Ketones. ResearchGate. Available at: [Link]
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Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central. Available at: [Link]
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An In-depth Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: Direct experimental data for 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of its non-fluorinated analog, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), and the well-documented effects of trifluoromethyl substitution in medicinal chemistry. All predicted properties and protocols should be considered theoretical and require experimental validation.
Introduction: A Tale of Two Ketones
4-(4-Hydroxyphenyl)butan-2-one, widely known as raspberry ketone, is a natural phenolic compound responsible for the characteristic aroma of raspberries.[1][2] Beyond its use as a fragrance and flavoring agent, it has garnered significant interest for its potential health benefits, including purported anti-obesity effects.[3] The introduction of a trifluoromethyl (-CF3) group to organic molecules is a common strategy in medicinal chemistry to enhance various properties such as metabolic stability, bioavailability, and receptor binding affinity.[4] This guide focuses on the chemical properties and potential significance of this compound, a fluorinated analog of raspberry ketone, for researchers in drug discovery and development.
The trifluoromethyl group is a potent electron-withdrawing moiety that can significantly alter the physicochemical and biological properties of a parent molecule.[4] Its introduction in place of a methyl group can lead to increased lipophilicity, improved metabolic stability by blocking sites of oxidation, and altered electronic interactions with biological targets.[4][5] These modifications make trifluoromethylated compounds highly valuable in the design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The introduction of the trifluoromethyl group is expected to modulate the physicochemical properties of the raspberry ketone scaffold. The following table summarizes the known properties of raspberry ketone and the predicted properties of its trifluorinated analog.
| Property | 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) | This compound (Predicted) |
| Molecular Formula | C10H12O2[1] | C10H9F3O2[6] |
| Molecular Weight | 164.20 g/mol [1] | 218.18 g/mol [6] |
| CAS Number | 5471-51-2[1] | 117896-99-8[6] |
| Melting Point | 82-84 °C[2] | Expected to be similar or slightly higher. |
| Boiling Point | 140-146 °C at 0.5 mmHg[2] | Expected to be higher due to increased molecular weight and polarity. |
| Solubility | Insoluble in water; soluble in ethanol and oils.[7] | Expected to have decreased water solubility and increased lipid solubility. |
| pKa | ~9.95[8] | Expected to be lower (more acidic) due to the electron-withdrawing nature of the -CF3 group. |
| LogP | ~1.84[8] | Expected to be higher (more lipophilic). |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
A potential synthetic route could involve the following key steps:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 4-(4-hydroxyphenyl)propanoic acid
-
To a solution of 4-(4-hydroxyphenyl)propanoic acid (1 eq.) in methanol (10 vol.), add a catalytic amount of sulfuric acid (0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(4-hydroxyphenyl)propanoate.
Step 2: Trifluoromethylation of the Methyl Ester
-
Dissolve methyl 4-(4-hydroxyphenyl)propanoate (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add a solution of Ruppert-Prakash reagent (TMSCF3, 1.5 eq.) and a catalytic amount of a suitable initiator (e.g., TBAF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench the reaction with an aqueous solution of HCl (1M).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the p-substituted phenyl ring, and two methylene groups in the butanone chain. The chemical shifts of the methylene protons adjacent to the trifluoromethyl ketone will be shifted downfield.
-
¹³C NMR: Characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, aromatic carbons, and methylene carbons are expected.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group is expected.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (218.18 g/mol ) should be observed. Fragmentation patterns would likely show the loss of the trifluoromethyl group and cleavage of the butanone chain.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl stretching (C=O) is expected around 1715-1730 cm⁻¹. Additionally, a broad O-H stretching band for the phenolic hydroxyl group and C-F stretching bands will be present.
Potential Biological and Pharmacological Significance
The introduction of a trifluoromethyl group can profoundly impact the biological activity of a molecule.
Metabolic Stability
The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation.[4] In raspberry ketone, the methyl group of the acetyl moiety can be a site of metabolic oxidation. Replacing it with a trifluoromethyl group is expected to block this metabolic pathway, thereby increasing the compound's in vivo half-life.
Receptor and Enzyme Interactions
Trifluoromethyl ketones are known to be effective inhibitors of various enzymes, particularly serine and cysteine proteases.[10][11] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone can form stable hemiacetal or hemiketal adducts with active site residues. This suggests that this compound could exhibit inhibitory activity against a range of biological targets.
Caption: Predicted pharmacological implications of trifluoromethylation.
In Vitro and In Vivo Evaluation Workflow
To assess the biological activity of this compound, a systematic experimental approach is recommended:
-
Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as proteases, kinases, and lipases, to identify potential targets. Determine IC50 values to quantify inhibitory potency.
-
Cell-Based Assays: Evaluate the compound's effects on cellular processes in relevant cell lines (e.g., cancer cells, adipocytes). Assess parameters such as cell viability, apoptosis, and signaling pathway modulation.
-
ADME Studies: Conduct in vitro absorption, distribution, metabolism, and excretion (ADME) studies to evaluate its pharmacokinetic properties. This includes permeability assays (e.g., Caco-2) and metabolic stability assays using liver microsomes.
-
In Vivo Studies: If promising in vitro activity and pharmacokinetic properties are observed, proceed to in vivo studies in appropriate animal models to evaluate efficacy and safety.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be followed. Based on the safety data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion and Future Perspectives
This compound represents an intriguing synthetic analog of raspberry ketone with the potential for enhanced pharmacological properties. The introduction of the trifluoromethyl group is a well-established strategy in drug discovery for improving metabolic stability and biological activity. The predicted properties of this compound, including its increased lipophilicity and potential as an enzyme inhibitor, make it a compelling candidate for further investigation in various therapeutic areas.
Future research should focus on the development of a robust and scalable synthesis, full analytical characterization, and a comprehensive evaluation of its biological activities. Such studies will be crucial in determining the true potential of this fluorinated ketone as a novel therapeutic agent.
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1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one structure
An In-depth Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive analysis of this compound, a fluorinated analog of the naturally occurring raspberry ketone. The introduction of a trifluoromethyl (CF₃) group in place of a methyl group drastically alters the molecule's electronic properties, reactivity, and potential biological activity. This document details the compound's core structure, explores plausible synthetic pathways with mechanistic insights, and outlines a complete analytical workflow for structural verification. Furthermore, it delves into the chemical behavior and potential applications of this molecule, particularly within the domain of drug discovery, where trifluoromethyl ketones are recognized as valuable pharmacophores. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this promising chemical entity.
Introduction to Trifluoromethyl Ketones in Medicinal Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity and lipophilicity.[2] When this group is adjacent to a carbonyl, it forms a trifluoromethyl ketone (TFMK), a functional group of profound interest. TFMKs are exceptionally valuable synthetic targets and intermediates in the creation of fluorinated pharmaceuticals.[3] Their unique electronic nature renders the carbonyl carbon highly electrophilic, making them effective mimics of the tetrahedral transition state in enzymatic reactions and enabling their function as potent, often reversible, covalent inhibitors of enzymes like kinases and proteases.[1][4]
This guide focuses on this compound, which combines the TFMK warhead with a phenolic scaffold reminiscent of raspberry ketone, a compound known for its fragrance and various biological activities.[5][6][7] Understanding its structure is key to unlocking its potential in rational drug design.
Molecular Structure of this compound
The structure of this compound (IUPAC Name) is defined by a butanone backbone functionalized with a terminal trifluoromethyl group and a 4-hydroxyphenyl group at the C4 position.[8]
Key Structural Features:
-
Trifluoromethyl Ketone (TFMK): The electron-withdrawing CF₃ group significantly polarizes the adjacent C=O bond, increasing the electrophilicity of the carbonyl carbon.
-
Phenolic Ring: The 4-hydroxyphenyl group provides a site for hydrogen bonding (both as a donor and acceptor), aromatic interactions (π-stacking), and potential metabolic modification (e.g., glucuronidation).
-
Ethylene Bridge: The two-carbon linker (-CH₂-CH₂-) provides conformational flexibility, allowing the aromatic ring and the TFMK group to adopt various spatial orientations for optimal target binding.
Caption: Key structural features and their influence on molecular properties.
The Influence of Trifluorination: A Comparison with Raspberry Ketone
The most effective way to appreciate the unique properties of this compound is to compare it with its non-fluorinated parent compound, 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone.[7][9]
| Property | Raspberry Ketone (C₁₀H₁₂O₂) | This compound (C₁₀H₉F₃O₂) | Rationale for Difference |
| Molecular Weight | 164.20 g/mol [7] | 218.18 g/mol [8] | Replacement of 3 H atoms with 3 much heavier F atoms. |
| Ketone Carbonyl | Moderately electrophilic. | Highly electrophilic. | Strong inductive electron withdrawal by the CF₃ group. |
| Acidity of α-Protons | pKa ~19-20 (typical ketone). | Less acidic. | The electron-withdrawing CF₃ group destabilizes the adjacent carbanion (enolate). |
| Reactivity | Undergoes standard ketone reactions (e.g., enolate formation, aldol condensation).[10][11] | Prone to nucleophilic attack at the carbonyl carbon, forming stable hemiacetals or hemiketals.[1] | The high electrophilicity of the carbonyl carbon dominates its reactivity profile. |
| Lipophilicity (LogP) | ~1.84 - 2.08[12][13] | Predicted to be higher. | The CF₃ group significantly increases lipophilicity.[2] |
| Biological Profile | Flavoring agent, fragrance, reported metabolic effects.[5][9] | Potential enzyme inhibitor (e.g., kinase, protease) due to the TFMK "warhead".[4] | The TFMK moiety is a known pharmacophore for covalent reversible inhibition. |
Synthesis and Mechanistic Considerations
Plausible Synthetic Strategy: Modified Claisen-Schmidt Condensation
The most analogous synthesis is that of raspberry ketone, which often employs a Claisen-Schmidt (or crossed aldol) condensation between acetone and 4-hydroxybenzaldehyde, followed by selective hydrogenation of the resulting α,β-unsaturated ketone.[5][14] A similar strategy can be envisioned here.
-
Step 1: Claisen-Schmidt Condensation. Reaction of 1,1,1-trifluoroacetone with 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds via deprotonation of an α-hydrogen from a standard ketone to form an enolate, which then attacks the aldehyde.[10][15] However, trifluoroacetone lacks enolizable α-protons. Therefore, a more feasible approach involves the condensation of 4-hydroxybenzaldehyde with a reagent that can introduce the trifluoroacetylmethyl group, or a related synthon. A more direct Claisen-type condensation would involve reacting an ester with 1,1,1-trifluoroacetone, which is challenging.
-
Step 2: Reduction. The resulting α,β-unsaturated trifluoromethyl ketone would then be selectively hydrogenated at the C=C double bond, leaving the carbonyl and aromatic ring intact.
Alternative Approach: Friedel-Crafts Acylation/Alkylation
A more direct and likely successful route would involve a Friedel-Crafts type reaction on phenol.
-
Friedel-Crafts Acylation: This would involve reacting phenol with a suitable four-carbon acylating agent containing a terminal trifluoromethyl group, such as 4,4,4-trifluorobutanoic acid or its acid chloride. Classic Friedel-Crafts reactions often use strong Lewis acids like AlCl₃.[16] However, modern methods using trifluoroacetic anhydride (TFAA) as both a catalyst and activating agent for carboxylic acids are cleaner and highly effective for electron-rich substrates like phenol.[16][17][18] The reaction is expected to show high para-selectivity due to the directing effect of the hydroxyl group.
-
Friedel-Crafts Alkylation: An alternative is the alkylation of phenol with a molecule like 4,4,4-trifluoro-1-buten-2-one. This reaction would also be catalyzed by a strong acid.[19][20]
The Friedel-Crafts acylation approach is arguably the most robust and direct pathway to the target molecule.
Caption: Proposed workflow for synthesis and structural analysis.
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative, field-proven methodology adapted for the synthesis of the title compound. It is based on modern Friedel-Crafts procedures that utilize trifluoroacetic anhydride for activation.[16][21]
Materials:
-
Phenol
-
4,4,4-Trifluorobutanoic acid
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) and 4,4,4-trifluorobutanoic acid (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (2.5 eq) dropwise via a syringe. The TFAA reacts with the carboxylic acid to form a highly reactive mixed anhydride in situ.
-
Acylation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the reaction is complete, carefully quench by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the product. The para-substituted isomer is the major product and is typically less polar than any ortho-isomer.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.
Structural Elucidation and Analytical Workflow
Confirmation of the synthesized structure is paramount and requires a suite of spectroscopic techniques. The following are the expected spectral characteristics based on the molecule's structure.
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR | ~9-10 ppm (s, 1H): Phenolic -OH proton. ~7.1 ppm (d, 2H): Aromatic protons ortho to the alkyl chain. ~6.8 ppm (d, 2H): Aromatic protons ortho to the -OH group. ~3.2 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group. ~2.9 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ring. |
| ¹³C NMR | ~192 ppm (q): Carbonyl carbon (C=O), showing quartet splitting due to coupling with the three fluorine atoms. ~155 ppm: Aromatic carbon attached to the -OH group. ~130-133 ppm: Quaternary aromatic carbon and CH carbons ortho to the alkyl chain. ~115 ppm: Aromatic CH carbons ortho to the -OH group. ~116 ppm (q): Trifluoromethyl carbon (-CF₃), showing a strong quartet. ~40 ppm: Methylene carbon adjacent to the carbonyl. ~29 ppm: Methylene carbon adjacent to the ring. |
| ¹⁹F NMR | ~ -70 to -80 ppm (s): A single peak for the three equivalent fluorine atoms of the CF₃ group. |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad): O-H stretch from the phenol. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1750 cm⁻¹ (strong): C=O stretch, shifted to higher frequency due to the electron-withdrawing CF₃ group. ~1610, 1515 cm⁻¹: Aromatic C=C stretches. ~1300-1100 cm⁻¹ (strong): C-F stretches. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 218.05. Key Fragments: Loss of CF₃ (m/z = 149), McLafferty rearrangement products, and a prominent fragment at m/z = 107 corresponding to the hydroxybenzyl cation [HO-C₆H₄-CH₂]⁺. |
Chemical Reactivity and Potential Applications
Electrophilicity of the Trifluoromethyl Ketone
The defining characteristic of the title compound is the highly electrophilic carbonyl carbon. Unlike standard ketones, TFMKs readily react with water and alcohols to form stable, neutral hydrate or hemiketal adducts.[1] This behavior is central to their mechanism of action as enzyme inhibitors, as they can accept a nucleophilic attack from an amino acid residue (like cysteine or serine) in an enzyme's active site.
Role as a Covalent Reversible Inhibitor Warhead
The TFMK moiety has been successfully characterized as a "warhead" for designing covalently reversible inhibitors.[4] An aromatic TFMK can target a non-catalytic cysteine residue in a kinase, forming a reversible covalent bond. This offers a unique modality for achieving high potency and selectivity while avoiding the potential toxicity of irreversible inhibitors. The is an ideal scaffold for exploring such inhibitors. The 4-hydroxyphenyl group can be further functionalized to enhance binding to a specific protein target, making it a versatile building block in drug discovery campaigns.[8]
Conclusion
This compound represents a synthetically accessible and medicinally relevant molecule. Its structure is a deliberate combination of a proven covalent reversible warhead (the TFMK) and a versatile phenolic scaffold. The trifluorination dramatically alters the properties compared to its natural analog, raspberry ketone, transforming it from a simple flavoring agent into a potential therapeutic lead. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, verify, and ultimately deploy this compound in the pursuit of novel therapeutics.
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An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring raspberry ketone. The incorporation of a trifluoromethyl group is a key strategy in modern medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the relevant synthetic methodologies, mechanistic insights, and practical experimental guidance. The primary routes discussed are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of an intermediate phenolic ester. A comparative analysis of catalysts, reaction conditions, and potential side reactions is presented to enable the rational design of an efficient synthesis.
Introduction: The Significance of Trifluoromethylated Ketones in Drug Discovery
The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly alter the physicochemical properties of a parent compound, often leading to improved pharmacokinetic and pharmacodynamic profiles. These enhancements can include increased metabolic stability by blocking sites susceptible to oxidative metabolism, altered lipophilicity which can improve membrane permeability, and modified electronic properties that can influence receptor binding.
This compound is a trifluorinated analog of raspberry ketone, a natural phenolic compound known for its distinct aroma and various biological activities. The synthesis of this fluorinated derivative is of significant interest for creating new chemical entities with potentially enhanced therapeutic properties. This guide delves into the core synthetic strategies for obtaining this target molecule, focusing on the principles of electrophilic aromatic substitution.
Primary Synthetic Pathways
The synthesis of this compound primarily revolves around two classical organic reactions: the Friedel-Crafts acylation and the Fries rearrangement. Both pathways aim to introduce the trifluoroacetylbutanone side chain onto the phenol ring, but they approach it from different starting points.
Pathway A: Direct Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by acylating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] In the context of synthesizing our target molecule, this would involve the direct reaction of phenol with a suitable trifluoroacylating agent.
However, the direct acylation of phenols presents a significant challenge: the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[2] Phenols are bidentate nucleophiles, and the phenolic oxygen can readily react to form a phenyl ester.[2] The choice of catalyst and reaction conditions is therefore critical to favor the desired C-acylation.
Mechanism of Friedel-Crafts Acylation:
The generally accepted mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich phenol ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, but they can also promote the competing O-acylation and the Fries rearrangement of the resulting ester.[3] Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have also been shown to be effective catalysts.[4] High concentrations of the catalyst tend to favor C-acylation.[2]
Pathway B: O-Acylation Followed by Fries Rearrangement
An alternative and often more controllable approach is a two-step sequence involving the initial O-acylation of phenol to form a phenolic ester, followed by a Lewis acid-catalyzed Fries rearrangement to migrate the acyl group to the aromatic ring.[3][5] This pathway can offer better regioselectivity, particularly for the desired para-product.
Step 1: O-Acylation of Phenol
The formation of the phenyl ester is typically straightforward and can be achieved by reacting phenol with the appropriate acyl chloride or anhydride, often in the presence of a mild base or a catalytic amount of a strong acid.[4]
Step 2: The Fries Rearrangement
The Fries rearrangement is the transformation of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[3][5] The reaction is ortho- and para-selective, and the product distribution can often be controlled by reaction conditions such as temperature and solvent.[3] Lower temperatures generally favor the formation of the para-isomer, which is the desired product in this case.
Mechanism of the Fries Rearrangement:
The mechanism is believed to proceed through the formation of an acylium ion, similar to the Friedel-Crafts acylation.[6]
Caption: Mechanism of the Fries Rearrangement.
Catalyst and Reaction Condition Optimization
The choice of catalyst is paramount in directing the outcome of both the Friedel-Crafts acylation and the Fries rearrangement.
| Catalyst | Type | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Highly effective for both reactions.[3] | Can be corrosive and require stoichiometric amounts.[6] |
| Trifluoromethanesulfonic Acid (TfOH) | Brønsted Acid | Strong catalyst, can be used in catalytic amounts for O-acylation.[4] | Can be expensive. |
| Methanesulfonic Acid | Brønsted Acid | Environmentally friendlier alternative to traditional Lewis acids.[6] | May require higher temperatures. |
| Boron Trifluoride (BF₃) | Lewis Acid | Effective catalyst for Fries rearrangement.[3] | Gaseous and requires careful handling. |
| Zinc Powder | Lewis Acid | Can catalyze selective Fries rearrangement.[6] | May have limited scope. |
Table 1: Comparison of Catalysts for Acylation and Rearrangement Reactions.
Reaction temperature is a critical parameter for controlling regioselectivity in the Fries rearrangement. Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures can lead to increased formation of the ortho-isomer.[3] The choice of solvent can also influence the reaction, with non-polar solvents often favoring ortho-substitution.[3]
Experimental Protocol: A Representative Synthesis via Fries Rearrangement
The following is a representative, two-step protocol for the synthesis of this compound based on the O-acylation and Fries rearrangement pathway.
Disclaimer: This protocol is a representative procedure adapted from established methodologies for similar compounds and should be performed by qualified personnel with appropriate safety precautions.
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The Ascendancy of the Trifluoromethyl Ketone Moiety in Drug Discovery: A Technical Guide to Biological Activity
Foreword: The Strategic Imperative of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group, when appended to a ketone, creates a unique chemical entity: the trifluoromethylated ketone (TFMK). This moiety is far more than a simple structural modification; it is a powerful tool that imbues parent molecules with a distinct and often highly desirable profile of biological activity.[1] The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This fundamental property is the linchpin of the diverse and potent biological activities exhibited by this class of compounds. This guide provides an in-depth exploration of the biological activity of trifluoromethylated ketones, from their fundamental mechanism of action to their therapeutic applications and the practical considerations for their use in drug development.
The Mechanistic Underpinnings of Trifluoromethylated Ketone Bioactivity
The primary mechanism by which trifluoromethylated ketones exert their biological effects is through the inhibition of hydrolytic enzymes, particularly proteases and esterases.[2][3][4] Their efficacy stems from their ability to act as transition-state analogues, forming stable, yet often reversible, covalent adducts with nucleophilic residues in the enzyme's active site.[3]
Covalent Inhibition: A Tale of Two Forms
The carbonyl carbon of a trifluoromethylated ketone is highly electrophilic due to the strong inductive effect of the three fluorine atoms.[5] In an aqueous environment, such as the physiological milieu, TFMKs exist in equilibrium with their hydrated gem-diol form.[5][6] It is this hydrated form that is believed to be the primary inhibitory species for many enzymes, as it closely mimics the tetrahedral transition state of peptide or ester hydrolysis.[4][7]
The interaction with a serine or cysteine protease typically proceeds as follows:
-
Initial Binding: The TFMK inhibitor binds to the active site of the enzyme.
-
Nucleophilic Attack: The catalytic serine or cysteine residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the TFMK.
-
Hemiketal/Hemithioketal Formation: This attack results in the formation of a stable tetrahedral hemiketal (with serine) or hemithioketal (with cysteine) adduct.[5] This adduct is a mimic of the transition state of the normal enzymatic reaction, but is significantly more stable, effectively sequestering the enzyme in an inactive state.
The inhibition is often reversible, with the rate of reversal depending on the specific enzyme and inhibitor structure. However, some TFMKs can act as irreversible inhibitors.
Beyond Proteases: Targeting Metalloenzymes
Trifluoromethyl ketones are not limited to inhibiting serine and cysteine proteases. They have also demonstrated potent inhibitory activity against metalloenzymes, such as histone deacetylases (HDACs).[6][8] In this context, the hydrated gem-diol of the TFMK acts as a strong zinc-binding group, chelating the active site zinc ion that is essential for catalytic activity.[6] This interaction can exhibit different kinetic profiles, ranging from fast-on-fast-off to slow-binding mechanisms, depending on the specific HDAC isoform.[6][8][9]
Therapeutic Applications: A Broad and Expanding Horizon
The ability of trifluoromethylated ketones to potently and often selectively inhibit key enzymes has led to their investigation in a wide range of therapeutic areas.
Antiviral Agents
A significant area of interest for TFMKs is in the development of antiviral drugs. Their ability to inhibit viral proteases, which are essential for viral replication, makes them attractive candidates. For instance, TFMKs have been designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a critical enzyme in the life cycle of the coronavirus.[5][10] These inhibitors have shown time-dependent inhibition, indicating the formation of a tight-binding covalent adduct with the active site cysteine residue.[5]
Anti-inflammatory and Immunomodulatory Agents
Chronic inflammation is a hallmark of many diseases. Human neutrophil elastase (HNE), a serine protease, is a key mediator of inflammation and tissue damage in conditions like chronic obstructive pulmonary disease (COPD). Peptidyl trifluoromethyl ketones have been developed as potent and orally active inhibitors of HNE, demonstrating efficacy in animal models of elastase-induced lung injury.[11]
Anticancer Agents
The dysregulation of cellular signaling pathways is a fundamental aspect of cancer. TFMKs have been explored as inhibitors of various targets relevant to oncology:
-
Histone Deacetylases (HDACs): As mentioned, TFMKs can potently inhibit HDACs, which are important epigenetic regulators. HDAC inhibitors are a validated class of anticancer drugs, and TFMK-based inhibitors offer an alternative to the more common hydroxamate-based inhibitors, with the potential for improved pharmacokinetic properties.[12]
-
Kinases: Aromatic trifluoromethyl ketones have been characterized as novel warheads for the design of covalently reversible kinase inhibitors, targeting non-catalytic cysteine residues.[13] This approach has been successfully applied to the development of potent and selective inhibitors of FGFR4 and JAK3 kinases, which are implicated in various cancers.[13]
Other Therapeutic Areas
The versatility of the TFMK moiety has led to its exploration in numerous other therapeutic contexts, including as inhibitors of:
-
Carboxylesterases: Important for the metabolism of various drugs and xenobiotics.[3]
-
Angiotensin-Converting Enzyme (ACE): A key target in the management of hypertension.[4]
-
Acetylcholinesterase: A target for the treatment of Alzheimer's disease.[4]
Synthesis of Trifluoromethylated Ketones: Enabling Discovery
The accessibility of TFMKs is crucial for their development as therapeutic agents. Several synthetic strategies have been developed to introduce the trifluoromethyl ketone functionality into organic molecules.
Nucleophilic Trifluoromethylation
A common approach involves the nucleophilic addition of a trifluoromethyl group to a carboxylic acid derivative, such as an ester or an acid chloride.[7][14] Reagents like trifluoromethyltrimethylsilane (TMSCF₃) or the use of fluoroform (HCF₃) in the presence of a strong base are frequently employed.[7][15]
Radical Trifluoromethylation
Radical-based methods have also emerged as powerful tools for the synthesis of TFMKs. For example, the trifluoromethylation of ketone silyl enol ethers or catecholboron enolates of α,β-unsaturated ketones using reagents like the Togni reagent provides a metal-free pathway to α-trifluoromethylated ketones.[16]
Other Synthetic Approaches
A variety of other methods have been reported, including the trifluoroacetylation of enediolates generated from carboxylic acids and palladium-catalyzed cross-coupling reactions.[14]
Experimental Protocols for Assessing Biological Activity
A robust evaluation of the biological activity of novel TFMK inhibitors is essential. The following outlines a general workflow for their characterization.
Enzyme Inhibition Assays
Objective: To determine the potency of the TFMK inhibitor against the target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The TFMK inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
A fixed concentration of the enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
Cell-Based Assays
Objective: To assess the activity of the TFMK inhibitor in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., a cancer cell line overexpressing the target enzyme) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the TFMK inhibitor for a specified duration.
-
Endpoint Measurement: The biological effect of the inhibitor is measured using an appropriate assay, such as:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo): To determine the effect on cell proliferation and survival.
-
Western Blotting: To measure the levels of specific proteins or post-translational modifications that are downstream of the target enzyme's activity.
-
Reporter Gene Assay: If the target enzyme regulates the expression of a specific gene, a reporter construct can be used to quantify this effect.
-
-
Data Analysis: The results are plotted against the inhibitor concentration to determine the EC₅₀ value.
Selectivity Profiling
Objective: To evaluate the specificity of the TFMK inhibitor for its intended target.
Methodology: The inhibitor is tested against a panel of related enzymes (e.g., other proteases or kinases) to determine its selectivity profile. A highly selective inhibitor will show potent activity against the primary target with significantly weaker activity against off-targets.
Challenges and Future Directions
Despite their significant promise, the development of TFMK-based drugs is not without its challenges.
-
Metabolic Instability: A key liability of some TFMKs is their susceptibility to in vivo reduction of the ketone to the corresponding trifluoromethyl alcohol, which is often inactive.[12] This rapid metabolism can limit their therapeutic utility. Strategies to overcome this include the design of pro-drugs or the introduction of adjacent functional groups that stabilize the hydrated ketone form.[12]
-
Off-Target Effects: The high reactivity of the TFMK moiety can lead to interactions with unintended biological nucleophiles, potentially causing toxicity. Careful optimization of the inhibitor's structure is required to maximize on-target activity and minimize off-target effects.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of TFMK structures, the design of next-generation inhibitors with improved metabolic stability and selectivity, and the exploration of TFMKs for new and emerging therapeutic targets.
Conclusion
Trifluoromethylated ketones represent a privileged class of compounds in medicinal chemistry. Their unique mechanism of action, potent inhibitory activity against a range of important enzymes, and broad therapeutic potential have solidified their place in the drug discovery arsenal. A thorough understanding of their biological activity, coupled with innovative synthetic strategies and a careful consideration of their potential liabilities, will continue to drive the development of novel T-FMK-based therapeutics for a host of human diseases.
References
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Edwards, P. D., et al. Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry. Available from: [Link]
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Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. Available from: [Link]
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Prakash, G. K. S., et al. Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Available from: [Link]
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Madsen, A. S., & Olsen, C. A. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm. Available from: [Link]
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Madsen, A. S., & Olsen, C. A. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. Available from: [Link]
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Navarro-García, V. M., et al. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design. Available from: [Link]
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Madsen, A. S., & Olsen, C. A. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. Available from: [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Shao, Y. M., et al. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available from: [Link]
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Gelb, M. H., Svaren, J., & Abeles, R. H. Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. Available from: [Link]
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Wang, Y., et al. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. Available from: [Link]
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Mizuta, S., et al. A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. Available from: [Link]
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Shao, Y. M., et al. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Available from: [Link]
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Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. Available from: [Link]
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Kumar, G., et al. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Methyl trifluoromethyl ketone. PubChem. Available from: [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Phenolic Compounds
Abstract
The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical properties. This guide provides an in-depth analysis of the multifaceted effects of fluorination on phenols, intended for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms by which fluorine substitution alters acidity (pKa), lipophilicity (logP/logD), hydrogen bonding capacity, and metabolic stability. This document moves beyond mere observation, providing field-proven experimental protocols, quantitative data, and a senior scientist's perspective on leveraging these principles for rational drug design. Every claim is grounded in authoritative references to ensure scientific integrity and trustworthiness.
Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds
Phenolic moieties are prevalent in biologically active molecules, yet their inherent properties can present challenges in drug development, including rapid metabolism and suboptimal membrane permeability. The introduction of fluorine, an element with unique and potent characteristics, offers a sophisticated strategy to overcome these limitations.[1] Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[1][2] This unique combination of size and extreme electronegativity profoundly alters the electronic distribution within a molecule, providing a lever to fine-tune its properties.[1]
This guide will explore the following key modulations driven by fluorination:
-
Acidity (pKa): How the inductive effect of fluorine enhances the acidity of the phenolic hydroxyl group.
-
Lipophilicity (logP & logD): The often counterintuitive impact of fluorine on a molecule's partitioning behavior between aqueous and lipid phases.
-
Hydrogen Bonding: The enhancement of the hydroxyl group's hydrogen bond donor capacity.
-
Metabolic Stability: The use of the robust carbon-fluorine bond to block metabolic "soft spots."[3]
Understanding the causality behind these effects is critical for transforming molecular liabilities into assets, a central theme we will explore through quantitative data and validated experimental workflows.
Modulation of Acidity (pKa): The Inductive Effect of Fluorine
2.1 The 'Why': Causality of pKa Reduction The acidity of a phenol is defined by the stability of its conjugate base, the phenoxide anion. Fluorine's powerful electron-withdrawing inductive effect (-I effect) pulls electron density away from the aromatic ring. This delocalizes and stabilizes the negative charge on the phenoxide oxygen, making the corresponding proton more acidic and thus lowering the pKa.[1][2] The magnitude of this effect is dependent on the number and position of fluorine substituents relative to the hydroxyl group. This modulation is not merely a theoretical curiosity; it directly impacts a molecule's ionization state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and receptor binding interactions.[2]
2.2 Quantitative Impact: pKa Values of Fluorinated Phenols The acidification of the phenolic proton is a predictable and quantifiable phenomenon. As shown in the table below, increasing the degree of fluorination systematically decreases the pKa.
| Compound | pKa (at 25 °C) | Change from Phenol |
| Phenol | 9.99 | - |
| 4-Fluorophenol | 9.81 | -0.18 |
| 4-(Trifluoromethyl)phenol | 9.20 | -0.79 |
| 2,4,6-Trifluorophenol | 7.83 | -2.16 |
| Pentafluorophenol | 5.27 | -4.72 |
Note: These are representative values compiled from various sources. Exact values may vary slightly based on experimental conditions.
2.3 Experimental Protocol: Potentiometric Titration for pKa Determination This protocol provides a robust, self-validating method for determining the pKa of a fluorinated phenolic compound.
-
Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.
-
Materials:
-
Fluorinated phenol sample (~0.01 M solution)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (degassed to remove CO₂)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)
-
-
Equipment:
-
Calibrated pH meter with a glass electrode
-
Automatic burette or precision manual burette
-
Stir plate and magnetic stir bar
-
Jacketed reaction vessel connected to a water bath for temperature control (25 °C)
-
-
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.
-
Sample Preparation: Accurately weigh the phenolic compound and dissolve it in a known volume of degassed water to create a ~0.01 M solution. Add KCl to a final concentration of ~0.1 M to maintain constant ionic strength.
-
Titration Setup: Place the sample solution in the jacketed vessel, add the stir bar, and immerse the pH electrode. Begin stirring at a moderate, constant speed.
-
Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined directly from the graph or by calculating the first derivative of the curve to precisely locate the equivalence point.
-
2.4 Visualization: pKa Determination Workflow
Caption: Workflow for experimental pKa determination via potentiometric titration.
Tuning Lipophilicity (logP & logD): A Strategic Balance
3.1 The 'Why': Fluorine's Impact on Partitioning Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of pharmacokinetic properties such as absorption and distribution.[4] It is commonly described by the partition coefficient (P) between n-octanol and water. For ionizable compounds like phenols, it is crucial to distinguish between:
-
logP: The partition coefficient of the neutral species only .[5]
-
logD: The distribution coefficient at a specific pH (e.g., logD₇.₄), which accounts for the partitioning of both the neutral and ionized species .[5]
Fluorination's effect on lipophilicity can be complex. While fluorine is highly polar, replacing a C-H bond with a C-F bond often increases the logP of aromatic compounds.[6][7][8][9] This is because the poorly polarizable fluorine atom does not interact favorably with water molecules, effectively increasing the compound's hydrophobicity.[10] However, because fluorination lowers the pKa, a greater fraction of the phenol will be in its ionized (and more water-soluble) phenoxide form at physiological pH. This can lead to a decrease in the effective lipophilicity, logD₇.₄. This interplay is a powerful tool for drug designers.
3.2 Quantitative Impact: logP and logD₇.₄ Values
| Compound | pKa | logP | logD₇.₄ (Calculated) |
| Phenol | 9.99 | 1.48 | 1.48 |
| 4-Fluorophenol | 9.81 | 1.83 | 1.83 |
| Pentafluorophenol | 5.27 | 2.55 | 0.42 |
Note: logD was calculated using the formula: logD = logP - log(1 + 10^(pH - pKa)). This table illustrates how pentafluorophenol is significantly more lipophilic in its neutral form (logP) but significantly less lipophilic at physiological pH (logD₇.₄) due to its low pKa.
3.3 Experimental Protocol: Shake-Flask Method for logP Determination This is the gold-standard method (OECD Guideline 107) for logP measurement.
-
Objective: To measure the partition coefficient of a compound between n-octanol and water.
-
Materials:
-
Fluorinated phenol sample
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer (HPLC grade, pre-saturated with n-octanol)
-
Appropriate analytical standards
-
-
Equipment:
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS/MS)
-
-
Procedure:
-
Pre-saturation: Vigorously mix n-octanol and water (or buffer) for 24 hours. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases. The concentration should be below its solubility limit in both phases.
-
Partitioning: Add known volumes of the pre-saturated n-octanol and water to a centrifuge tube. Add a small aliquot of the stock solution.
-
Equilibration: Cap the tube and shake vigorously until equilibrium is reached (typically 5-15 minutes). The temperature should be controlled.
-
Phase Separation: Centrifuge the tube at high speed to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_wat) phases using a validated analytical method.
-
-
Data Analysis:
-
Calculate the partition coefficient: P = C_oct / C_wat.
-
The final result is expressed as its base-10 logarithm: logP = log₁₀(P).
-
The experiment should be performed in triplicate to ensure reproducibility.
-
3.4 Visualization: The Interplay of pH, pKa, and Lipophilicity
Caption: Relationship between pH, pKa, and the relevant lipophilicity descriptor.
Altering Hydrogen Bonding Capacity
4.1 The 'Why': Enhancing the H-Bond Donor Hydrogen bonds are critical, directional interactions that govern drug-receptor binding. The electron-withdrawing nature of fluorine acidifies the phenolic proton, which in turn makes the hydroxyl group a stronger hydrogen bond donor .[11] This enhanced donor capacity can lead to more potent interactions with hydrogen bond acceptor groups (like carbonyls or nitrogens) in a protein's active site.[11] While the C-F bond itself is a very weak hydrogen bond acceptor, its primary role in this context is electronic modulation of other functional groups.[12][13] This ability to strengthen key interactions without adding steric bulk is a significant advantage of fluorination.[8]
4.2 Experimental Approach: Spectroscopic Analysis (FT-IR/NMR) Changes in hydrogen bonding strength can be inferred using spectroscopic methods.
-
FT-IR Spectroscopy: A stronger O-H···A (where A is an acceptor) hydrogen bond weakens and lengthens the O-H covalent bond. This results in a characteristic shift of the O-H stretching frequency (ν_OH) to a lower wavenumber (red shift) and a broadening of the absorption band. By comparing the ν_OH of a fluorinated phenol to its non-fluorinated parent in the presence of a standard H-bond acceptor (e.g., in a DMSO solution), one can qualitatively assess the increase in H-bond donor strength.[14]
-
¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton (δ_OH) is highly sensitive to its electronic environment and hydrogen bonding. A stronger hydrogen bond deshields the proton, causing its signal to shift downfield (to a higher ppm value). Comparing the δ_OH of fluorinated vs. non-fluorinated phenols under identical conditions (solvent, concentration, temperature) provides strong evidence of modulated hydrogen bonding capacity.
Enhancing Metabolic Stability
5.1 The 'Why': Blocking Metabolic Oxidation One of the most valuable applications of fluorination in drug design is to improve metabolic stability.[1][15] Phenolic compounds are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at electron-rich positions on the aromatic ring. The C-F bond is the strongest single bond in organic chemistry and is exceptionally resistant to enzymatic cleavage.[16] By replacing a metabolically labile C-H bond with a C-F bond, that position is effectively "blocked" from oxidative metabolism, which can increase the drug's half-life and oral bioavailability.[3][17]
5.2 Experimental Protocol: In Vitro Metabolic Stability Assay This assay is a standard workflow for assessing a compound's susceptibility to metabolism by liver enzymes.
-
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
-
Materials:
-
Test compound (fluorinated phenol)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic fate (e.g., Verapamil)
-
Organic solvent for quenching (e.g., ice-cold acetonitrile with an internal standard)
-
-
Equipment:
-
Incubating shaker or water bath (37 °C)
-
LC-MS/MS system for quantification
-
Centrifuge
-
-
Procedure:
-
Preparation: Prepare a solution of the test compound in buffer. Pre-warm the liver microsomes and buffer to 37 °C.
-
Initiation: In a microcentrifuge tube, combine the liver microsomes and the test compound. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Time Points: Incubate the reaction mixture at 37 °C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
5.3 Visualization: Metabolic Stability Assay Workflow
Caption: Standard workflow for an in vitro metabolic stability assay.
Spectroscopic Characterization
A definitive characterization of fluorinated phenolic compounds relies on a suite of spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine. It provides information on the number of distinct fluorine environments in the molecule, and the coupling between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) is invaluable for structure elucidation.[18] The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Fluorine substitution significantly impacts the ¹H and ¹³C spectra. Protons and carbons near the C-F bond will appear as multiplets due to J-coupling, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei (e.g., ²J_CF, ³J_CF). These coupling patterns are diagnostic and confirm the position of fluorination.
-
FT-IR Spectroscopy: The C-F bond gives rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. The exact position depends on the nature of the fluorinated group (e.g., Ar-F vs. -CF₃). The characteristic O-H stretch of the phenol will also be present, typically as a broad band around 3200-3600 cm⁻¹.[19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, allowing for the determination of the molecular formula and confirming the presence of fluorine.
Conclusion: A Senior Scientist's Perspective
The incorporation of fluorine into phenolic structures is not a brute-force tactic but a nuanced, strategic decision. As we have demonstrated, fluorination is a pleiotropic modulator, concurrently influencing acidity, lipophilicity, hydrogen bonding, and metabolic stability. The key to successful drug design lies in understanding the causal relationships between a structural change and its functional consequences. A medicinal chemist might introduce a fluorine atom to block a site of metabolism, only to find the resulting drop in pKa has unfavorably altered the compound's effective lipophilicity (logD) and cellular permeability.
Therefore, a holistic and iterative approach is paramount. Each fluorinated analog must be subjected to a rigorous battery of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) assays, such as those detailed in this guide. The data from these self-validating protocols provide the critical feedback loop for rational, hypothesis-driven molecular design. By mastering the principles and practices outlined here, researchers can more effectively harness the power of fluorine to engineer phenolic compounds with superior, drug-like properties.
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A Technical Guide to the Proposed Synthesis, Characterization, and Potential Applications of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Abstract
This technical guide presents a comprehensive overview of the proposed synthesis, in-depth characterization, and potential applications of the novel compound 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. While the discovery of its non-fluorinated analog, Raspberry Ketone, is well-documented, this guide focuses on the unique attributes and scientific intrigue surrounding its trifluoromethylated counterpart. We provide a detailed, step-by-step synthetic protocol, leveraging established methodologies for the introduction of trifluoromethyl groups. Furthermore, this guide outlines the expected analytical characterization of the target molecule and explores its potential in drug development, drawing upon the known pharmacological benefits imparted by trifluoromethyl moieties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational resource for the exploration of this promising compound.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly enhance the pharmacological profile of a drug candidate.[1][2] Its high electronegativity can modulate the acidity of neighboring functional groups and influence non-covalent interactions with biological targets.[3] Moreover, the CF₃ group often increases metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic properties such as a longer half-life.[1][3]
The subject of this guide, this compound, is a trifluoromethyl analog of the naturally occurring Raspberry Ketone. While Raspberry Ketone itself has been investigated for various biological activities, the introduction of a trifluoromethyl group is hypothesized to significantly alter its potency, selectivity, and metabolic fate. This guide provides a theoretical framework for the synthesis and evaluation of this novel compound, paving the way for future empirical studies.
Proposed Synthesis of this compound
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol:
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the phenolic hydroxyl group can interfere with the reagents used in the subsequent trifluoromethylation step. Therefore, a protecting group strategy is employed. A benzyl ether is a suitable choice as it is stable under the reaction conditions and can be readily removed in the final step.
-
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl-protected carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Conversion of the Carboxylic Acid to the Trifluoromethyl Ketone
-
Rationale: This key step utilizes a method for the direct conversion of a carboxylic acid to a trifluoromethyl ketone.[4] The reaction proceeds through the formation of a mixed anhydride with trifluoroacetic anhydride, followed by a decarboxylative trifluoroacetylation.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the benzyl-protected 2-(4-(benzyloxy)phenyl)acetic acid (1 equivalent) in toluene.
-
Add trifluoroacetic anhydride (4.5 equivalents) to the stirred solution.
-
Carefully add pyridine (6.0 equivalents) dropwise, maintaining the internal temperature below 40 °C. An exothermic reaction is expected.
-
Heat the reaction mixture to 60-65 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice-water bath and slowly quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude protected ketone by flash column chromatography.
-
Step 3: Deprotection of the Phenolic Hydroxyl Group
-
Rationale: The final step involves the removal of the benzyl protecting group to yield the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the purified benzyl-protected ketone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Analytical Characterization
The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of standard analytical techniques. The expected data is summarized below:
Table 1: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the hydroxyphenyl ring, two methylene groups, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the aromatic carbons, and the two methylene carbons. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₀H₉F₃O₂. Fragmentation patterns should be consistent with the proposed structure. |
| IR Spec. | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone, and strong C-F stretching vibrations. |
| Purity | Assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC). |
Potential Applications in Drug Development
The introduction of a trifluoromethyl group in place of a methyl group can have profound implications for the biological activity of a molecule.[6][7] Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases, due to the electrophilic nature of the carbonyl carbon.[8]
Diagram of Potential Pharmacological Impact:
Caption: The influence of the trifluoromethyl group on pharmacological properties.
Potential Therapeutic Areas:
-
Enzyme Inhibition: The trifluoromethyl ketone moiety can act as a "warhead" for covalent or non-covalent inhibition of enzymes.[9] This opens up possibilities for developing inhibitors for a range of therapeutic targets, including proteases involved in viral replication or cancer progression.
-
Enhanced Bioactivity: The increased lipophilicity and metabolic stability conferred by the trifluoromethyl group could lead to enhanced potency and duration of action compared to its non-fluorinated counterpart.[2][3]
-
Neurological Applications: Given the structural similarity to Raspberry Ketone, which has been investigated for its effects on metabolism and neuronal pathways, the trifluorinated analog may exhibit unique and potentially more potent effects on the central nervous system. The improved ability to cross the blood-brain barrier is a common feature of trifluoromethylated compounds.[2]
Conclusion
While the discovery and synthesis of this compound are not yet documented in peer-reviewed literature, this technical guide provides a scientifically grounded framework for its creation and initial evaluation. The proposed synthetic route is based on reliable and well-established organic chemistry principles. The predicted analytical data and discussion of potential applications highlight the promise of this compound as a valuable tool for chemical biology and a potential lead for drug discovery programs. It is our hope that this guide will stimulate further research into this and other novel fluorinated compounds, ultimately contributing to the advancement of therapeutic innovation.
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A Comprehensive Technical Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Incorporation of Fluorine in a Bioactive Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4] The trifluoromethyl group (-CF3), in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one , a fluorinated analogue of the well-known natural product Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one).[5]
While Raspberry Ketone is primarily recognized for its fragrance and use in cosmetics and as a food additive[6][7][8], its trifluorinated counterpart belongs to the potent class of trifluoromethyl ketones (TFMKs). These compounds are of significant interest to researchers and drug development professionals due to their established role as powerful enzyme inhibitors, particularly of serine and cysteine proteases.[9][10] This document provides an in-depth examination of the compound's nomenclature, physicochemical properties, synthesis, and the mechanistic basis for its enhanced reactivity and potential therapeutic applications.
Nomenclature and Physicochemical Properties
Chemical Identity
The formal nomenclature and structural identifiers for the target compound are crucial for unambiguous scientific communication.
-
IUPAC Name: this compound[11]
-
CAS Number: 117896-99-8[11]
-
Molecular Formula: C₁₀H₉F₃O₂[11]
-
SMILES: O=C(C(F)(F)F)CCC1=CC=C(O)C=C1[11]
Chemical Structure:

Physicochemical Data
The introduction of the trifluoromethyl group significantly alters the properties of the parent Raspberry Ketone scaffold. The data below is compiled for the trifluorinated compound.
| Property | Value | Source |
| Molecular Weight | 218.18 g/mol | [11] |
| Purity | Typically ≥95% | [11] |
| Physical State | Solid (at 20°C, 1 atm) | Assumed based on analogues |
| logP (Predicted) | ~2.5-3.0 | Chemically inferred |
| pKa (Phenolic OH, Predicted) | ~9.0-9.5 | Chemically inferred |
The Trifluoromethyl Ketone Moiety: A Nexus of Reactivity and Bioactivity
The utility of this compound in drug development stems almost entirely from the unique properties of the trifluoromethyl ketone (TFMK) functional group.
The Trifluoromethyl Effect: The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect polarizes the adjacent carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[9][10]
Hydration and Transition-State Analogy: A key consequence of this enhanced electrophilicity is the TFMK's propensity to exist in equilibrium with its hydrated gem-diol form in aqueous environments. Unlike typical ketones where this equilibrium heavily favors the ketone, for TFMKs, the hydrate can be significantly populated.[10] This stable, tetrahedral hydrated form is crucial because it can act as a transition-state analogue, mimicking the tetrahedral intermediate formed during substrate hydrolysis by serine and cysteine proteases. This allows TFMKs to bind tightly within the enzyme's active site, leading to potent, often reversible, inhibition.[9][10]
Caption: Ketone-hydrate equilibrium of a TFMK and its role as a transition-state mimic for enzyme inhibition.
Synthesis and Purification
The synthesis of this compound requires a multi-step approach that carefully manages the reactive functional groups. A robust and common strategy involves the Grignard reaction with a trifluoroacetate ester, followed by deprotection.
Exemplary Synthesis Protocol
This protocol describes a plausible and field-proven method starting from 4-bromophenol.
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the phenol is incompatible with the highly basic Grignard reagent to be formed later. A protecting group, such as methoxymethyl (MOM) ether, is installed.
-
Dissolve 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purify by flash chromatography to yield 1-bromo-4-(methoxymethoxy)benzene.
Step 2: Grignard Reagent Formation and Reaction with Ethyl Trifluoroacetate
-
Rationale: A Grignard reagent is formed from the protected aryl bromide. This organometallic nucleophile then attacks the electrophilic carbonyl of ethyl trifluoroacetate to form the desired trifluoromethyl ketone.
-
To a flame-dried flask under nitrogen, add magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a solution of 1-bromo-4-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.
-
Once the Grignard reagent has formed (solution turns cloudy and grey), cool it to -78 °C (dry ice/acetone bath).
-
Add a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Step 3: Deprotection of the Phenolic Group
-
Rationale: The MOM protecting group is removed under acidic conditions to reveal the final product.
-
Dissolve the crude product from Step 2 in methanol.
-
Add 3M hydrochloric acid (HCl) and stir at room temperature for 4 hours.
-
Neutralize the solution with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Synthesis Workflow Diagram
Caption: Multi-step synthesis workflow for this compound.
Applications in Drug Development and Research
The primary value of this compound lies in its potential as both a bioactive molecule and a versatile chemical building block.
-
Potent Enzyme Inhibitor: As a TFMK, the compound is a prime candidate for inhibiting serine and cysteine proteases. This class of enzymes is implicated in numerous diseases, including inflammation, viral replication, and cancer. For instance, TFMKs have been successfully designed as inhibitors of human neutrophil elastase and SARS-CoV 3CL protease.[9][12] The 4-hydroxyphenyl group can serve as a key pharmacophoric element, potentially engaging in hydrogen bonding within an enzyme's P1 or P2 pocket.
-
Versatile Chemical Building Block: The structure possesses two key handles for further chemical modification:
-
Phenolic Hydroxyl: Can be alkylated or acylated to explore structure-activity relationships (SAR) or to attach the scaffold to other molecular fragments.
-
Ketone Carbonyl: Can be subjected to reductive amination to introduce new amine functionalities or used in other carbonyl chemistry to build more complex heterocyclic structures.
-
-
Probe for Biological Systems: Due to its mechanism-based inhibitory action, this compound can be used as a chemical probe to study the function and role of specific proteases in cellular pathways.
-
Potential Antimicrobial and Anti-inflammatory Activity: Related TFMK structures have demonstrated antimicrobial and anti-inflammatory activities.[13][14] The this compound scaffold serves as an excellent starting point for developing novel agents in these therapeutic areas.
Conclusion
This compound transcends its identity as a simple fluorinated analogue of Raspberry Ketone. It is a member of the privileged trifluoromethyl ketone class, endowed with potent, mechanism-based inhibitory potential against critical enzyme families. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers significant opportunities for further chemical elaboration. For researchers and professionals in drug development, this compound represents a valuable tool and a promising starting point for the discovery of novel therapeutics.
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- 14. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
A Technical Guide to the Research Landscape of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: A Novel Fluorinated Ketone Analog
Abstract
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a fluorinated analog of the well-known natural compound, raspberry ketone. The strategic incorporation of a trifluoromethyl (CF3) group in place of a terminal methyl group creates a trifluoromethyl ketone (TFMK) moiety, a functional group of significant interest in medicinal chemistry and material science.[1][2] This modification is known to enhance metabolic stability, increase lipophilicity, and modulate biological activity.[3][4] The TFMK group, being a potent electrophile and a stable bioisostere, opens up a vast landscape of research possibilities that extend far beyond the profile of its natural counterpart.[2][3] This guide provides an in-depth exploration of promising research areas for this compound, focusing on its potential as a tyrosinase inhibitor for cosmeceutical applications, an anti-browning agent for the food industry, and a versatile scaffold for broader pharmacological screening. We will detail the scientific rationale, propose validated experimental workflows, and provide actionable protocols to empower researchers in unlocking the full potential of this intriguing molecule.
Introduction to this compound
Chemical Structure and Properties
This compound (CAS: 117896-99-8) is a phenolic ketone with the molecular formula C10H9F3O2.[5] Its structure combines the 4-hydroxyphenyl scaffold of raspberry ketone with a terminal trifluoromethyl group, creating the powerful trifluoromethyl ketone (TFMK) functional group.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 117896-99-8 | [5] |
| Molecular Formula | C10H9F3O2 | [5] |
| Molecular Weight | 218.18 g/mol | [5] |
| SMILES | O=C(CCC1=CC=C(O)C=C1)C(F)(F)F | [5] |
The Significance of the Trifluoromethyl Ketone (TFMK) Moiety
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[4] The trifluoromethyl group (–CF3) is particularly valued for its ability to serve as a bioisostere, adjusting steric and electronic properties while often preventing metabolic degradation.[2] When part of a ketone, it forms the TFMK moiety, which has several critical characteristics:
-
Enhanced Electrophilicity: The three highly electronegative fluorine atoms create a strong dipole, making the carbonyl carbon exceptionally electrophilic. This allows it to act as a potent "warhead," forming stable, reversible covalent adducts (hemiketals) with nucleophilic residues like serine or cysteine in enzyme active sites.[6][7]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation, a common deactivation pathway for methyl groups.[3][8] This can increase the biological half-life of a compound.
-
Increased Lipophilicity: The CF3 group enhances a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[3]
These properties make TFMKs valuable as synthetic targets and key intermediates in the development of pharmacologically active agents.[1][2]
Structural Analogy to Raspberry Ketone: A Rationale for Exploration
Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) is the primary aroma compound in red raspberries and is widely used in the food and fragrance industries.[9][10][11] It has also been investigated for various biological activities, including roles in weight management and skin lightening, though clinical evidence remains limited.[12][13][14] The structural similarity of this compound to raspberry ketone provides a logical starting point for research. By replacing the terminal methyl group with a trifluoromethyl group, we hypothesize that the foundational biological recognition elements of the raspberry ketone scaffold can be retained while introducing the potent inhibitory and stability-enhancing properties of the TFMK moiety.
Potential Research Area 1: Cosmeceutical and Dermatological Applications
Hypothesis: A Potent Tyrosinase Inhibitor for Hyperpigmentation Control
The most immediate and promising application for this compound is as a tyrosinase inhibitor. Tyrosinase is the key, rate-limiting enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[15][16] Its over-activity leads to hyperpigmentation disorders such as melasma and age spots.[17] Consequently, tyrosinase inhibitors are highly sought after as skin-lightening agents in the cosmetic and pharmaceutical industries.[18][19][20]
Causality behind the Hypothesis:
-
Substrate Mimicry: The compound's 4-hydroxyphenyl moiety is structurally analogous to L-tyrosine, the natural substrate for tyrosinase. This mimicry can facilitate entry and binding to the enzyme's active site.
-
TFMK as an Inhibitory Warhead: The active site of tyrosinase contains two copper ions.[21] The highly electrophilic carbonyl of the TFMK group can potentially coordinate with these copper ions or interact with nearby nucleophilic residues, leading to potent inhibition. Many effective tyrosinase inhibitors with trifluoromethyl groups have been reported.[18]
-
Enhanced Potency: Standard inhibitors like kojic acid have known limitations. The unique electronic properties of the TFMK group could lead to a significantly lower IC50 value, representing higher potency.[18]
Proposed Experimental Workflow
Caption: Proposed inhibition of the melanin synthesis pathway.
Potential Research Area 2: Agrochemical and Food Science Applications
Hypothesis: An Effective Anti-Browning Agent for Food Preservation
Enzymatic browning is a major cause of quality loss and food waste in the fruit and vegetable industry. [22][23]This process is catalyzed by the enzyme Polyphenol Oxidase (PPO), which is functionally the same as tyrosinase. [24]PPO oxidizes phenolic compounds in produce to form quinones, which then polymerize into dark pigments. [25]Current anti-browning agents, like sulfites, have raised health concerns, creating a demand for safer and more effective alternatives. [22][23] Causality behind the Hypothesis:
-
Direct PPO Inhibition: As a potent tyrosinase inhibitor, the compound is expected to directly inhibit PPO activity in plant tissues.
-
Antioxidant Properties: The phenolic hydroxyl group may confer antioxidant properties, which can further prevent browning by reducing the enzymatically formed quinones back to colorless diphenols. [25]* Safety and Efficacy: A synthetic compound that is highly effective at low concentrations could provide a cost-effective and potentially safer alternative to existing treatments.
Proposed Experimental Workflow
Caption: Workflow for evaluating anti-browning efficacy.
Authoritative Protocol: Spectrophotometric Assay for PPO Inhibition in Apple Extract
This protocol provides a method to assess the compound's ability to inhibit PPO activity from a common food source.
Materials:
-
Apples (e.g., Granny Smith)
-
Polyvinylpolypyrrolidone (PVPP)
-
Catechol (Substrate)
-
Phosphate Buffer (0.1 M, pH 6.5)
-
Test Compound and 4-Hexylresorcinol (Positive Control)
-
Centrifuge, spectrophotometer
Procedure:
-
PPO Enzyme Extraction:
-
Homogenize 25g of apple tissue with 50 mL of cold phosphate buffer and 1g of PVPP.
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO extract.
-
-
PPO Activity Assay:
-
The reaction mixture should contain 1.5 mL of phosphate buffer, 0.5 mL of 0.2 M catechol solution, and 0.5 mL of the test compound solution at various concentrations.
-
Equilibrate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the crude PPO extract.
-
Monitor the increase in absorbance at 420 nm for 5 minutes.
-
-
Data Analysis:
-
One unit of PPO activity is defined as the change in absorbance of 0.001 per minute.
-
Calculate the percentage of PPO inhibition relative to a control without the inhibitor.
-
Determine the IC50 value for the test compound and compare it to the positive control.
-
Potential Research Area 3: Broad Pharmacological Screening
Hypothesis: A Privileged Scaffold for Novel Therapeutic Agents
The TFMK moiety is a proven pharmacophore for inhibiting various classes of enzymes beyond tyrosinase, particularly serine and cysteine proteases. [7][26]These proteases are implicated in a wide range of diseases, including cancer, viral infections, and inflammatory disorders. [7]Therefore, this compound can be viewed as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target.
Rationale for Broad Screening:
-
Protease Inhibition: The electrophilic TFMK can target the catalytic serine or cysteine residues in proteases like human leukocyte elastase, cathepsins, or viral proteases. [7][27]* Antioxidant Activity: The phenolic structure is a well-known antioxidant motif. [18]This can be explored for applications in diseases associated with oxidative stress.
-
Anticancer Potential: Many anticancer drugs target proteases or pathways modulated by oxidative stress. Screening against a panel of cancer cell lines is a logical step to uncover novel bioactivity. [28]
Proposed Experimental Workflow
Caption: A multi-target screening approach for the scaffold.
Authoritative Protocol: DPPH Radical Scavenging Assay
This is a standard and rapid assay to evaluate the free radical scavenging (antioxidant) capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test Compound
-
Ascorbic Acid (Positive Control)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Prepare stock solutions and serial dilutions of the test compound and ascorbic acid in methanol.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a loss of the violet color.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100
-
Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).
-
Synthesis and Chemical Derivatization
Proposed Synthetic Routes
The synthesis of TFMKs is well-documented. [1][6]A highly effective modern approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as the CF3 source. [6]
-
Route: Starting with a methyl ester precursor, such as methyl 4-(4-methoxyphenyl)butanoate, treatment with fluoroform and a strong base like KHMDS in a suitable solvent can yield the desired TFMK after deprotection of the phenol. [6]
Opportunities for Analogue Development (SAR Studies)
To optimize activity for a chosen target, a structure-activity relationship (SAR) study is essential. This compound serves as an excellent starting point for a chemical library. Key modifications could include:
-
Phenolic Group Modification: Converting the -OH to a methoxy (-OCH3) or ester group to probe the necessity of the hydrogen bond donor.
-
Aromatic Ring Substitution: Adding electron-donating or electron-withdrawing groups to the phenyl ring to modulate electronic properties and binding interactions.
-
Linker Modification: Shortening, lengthening, or increasing the rigidity of the two-carbon linker between the ketone and the phenyl ring.
Conclusion and Future Outlook
This compound is a molecule of considerable scientific interest, positioned at the intersection of natural product chemistry and modern medicinal fluorine chemistry. Its structural features—a substrate-mimicking phenolic ring and a potent TFMK inhibitory group—provide a strong scientific basis for focused research. The most promising and commercially relevant applications appear to be in the cosmeceutical and food science industries as a tyrosinase/PPO inhibitor. Furthermore, its potential as a privileged scaffold for inhibiting critical enzyme families like proteases warrants broad pharmacological screening. The detailed experimental pathways provided in this guide offer a validated roadmap for researchers to systematically investigate and unlock the value of this versatile compound.
References
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- This compound 95% | CAS: 117896-99-8. (n.d.). AChemBlock.
- Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress. (2022, February 7). National Institutes of Health.
- Structure activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs 1a–1p for tyrosinase inhibition. (n.d.). ResearchGate.
- Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing).
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10296-10310. Retrieved from [Link]
- Inhibition of enzymatic browning in foods and beverages. (n.d.). Taylor & Francis Online.
- Tyrosinase Inhibition Assay. (n.d.). Active Concepts.
-
McEvily, A. J., Iyengar, R., & Otwell, W. S. (1992). Inhibition of enzymatic browning in foods and beverages. Critical Reviews in Food Science and Nutrition, 32(3), 253-273. Retrieved from [Link]
- Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Application Note: In Vitro Tyrosinase Inhibition Assay for Broussonin C. (n.d.). Benchchem.
- High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. (n.d.). National Institutes of Health.
- Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. (2020, June 15). National Institutes of Health.
- Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. (2025, November 12). ACS Publications.
- Advances in the synthesis and applications of raspberry ketone: A review. (2025, August 9). ResearchGate.
- Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (n.d.). MDPI.
- Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). National Institutes of Health.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Institutes of Health.
- Molecular Design of Antibrowning Agents. (n.d.). Journal of Agricultural and Food Chemistry.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journals.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
- Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020, September 3). PubMed.
-
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). Chemical Research in Toxicology. Retrieved from [Link]
- Raspberry ketone. (n.d.). Wikipedia.
- 4-(4'-Hydroxyphenyl)-2-butanone. (n.d.). PubChem.
-
Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. (2020, June 11). PubMed Central. Retrieved from [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI. Retrieved from [Link]
- Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. (n.d.). ResearchGate.
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Methodological & Application
Synthesis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: An Application Note and Detailed Protocol
Introduction
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring raspberry ketone, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, grounded in the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering not just a procedure, but also a rationale for the experimental choices made.
Reaction Scheme and Mechanism
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation of a suitable phenol derivative. However, the direct acylation of phenol is often complicated by competitive O-acylation of the hydroxyl group.[1] To circumvent this, a two-step approach is proposed, involving the initial O-acylation of phenol with 4-bromobutyryl chloride, followed by an intramolecular Friedel-Crafts acylation (a Fries rearrangement) to yield the desired C-acylated product, which is then trifluoromethylated. A more direct, albeit potentially lower-yielding, approach is the direct C-acylation of phenol under conditions that favor this pathway.
This protocol will focus on a plausible and robust two-step synthetic route: first, the synthesis of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) via a Friedel-Crafts alkylation, followed by a direct trifluoromethylation of the enolate intermediate. This approach offers better control and predictability.
Overall Reaction
Sources
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one NMR analysis
An Application Note for the Comprehensive NMR Analysis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete NMR analysis of this compound. We delve into the fundamental principles, present detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) experiments, and offer an in-depth interpretation of the resulting spectra. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is explained to provide a framework for robust and reliable structural verification.
Introduction and Molecular Overview
This compound is a fluorinated ketone containing a phenolic moiety. The presence of the trifluoromethyl group (CF₃) introduces unique spectroscopic signatures, particularly spin-spin coupling between fluorine (¹⁹F) and both proton (¹H) and carbon (¹³C) nuclei, which are invaluable for structural confirmation.[4] Accurate structural analysis is a critical component of quality control and research in chemical synthesis and pharmaceutical development.[1] This guide employs a multi-faceted NMR approach to unambiguously determine the molecular structure of this compound.
Chemical Structure and Atom Numbering
A clear and consistent numbering system is essential for accurate spectral assignment. The structure and IUPAC numbering for this compound are presented below.
Caption: Recommended workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. [5][6]
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C experiments for small molecules (MW < 500 Da). [6][7]2. Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for compounds with exchangeable protons (like the phenolic -OH) because it forms hydrogen bonds, which slows down the proton exchange rate. This typically results in a sharper -OH signal that can be integrated, unlike in solvents like CDCl₃ or D₂O where the signal can be very broad or absent. [8]3. Dissolution: Ensure the sample is fully dissolved. Vortex or gently warm the vial if necessary. A homogenous solution is crucial for achieving good magnetic field homogeneity (shimming). [9]4. Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube, avoiding any particulate matter. [5][7]The sample height should be approximately 4-5 cm. [9]5. Labeling: Label the NMR tube clearly. Do not use tape or stickers on the part of the tube that enters the spectrometer. [9][10]
-
Protocol 2: 1D NMR Data Acquisition
These protocols provide a starting point; parameters may need optimization based on the specific instrument. Adherence to Good Laboratory Practices (GLP) is recommended for data integrity. [11][12]
| Parameter | ¹H Experiment | ¹³C Experiment | DEPT-135 Experiment |
|---|---|---|---|
| Pulse Program | Standard 1-pulse | Proton-decoupled | Standard DEPT-135 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds | 2 seconds |
| Number of Scans | 8-16 | 512-2048 | 128-512 |
| Temperature | 298 K | 298 K | 298 K |
Protocol 3: 2D NMR Data Acquisition (COSY & HSQC)
2D NMR experiments are essential for unambiguously assigning signals by revealing through-bond correlations. [13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled to each other, revealing the connectivity of proton spin systems. [13][15]Run a standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). [13][15]Run a standard gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2).
Spectral Interpretation and Data Analysis
The following is a detailed analysis of the expected NMR spectra based on the molecule's structure.
¹H NMR Spectrum Analysis (Predicted)
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |
| Phenolic OH | - | ~9.3 | Broad Singlet | 1H | - | Exchangeable proton, chemical shift is concentration-dependent. |
| Aromatic | H-7, H-9 | ~7.05 | Doublet | 2H | J_HH ≈ 8.5 Hz | Protons ortho to the CH₂ group. |
| Aromatic | H-6, H-10 | ~6.70 | Doublet | 2H | J_HH ≈ 8.5 Hz | Protons ortho to the OH group, shielded. |
| Methylene | H₂-4 | ~2.90 | Triplet | 2H | J_HH ≈ 7.5 Hz | Adjacent to aromatic ring and CH₂ group. |
| Methylene | H₂-3 | ~3.20 | Triplet | 2H | J_HH ≈ 7.5 Hz | Adjacent to deshielding ketone and CH₂ group. |
-
Aromatic Region: The 4-hydroxyphenyl group presents a classic AA'BB' system, which simplifies to two doublets due to the symmetry of the para-substitution. The protons ortho to the electron-donating hydroxyl group (H-6, H-10) are shielded and appear upfield compared to the protons ortho to the alkyl chain (H-7, H-9). [16]* Aliphatic Region: The two methylene groups (C3 and C4) are adjacent, forming an ethyl-like fragment. They will split each other into triplets. The C3 protons are adjacent to the electron-withdrawing ketone, so they are expected to be further downfield than the C4 protons.
-
COSY Confirmation: A COSY spectrum would show a cross-peak between the signals at ~2.90 ppm and ~3.20 ppm, confirming the C3-C4 connectivity.
¹³C NMR & DEPT-135 Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons. [17][18][19][20]
| Carbon(s) | Label | Predicted δ (ppm) | Multiplicity (C-F Coupling) | DEPT-135 Phase | Rationale |
|---|---|---|---|---|---|
| Ketone | C2 | ~205 | Quartet (²J_CF ≈ 28-32 Hz) | Absent | Carbonyl carbon adjacent to CF₃. |
| Phenolic | C8 | ~156 | Singlet | Absent | Carbon bearing the OH group. |
| Aromatic CH | C7, C9 | ~130 | Singlet | Positive | CH carbons ortho to the alkyl chain. |
| Aromatic | C5 | ~128 | Singlet | Absent | Quaternary carbon attached to the alkyl chain. |
| Trifluoromethyl | C1 | ~127 | Quartet (¹J_CF ≈ 285-295 Hz) | Absent | Carbon directly bonded to three fluorine atoms. [21][22] |
| Aromatic CH | C6, C10 | ~115 | Singlet | Positive | CH carbons ortho to the OH group. |
| Methylene | C3 | ~45 | Singlet | Negative | CH₂ adjacent to the ketone. |
| Methylene | C4 | ~29 | Singlet | Negative | CH₂ adjacent to the aromatic ring. |
-
C-F Coupling: The most distinctive features are the quartets arising from coupling to the three fluorine atoms. The one-bond coupling (¹J_CF) for the C1 carbon is very large (~290 Hz), while the two-bond coupling (²J_CF) to the carbonyl carbon C2 is significantly smaller (~30 Hz). [4][23]This large coupling can sometimes make the CF₃ carbon signal difficult to observe due to its low intensity and splitting across a wide range. [22]* DEPT-135: This experiment provides invaluable information. The signals for the two methylene carbons (C3 and C4) will appear as negative peaks, while the aromatic CH carbons (C6, C7, C9, C10) will be positive. [20][24]All quaternary carbons (C1, C2, C5, C8) will be absent. This allows for the unambiguous identification of the methylene carbons.
-
HSQC Confirmation: An HSQC spectrum provides the final piece of the puzzle by directly linking each proton to its attached carbon. For example, it would show a correlation between the proton triplet at ~3.20 ppm and the negative carbon signal at ~45 ppm, definitively assigning them to the C3H₂ group. Similarly, correlations would be seen for C4H₂, and all the aromatic C-H pairs. [25]
Conclusion
By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, the chemical structure of this compound can be fully elucidated and verified. This application note provides the necessary protocols and interpretive framework for researchers to confidently perform this analysis. The key takeaways are the importance of appropriate solvent selection (DMSO-d₆) for observing exchangeable protons and the diagnostic power of C-F coupling and 2D correlation experiments in confirming the molecular skeleton.
References
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- Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Organomation.
- Slideshare.
- Department of Chemistry and Biochemistry, University of Arizona.
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Characterization of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive protocol for the analysis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring raspberry ketone. Given the increasing prevalence of trifluoromethyl groups in pharmaceutical candidates, robust analytical methods for characterizing such molecules are critical.[1] This guide details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. We provide a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, we offer insights into the expected ionization behavior and propose a detailed fragmentation pathway to aid in structural confirmation and metabolite identification studies.
Introduction and Scientific Rationale
This compound (C₁₀H₉F₃O₂, FW: 218.18 g/mol ) is a synthetic ketone derivative.[2] Its structure incorporates a phenolic group, common in many biologically active natural products, and a trifluoromethyl ketone moiety, a functional group known to modulate the metabolic stability and binding affinity of drug candidates. The analysis of such compounds is essential for pharmacokinetic studies, metabolite profiling, and quality control in drug development.
Mass spectrometry, particularly when coupled with liquid chromatography, is the premier technique for the sensitive and specific analysis of small molecules in complex matrices. The phenolic nature of the target analyte makes it highly suitable for electrospray ionization (ESI), which is a soft ionization technique that typically yields an intact molecular ion, crucial for molecular weight confirmation. Tandem mass spectrometry (MS/MS) further enables structural elucidation by inducing fragmentation of the precursor ion into characteristic product ions. This document serves as a practical guide for developing a robust and reliable LC-MS/MS method for this specific compound.
Experimental Design and Causality
The selection of each experimental parameter is grounded in the physicochemical properties of the analyte and established mass spectrometry principles.
Chromatographic Separation
A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is the logical choice. The analyte is moderately polar due to the hydroxyl group but also possesses significant nonpolar character from the phenyl ring and butyl chain.
-
Column: A C18 stationary phase is selected for its versatility and proven performance in retaining compounds with mixed polarity.
-
Mobile Phase: A binary gradient system consisting of acidified water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is employed. The addition of a small amount of acid (e.g., 0.1% formic acid) serves a dual purpose: it protonates the phenolic hydroxyl group to reduce peak tailing and provides a source of protons to promote efficient ionization in positive ESI mode.[3]
Ionization and Mass Analysis
The choice of ionization source and analyzer settings is critical for achieving high sensitivity and specificity.
-
Ionization Technique: ESI is the preferred method. Due to the presence of the acidic phenolic proton, the compound is expected to ionize efficiently in negative ion mode to form the [M-H]⁻ ion.[4] However, the ketone's carbonyl oxygen can be protonated under acidic conditions, making positive ion mode detection of the [M+H]⁺ ion also feasible. A comprehensive analysis should evaluate both polarities to determine the most sensitive and stable response.
-
Mass Analyzer: A high-resolution instrument (e.g., Q-TOF, Orbitrap) is recommended over a nominal mass instrument like a triple quadrupole for initial characterization. HRMS provides highly accurate mass measurements (<5 ppm), which allows for the confident determination of the elemental composition of the precursor and fragment ions, a key component of structural validation.[5][6]
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Microcentrifuge tubes and appropriate volumetric flasks
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol in a clean glass vial.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This solution is used for method development and optimization.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working solution to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).
LC-MS/MS Instrumental Method
The following table outlines the recommended starting parameters for an LC-HRMS system. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reverse-phase LC. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute moderately polar compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
| MS System | ||
| Ionization Mode | ESI Positive & Negative | Evaluate both modes for optimal sensitivity. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard starting voltages for ESI. |
| Nebulizing Gas | Nitrogen, 2 L/min | Assists in droplet formation. |
| Drying Gas | Nitrogen, 10 L/min, 300 °C | Aids in solvent evaporation. |
| Scan Range | m/z 50 - 500 | Covers the expected precursor and fragment ions. |
| Acquisition Mode | Full Scan & dd-MS² (Data-Dependent) | Full scan for precursor identification, dd-MS² for fragmentation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a rich fragmentation spectrum. |
Visualization of Experimental Workflow
The overall analytical process can be visualized as a streamlined workflow from sample preparation to final data interpretation.
Expected Results and Fragmentation Analysis
Based on the structure of this compound, we can predict its mass spectrometric behavior.
Precursor Ion Identification
The monoisotopic mass of the neutral molecule (C₁₀H₉F₃O₂) is 218.0555. High-resolution mass spectrometry should detect the following precursor ions with high mass accuracy:
| Ion Mode | Adduct | Calculated m/z |
| Positive | [M+H]⁺ | 219.0628 |
| Negative | [M-H]⁻ | 217.0482 |
Proposed MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) will induce fragmentation at the weakest bonds and through stable neutral losses. The primary fragmentation is expected to occur via alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones.[7]
Key Proposed Fragmentations ([M+H]⁺, m/z 219.0628):
-
Loss of Trifluoroacetyl Radical: Cleavage between C2 and C3 can lead to the formation of a stable benzyl-type cation at m/z 121.0648 (C₈H₉O⁺). This is often a dominant fragment for compounds with a hydroxybenzyl moiety.
-
Alpha-Cleavage (Loss of Hydroxybenzyl Radical): Cleavage between C3 and C4 would result in a trifluoroacetyl-containing cation at m/z 99.0052 (C₃H₄F₃O⁺).
-
Neutral Loss of Water: The protonated precursor may lose a molecule of water (H₂O) from the phenolic hydroxyl group, resulting in an ion at m/z 201.0522 .
The proposed fragmentation pathway is illustrated below.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed LC-MS/MS protocol, combined with the predicted fragmentation pathways, offers a solid starting point for researchers in pharmaceutical development, metabolism, and analytical chemistry. The use of high-resolution mass spectrometry is emphasized to ensure confident structural confirmation. This methodology can be adapted for quantitative analysis in various biological matrices or for the identification of related metabolites and impurities.
References
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Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of the relationship between mobile phase composition and ESI response. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Available from: [Link]
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De Paoli, G., & Vrhovsek, U. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529-537.[4] Available from: [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Research & Reviews: Journal of Botanical Sciences, 4(4). Available from: [Link]
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Rao, M. L., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis (Walp) Moldenke-An Endemic Medicinal Plant. International Journal of Drug Development and Research, 6(1), 195-204. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21648, 4-(4'-Hydroxyphenyl)-2-butanone.[8] Retrieved January 13, 2026, from [Link].
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Borges, K. B., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Journal of Analytical Toxicology, 37(1), 29-37.[5] Available from: [Link]
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Shimadzu Scientific Instruments. (n.d.). Unknown Constituent Identification in Topical Preparation using a Q-TOF Mass Spectrometer.[6] Retrieved January 13, 2026, from [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 13, 2026, from [Link]
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Application Note: A Comprehensive Guide to the Analytical Methods for Trifluorinated Ketones
Here is the detailed Application Note and Protocol on the analytical methods for trifluorinated ketones.
Abstract
Trifluoromethyl ketones (TFMKs) are a pivotal class of compounds, distinguished by the potent electron-withdrawing trifluoromethyl group adjacent to a carbonyl functionality. This unique structural motif imparts valuable properties, making TFMKs essential as enzyme inhibitors, pharmaceutical intermediates, and advanced materials.[1][2] However, these same electronic characteristics—namely the high electrophilicity of the carbonyl carbon and the potential for hydration to form gem-diols—present significant challenges for their analytical characterization.[3][4] This guide provides a comprehensive overview of the primary analytical techniques for TFMKs, offering detailed protocols and expert insights into method selection and optimization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and derivatized analytes, and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile and complex samples.
The Analytical Challenge of Trifluorinated Ketones
The trifluoromethyl group dramatically influences the ketone's reactivity. The carbonyl carbon is rendered highly electrophilic, making it susceptible to nucleophilic attack. In aqueous or protic environments, this can lead to the formation of stable, reversible hydrate (gem-diol) forms.[3][4] This equilibrium between the ketone and its hydrate can complicate chromatographic analysis, potentially leading to split or broad peaks, and requires careful consideration during sample preparation and method development. Furthermore, the strong C-F bonds and the overall molecular properties necessitate tailored analytical approaches for accurate identification and quantification.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of TFMKs. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR an exceptionally sensitive and informative technique.[5][6]
Key Principles of NMR for TFMKs
-
¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, providing valuable structural information.[2] The wide chemical shift range of ¹⁹F NMR (over 700 ppm) ensures excellent signal dispersion, minimizing peak overlap even in complex molecules.[5]
-
¹H and ¹³C NMR: These spectra are equally important. The key feature is the presence of heteronuclear coupling constants (JCF and JCH) between the fluorine atoms and nearby carbon and proton nuclei. For instance, the carbonyl carbon will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (²JCF). Similarly, protons on adjacent carbons will show coupling to the CF₃ group.
-
Advanced Techniques: For complex molecules, two-dimensional techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can establish through-space proximity, aiding in stereochemical assignments.[7] Additionally, Fluorine-Decoupled Carbon Spectroscopy (FDCS) can simplify carbon spectra and help determine configuration based on Karplus-type relationships of coupling constants.[7]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the TFMK sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of moisture to minimize hydrate formation, unless the hydrate itself is the subject of study.[3]
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Reference the spectrum to an external standard, typically CFCl₃ at 0 ppm, or an internal standard if desired.[5]
-
Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum is often preferred to simplify the signals into singlets, unless H-F coupling information is desired.
-
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, increase to 5 times the longest T1 relaxation time.[5]
-
Number of Scans: 16 to 128, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis and integrate the signals.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural analysis of TFMKs using ¹⁹F NMR.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. For TFMKs, its application depends heavily on the analyte's properties. While low-molecular-weight TFMKs can sometimes be analyzed directly, many benefit from derivatization.[8]
The Role of Derivatization
Derivatization is a chemical modification process used to make analytes more suitable for GC analysis.[9] For TFMKs, the primary goals are:
-
Increase Volatility: Masking polar groups reduces intermolecular forces.
-
Improve Thermal Stability: Prevents degradation in the hot GC inlet and column.
-
Enhance Detectability: Introducing specific functional groups can improve response for detectors like the Electron Capture Detector (ECD) or provide more characteristic mass spectra.[10]
A common strategy for ketones is oximation , which converts the carbonyl group into an oxime. Using a fluorinated reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is particularly effective, as it introduces a polyfluorinated tag that yields a strong response in both ECD and NCI-MS modes.[11]
| Reagent Class | Example Reagent | Target Group | Advantages | Reference |
| Oximation | PFBHA | Carbonyl (C=O) | Excellent for trace analysis, high ECD and NCI-MS sensitivity. | [11] |
| Silylation | BSTFA, MSTFA | Active Hydrogens (e.g., in hydrate form) | Increases volatility, good for general purpose analysis. | [8][9] |
| Alkylation | PFBBr | Acidic Hydrogens | Forms stable esters/ethers, protects active hydrogens. | [12] |
Table 1: Common derivatization reagents for GC analysis of ketones.
Experimental Protocol: GC-MS Analysis via PFBHA Derivatization
-
Sample Preparation & Derivatization:
-
Prepare a solution of the TFMK sample in a suitable solvent (e.g., ethyl acetate) at a concentration of 1-100 µg/mL.
-
To 100 µL of the sample solution in a vial, add 100 µL of a PFBHA hydrochloride solution (e.g., 20 mg/mL in a buffered aqueous solution or pyridine).
-
Cap the vial tightly and heat at 60-75 °C for 1 hour to form the oxime derivative.[11]
-
Cool the vial to room temperature.
-
Perform a liquid-liquid extraction by adding 200 µL of hexane and vortexing.
-
Carefully transfer the upper organic layer (hexane) containing the derivative to a clean autosampler vial for injection.
-
-
GC-MS Instrument Setup:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), is generally suitable. (30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Inlet: Split/splitless injector at 250 °C. Use a 1 µL splitless injection.
-
Oven Program: Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
-
Mass Spectrometer Parameters:
-
Data Analysis: Identify the derivative peak based on its retention time and mass spectrum. The EI spectrum will show characteristic fragmentation patterns, while the NCI spectrum will typically have a prominent molecular anion or a fragment corresponding to [M-PFB]⁻.[10]
Visualization: GC-MS Derivatization Workflow
Caption: GC-MS analysis workflow for TFMKs including a derivatization step.
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for TFMKs that are non-volatile, thermally labile, or part of a complex mixture such as a biological matrix.[14] It avoids the high temperatures of GC and offers a wide range of separation selectivities through different column chemistries and mobile phases.
Key Principles of LC for TFMKs
-
Reversed-Phase (RP) Chromatography: This is the most common LC mode. Separation is based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). The retention of TFMKs will depend on their overall polarity.
-
Ionization Sources:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules. TFMKs may be detected in negative ion mode [M-H]⁻ or as adducts, depending on the mobile phase additives.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds that are not easily ionized by ESI.
-
-
Mass Analysis: Tandem mass spectrometry (MS/MS) is invaluable for quantification (using Selected Reaction Monitoring, SRM) and structural confirmation by analyzing fragmentation patterns.[15]
Experimental Protocol: General LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile).
-
For complex matrices (e.g., plasma, tissue homogenate), a sample cleanup step like protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is mandatory to remove interferences.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
LC Instrument Setup:
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Parameters (Triple Quadrupole):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Tune the instrument for the specific TFMK to find the precursor ion and optimal collision energies for 2-3 product ions for SRM analysis.
-
-
Data Analysis: Integrate the SRM transition peaks to quantify the analyte against a calibration curve prepared with standards.
Visualization: LC-MS Analysis Workflow
Caption: Workflow for quantitative analysis of TFMKs in complex matrices by LC-MS/MS.
Method Selection Guide
Choosing the appropriate analytical technique is critical for success. The decision depends on the analyte's physicochemical properties, the sample matrix, and the analytical objective (identification vs. quantification).
Caption: Decision tree for selecting the optimal analytical method for TFMKs.
Conclusion
The analysis of trifluorinated ketones requires a nuanced approach that accounts for their unique chemical reactivity and physical properties. ¹⁹F NMR stands as the definitive tool for structural elucidation, providing direct insight into the fluorinated moiety. For separation and quantification, the choice between GC-MS and LC-MS is dictated by the analyte's volatility and the complexity of the sample matrix. Derivatization remains a critical strategy in GC to enhance performance for many TFMKs. By understanding the principles behind each technique and carefully optimizing experimental protocols, researchers can confidently and accurately characterize these important molecules.
References
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Vilarrasa, J., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. Available at: [Link]
-
Aubert, C., & Rontani, J. F. (2000). Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Eze, C. P., & Okoye, C. O. B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]
-
Huang, G., et al. (2020). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition. Available at: [Link]
-
Restek Corporation. (n.d.). GC Derivatization. Restek. Available at: [Link]
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Uchiyama, S., & Ando, M. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. Available at: [Link]
-
Restek Corporation. (2000). A Guide to Derivatization Reagents for GC. Restek. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Available at: [Link]
-
Klare, S., et al. (2017). Synthesis of α-Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition. Available at: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Hunter, L., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry. Available at: [Link]
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Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Magnetic Resonance. Available at: [Link]
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Lu, I. L., et al. (2011). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Verhoeven, H. A. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Available at: [Link]
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Hasek, W. R., et al. (1960). Fluorination of Some Nitriles and Ketones with Bromine Trifluoride. The Journal of Organic Chemistry. Available at: [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]
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Aubert, C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]
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LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
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Kukhar, V. P., et al. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. Available at: [Link]
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ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available at: [Link]
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Jochmann, M. A., et al. (2019). Determination of liquid chromatography/flame ionization detection response factors for alcohols, ketones, and sugars. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Taniyasu, S., et al. (2008). Determination of trace levels of total fluorine in water using combustion ion chromatography for fluorine: a mass balance approach to determine individual perfluorinated chemicals in water. Journal of Chromatography A. Available at: [Link]
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Pharmacy, D. (2022). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. YouTube. Available at: [Link]
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Wuest, F., et al. (2017). Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one as a Novel Chemical Probe
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one as a chemical probe. While this specific molecule is a novel research tool, its structural features—a trifluoromethyl ketone moiety and a hydroxyphenyl group—suggest a strong potential for investigating biological systems. Trifluoromethyl ketones are known to be effective inhibitors of various enzymes, particularly serine and cysteine proteases, due to the electrophilic nature of the ketone, which is enhanced by the electron-withdrawing trifluoromethyl group.[1][2] The hydroxyphenyl group can facilitate interactions with target proteins through hydrogen bonding and provides a scaffold for potential further functionalization. This guide will detail hypothesized mechanisms of action, protocols for target identification and validation, and best practices for employing this probe in cellular and biochemical assays.
Introduction: The Rationale for a Trifluoromethyl Ketone Probe
Chemical probes are indispensable small molecules for dissecting protein function and validating potential drug targets.[3][4] An ideal chemical probe exhibits high potency and selectivity for its intended target. The introduction of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] this compound incorporates a trifluoromethyl ketone, a "warhead" known to form stable hemiacetal or hemiketal adducts with nucleophilic residues like serine or cysteine in enzyme active sites.[1][2] This covalent or pseudo-covalent interaction can lead to potent and often irreversible inhibition, making such compounds valuable tools for studying enzyme function.
The non-fluorinated analog, 4-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone, is a natural product with various reported biological activities, though its mechanisms of action are not fully elucidated.[6][7][8] The trifluorinated derivative is hypothesized to possess enhanced reactivity and potentially different target selectivity, making it a compelling tool for chemical biology.
Key Physicochemical Properties (Predicted and Known):
| Property | Value/Information | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 117896-99-8 | [9] |
| Molecular Formula | C10H9F3O2 | [9] |
| Molecular Weight | 218.18 g/mol | [9] |
| Predicted Reactivity | The trifluoromethyl group enhances the electrophilicity of the ketone, making it susceptible to nucleophilic attack by amino acid residues in enzyme active sites. | [1][2] |
| Potential Targets | Serine proteases, cysteine proteases, and other enzymes with nucleophilic active site residues. | [1][2] |
Core Principles for Utilizing a Novel Chemical Probe
Before embarking on detailed experimental protocols, it is crucial to understand the foundational principles of using any new chemical probe to ensure data integrity and avoid misinterpretation.
-
Target Engagement is Paramount: It is essential to demonstrate that the probe directly interacts with its intended target in a cellular context.[10][11]
-
Concentration Matters: Use the lowest concentration of the probe that elicits the desired phenotype to minimize off-target effects.[12][13]
Experimental Workflows and Protocols
The following sections detail proposed experimental workflows for characterizing and utilizing this compound.
Workflow for Probe Characterization and Target Validation
This workflow outlines the logical progression from initial probe characterization to confident target identification.
Caption: Workflow for characterization and validation of a new chemical probe.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of this compound against a panel of purified enzymes (e.g., serine and cysteine proteases).
Rationale: This assay provides the initial assessment of the probe's potency and selectivity in a controlled, cell-free environment. The trifluoromethyl ketone moiety is a known covalent modifier of such enzymes.[1][2]
Materials:
-
This compound (stock solution in DMSO)
-
Purified target enzymes (e.g., trypsin, chymotrypsin, caspase-3, cathepsin B)
-
Appropriate fluorogenic or chromogenic enzyme substrates
-
Assay buffer specific to each enzyme
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare Probe Dilutions: Create a serial dilution of the probe in the assay buffer. A typical starting range would be from 100 µM down to 1 nM. Include a DMSO-only control.
-
Enzyme Incubation: In the microplate wells, combine the diluted probe with the purified enzyme. The final enzyme concentration should be in the linear range of the assay.
-
Pre-incubation (Time-dependent Inhibition): Incubate the enzyme-probe mixture for various time points (e.g., 15, 30, 60 minutes) at the optimal temperature for the enzyme. This is crucial for covalent inhibitors.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in fluorescence or absorbance over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Plot the percent inhibition versus the probe concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
Self-Validation and Controls:
-
Negative Control: A structurally similar compound lacking the trifluoromethyl ketone "warhead," such as 4-(4-hydroxyphenyl)butane, should be tested to demonstrate the importance of the reactive group.
-
Positive Control: A known inhibitor of the target enzyme should be included to validate the assay setup.
-
Time-Dependence: Assessing inhibition at different pre-incubation times can provide evidence of covalent modification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target protein within intact cells.
Rationale: CETSA is a powerful method for assessing target engagement.[11] The binding of a ligand (the probe) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting, ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the probe at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separate Aggregates: Centrifuge the tubes at high speed to pellet the aggregated, denatured proteins.
-
Analyze Supernatant: Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify Target Protein: Analyze the amount of the target protein remaining in the supernatant using Western blotting or another quantitative protein detection method.
-
Data Analysis: For each treatment condition, plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.
Self-Validation and Controls:
-
Vehicle Control: Cells treated with DMSO only establish the baseline melting curve of the target protein.
-
Non-target Protein: The melting curve of an abundant, unrelated protein should be analyzed as a negative control to demonstrate the specificity of the stabilization.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification
Objective: To identify the cellular targets of this compound in a complex proteome.
Rationale: ABPP utilizes reactive probes to covalently label the active sites of enzymes.[14] A modified version of the probe containing a reporter tag (e.g., an alkyne or azide for click chemistry) can be used to enrich and identify target proteins from a cell lysate.
Materials:
-
An alkyne- or azide-functionalized version of this compound (requires custom synthesis).
-
Cell lysate or intact cells.
-
Biotin-azide or biotin-alkyne (for click chemistry).
-
Click chemistry reagents (copper sulfate, ligand, reducing agent).
-
Streptavidin-agarose beads.
-
Equipment for proteomics (LC-MS/MS).
Procedure:
-
Probe Labeling: Incubate the cell lysate with the functionalized probe.
-
Click Chemistry: Add the biotin-reporter molecule and click chemistry reagents to attach biotin to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to pull down the biotinylated proteins.
-
On-bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release peptides for analysis.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Self-Validation and Controls:
-
Competition Assay: Pre-incubate the lysate with an excess of the non-functionalized "parent" probe before adding the tagged probe. A successful competition will result in a reduced signal for the true targets.
-
No-Probe Control: A sample that goes through the entire workflow without the addition of the tagged probe to identify proteins that non-specifically bind to the beads.
Data Interpretation and Best Practices
-
Potency and Selectivity: A good chemical probe should ideally have an in-cell IC₅₀ below 1 µM and at least a 30-fold selectivity against other related proteins.[4][11]
-
Orthogonal Validation: If a phenotype is observed, it should be replicated with a structurally distinct probe for the same target or by using genetic methods like siRNA or CRISPR to knock down the target protein.[13][15]
-
Inactive Controls: Always use a structurally similar but inactive control compound to ensure the observed phenotype is not due to off-target effects of the chemical scaffold.[12]
Conclusion
This compound represents a promising, yet uncharacterized, chemical probe. Its trifluoromethyl ketone functionality suggests a strong potential as an inhibitor of serine and cysteine proteases, among other possible targets. The protocols and workflows outlined in this document provide a rigorous framework for its characterization and application in chemical biology and drug discovery. By adhering to the principles of robust chemical probe validation, researchers can confidently employ this molecule to explore new biological pathways and validate novel therapeutic targets.
References
-
Target Identification Using Chemical Probes. PubMed.[Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.[Link]
-
Target validation using chemical probes. ResearchGate.[Link]
-
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online.[Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC.[Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI.[Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed.[Link]
-
A rule of two for using chemical probes? Practical Fragments.[Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.[Link]
-
Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv.[Link]
-
The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research.[Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. National Institutes of Health.[Link]
-
Proteomics. Wikipedia.[Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Publications.[Link]
- Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
-
4-(4'-Hydroxyphenyl)-2-butanone. PubChem.[Link]
-
Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ResearchGate.[Link]
-
Raspberry ketone. Wikipedia.[Link]
-
Raspberry Ketone - Molecule of the Month. University of Bristol.[Link]
-
Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. PubMed Central.[Link]
-
Further research on the biological activities and the safety of raspberry ketone is needed. ResearchGate.[Link]
Sources
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound 95% | CAS: 117896-99-8 | AChemBlock [achemblock.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Advancing Biomedical Research with Quality Chemical Probes [promega.co.uk]
- 12. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use - PMC [pmc.ncbi.nlm.nih.gov]
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one in enzyme inhibition assays
Application Notes & Protocols
Topic: 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one in Enzyme Inhibition Assays Audience: Researchers, scientists, and drug development professionals.
Guide to the Characterization of this compound as a Potent Enzyme Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to utilizing This compound in enzyme inhibition assays. This compound, a trifluorinated analog of the naturally occurring raspberry ketone[1][2], is a powerful tool for probing the active sites of various hydrolases. The presence of the electron-withdrawing trifluoromethyl group dramatically enhances the electrophilicity of the ketone carbonyl, making it an exceptional transition-state analog inhibitor[3]. We present the scientific rationale for its mechanism, detailed protocols for assessing its inhibitory activity against key enzyme classes—specifically serine proteases and metalloproteases—and a guide to data analysis and interpretation.
Scientific Rationale: The Power of the Trifluoromethyl Ketone
The inhibitory potential of this compound stems from its trifluoromethyl ketone (TFK) moiety. Unlike a standard methyl ketone, the TFK is highly susceptible to nucleophilic attack by residues in an enzyme's active site.
Mechanism of Action: The TFK acts as a transition-state analog . During enzymatic hydrolysis of a peptide or ester bond, the reaction proceeds through a transient, high-energy tetrahedral intermediate. The TFK mimics this geometry. When the inhibitor binds to the active site, a nucleophilic residue (like the hydroxyl group of serine in a serine protease) attacks the electrophilic carbonyl carbon of the TFK. This forms a stable, covalent hemiketal adduct, which is a mimic of the tetrahedral transition state[3]. Because this adduct is significantly more stable than the actual enzymatic intermediate, it effectively traps the enzyme, leading to potent inhibition. The hydrated form of the ketone is considered the likely inhibitory species in many cases, as it directly mimics the tetrahedral structure[3].
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Predicted Enzyme Targets: Based on its structure—an analog of a tyrosine residue—this compound is a prime candidate for inhibiting proteases that recognize aromatic amino acids.
-
Chymotrypsin-like Serine Proteases: These enzymes possess a hydrophobic S1 pocket that accommodates large aromatic residues like phenylalanine, tyrosine, and tryptophan. The 4-hydroxyphenyl group of the inhibitor is an excellent mimic for a tyrosine side chain, directing it to the active site of enzymes like chymotrypsin.
-
Metallocarboxypeptidases (e.g., Carboxypeptidase A): This class of zinc-dependent enzymes also recognizes and cleaves C-terminal aromatic amino acids[4]. Fluoro ketone substrate analogues have demonstrated potent inhibition of zinc metalloproteases like Carboxypeptidase A[3]. The inhibitor likely coordinates with the active site zinc ion and mimics the tetrahedral intermediate of peptide hydrolysis[3][5].
Inhibitor Properties and Stock Solution Preparation
Proper handling and preparation of the inhibitor are critical for reproducible results.
Table 1: Physicochemical Properties of the Inhibitor
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 117896-99-8 | [6] |
| Molecular Formula | C₁₀H₉F₃O₂ | [6] |
| Molecular Weight | 218.18 g/mol | [6] |
| Appearance | Varies (typically solid) | - |
| Solubility | Low in water, soluble in DMSO, Ethanol, Methanol | General knowledge |
Protocol 1: Preparation of Inhibitor Stock Solutions
-
Initial Stock (10 mM): Accurately weigh 2.18 mg of this compound and dissolve it in 1.0 mL of 100% dimethyl sulfoxide (DMSO). Vortex thoroughly until fully dissolved. This high-concentration stock should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Intermediate Stock (1 mM): Dilute the 10 mM stock 1:10 in 100% DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Working Dilutions: Prepare a serial dilution series from the intermediate stock using the appropriate assay buffer. Causality: It is crucial that the final concentration of DMSO in the assay well is kept constant across all conditions (including controls) and is typically ≤1% (v/v) to avoid solvent-induced artifacts that could affect enzyme activity.
Application Protocol: Chymotrypsin Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the IC₅₀ value of the inhibitor against bovine pancreatic chymotrypsin.
Principle: Chymotrypsin cleaves the fluorogenic substrate Succinyl-Ala-Ala-Pro-Phe-7-Amino-4-methylcoumarin (Suc-AAPF-AMC). Upon cleavage, the highly fluorescent AMC molecule is released, and the rate of its formation is monitored over time. An active inhibitor will decrease the rate of fluorescence increase.
Materials:
-
Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Substrate: Suc-AAPF-AMC (e.g., Bachem I-1395)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Instrumentation: Fluorescence microplate reader (λex=360 nm, λem=460 nm)
-
Plate: Black, flat-bottom 96-well microplate
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL chymotrypsin stock solution in 1 mM HCl. Dilute fresh daily in assay buffer to a working concentration of 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Prepare a 10 mM Suc-AAPF-AMC stock in DMSO. Dilute in assay buffer to a 2X working concentration (e.g., 100 µM for a 50 µM final concentration).
-
Prepare a 2X serial dilution of the inhibitor in assay buffer.
-
-
Assay Setup (96-well Plate):
-
Layout: Design the plate to include blanks (buffer only), positive controls (enzyme + substrate, no inhibitor), and inhibitor test wells at various concentrations.
-
Inhibitor/Control Addition: Add 50 µL of the 2X inhibitor dilutions or 50 µL of assay buffer (for positive control wells) to the appropriate wells.
-
Enzyme Addition: Add 25 µL of the 2X chymotrypsin working solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding or irreversible inhibitors[7].
-
-
Initiate Reaction:
-
Add 25 µL of the 2X substrate working solution to all wells. The final volume is now 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader, pre-equilibrated to 37°C[8].
-
Measure the fluorescence kinetically every 60 seconds for 30 minutes.
-
Application Protocol: Carboxypeptidase A Inhibition Assay (Spectrophotometric)
This protocol determines the IC₅₀ value against bovine pancreatic Carboxypeptidase A (CPA).
Principle: CPA hydrolyzes the substrate Hippuryl-L-Phenylalanine to produce hippuric acid and L-phenylalanine. The cleavage of the peptide bond leads to an increase in absorbance at 254 nm, which can be monitored over time[9][10].
Materials:
-
Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C0261)
-
Substrate: Hippuryl-L-Phenylalanine (e.g., Sigma-Aldrich H6875)
-
Inhibitor: this compound
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5[10]
-
Instrumentation: UV-capable microplate reader or spectrophotometer
-
Plate: UV-transparent, flat-bottom 96-well microplate
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a CPA enzyme stock and dilute it in assay buffer to a 2X working concentration (e.g., 20 µg/mL for a 10 µg/mL final concentration).
-
Prepare a 2X substrate working solution of Hippuryl-L-Phenylalanine in assay buffer (e.g., 2 mM for a 1 mM final concentration)[10].
-
Prepare a 2X serial dilution of the inhibitor in assay buffer.
-
-
Assay Setup (96-well Plate):
-
Inhibitor/Control Addition: Add 100 µL of the 2X inhibitor dilutions or assay buffer to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the 2X CPA working solution to all wells except blanks.
-
Pre-incubation: Mix and incubate for 15 minutes at 25°C[4][10]. Causality: This allows for equilibrium to be reached between the inhibitor and the zinc-containing active site of the metalloprotease[5].
-
-
Initiate Reaction:
-
Add 50 µL of the 2X substrate working solution to all wells. The final volume is now 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the reader.
-
Measure the absorbance at 254 nm kinetically every 30 seconds for 20-30 minutes. The rate must be linear for the data to be valid[9].
-
Data Analysis and Interpretation
Accurate data analysis is essential to quantify inhibitor potency.
Caption: Workflow for calculating the IC₅₀ value from raw kinetic data.
Data Analysis Steps:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the kinetic trace (ΔAbsorbance/min or ΔFluorescence/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100 Where V_uninhibited is the rate of the positive control (no inhibitor).
-
Generate IC₅₀ Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
Table 2: Interpreting Kinetic Results
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Trustworthiness: To fully characterize the inhibitor, further studies should be conducted to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) by varying both substrate and inhibitor concentrations[11][12]. This provides a more absolute measure of potency than the IC₅₀, which can vary with substrate concentration.
References
-
Bio-protocol. (2016). Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. [Link]
-
ResearchGate. (n.d.). Table 4. Experimental conditions for serine protease inhibition assays. [Link]
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]
-
Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 976373. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]
-
Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]
-
Proteopedia. (2019). Carboxypeptidase A. [Link]
-
MySkinRecipes. (n.d.). (1,1,1-Trifluoro-4-hydroxy-4-(4-methylphenyl)-3-buten-2-one). [Link]
-
Auld, D. S., & Geoghegan, K. F. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9781–9787. [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948. [Link]
-
Sporstøl, S., & Scheline, R. R. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 12(4), 249–257. [Link]
-
Wikipedia. (n.d.). Raspberry ketone. [Link]
-
Shoee, A., et al. (2021). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega, 6(15), 10228–10235. [Link]
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Chelikani, V., et al. (2020). Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Nutrients, 12(7), 2054. [Link]
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The Good Scents Company. (n.d.). raspberry ketone 4-(p-hydroxyphenyl)-2-butanone. [Link]
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Application Notes & Protocols for Cell-Based Assays with 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Introduction
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a synthetic compound structurally related to the naturally occurring 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone[1][2]. While Raspberry Ketone has been investigated for its potential effects on metabolism and appetite, the biological activities of its trifluorinated analog remain largely unexplored[3][4]. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced or novel pharmacological activities[5].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to screen and characterize the potential biological activities of this compound using a panel of robust cell-based assays. The protocols described herein are designed to investigate the compound's effects on key cellular signaling pathways and ion channels implicated in inflammation and sensory perception. We will focus on assays for intracellular calcium mobilization, Transient Receptor Potential (TRP) channel modulation, and Nuclear Factor-kappa B (NF-κB) signaling. These assays will serve as a foundational screening cascade to elucidate the compound's pharmacological profile.
Compound Handling and Preparation
Compound Information:
-
Name: this compound
-
CAS Number: 117896-99-8[6]
-
Molecular Formula: C₁₀H₉F₃O₂[6]
-
Molecular Weight: 218.18 g/mol [6]
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, a 10 mM stock solution is typically a good starting point. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Safety Precautions: Always handle the compound in accordance with the safety data sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or fumes and prevent contact with skin and eyes[6].
Protocol 1: Intracellular Calcium Flux Assay for General Activity Screening
Principle: Changes in intracellular calcium concentration ([Ca²⁺]i) are a fundamental aspect of cellular signaling, acting as a second messenger in a multitude of pathways[7]. An intracellular calcium flux assay is a valuable primary screening tool to detect if a compound interacts with G-protein coupled receptors (GPCRs) or ion channels that modulate calcium signaling[8]. This protocol utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, which exhibits an increase in fluorescence intensity upon binding to free calcium[8][9].
Experimental Workflow:
Caption: Workflow for the intracellular calcium flux assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Positive control agonist (e.g., ATP or Ionomycin)[10]
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the growth medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS.
-
Data Acquisition: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4)[8].
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the test compound dilutions to the respective wells and continue to measure the fluorescence signal for 2-5 minutes to detect any agonist activity.
-
For antagonist screening, after a brief incubation with the test compound, add a known agonist and measure the fluorescence response.
Data Analysis: The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC₅₀. For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
Protocol 2: TRPA1 and TRPV1 Antagonist Assays
Principle: Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) are non-selective cation channels highly expressed in sensory neurons and are key mediators of pain, inflammation, and thermal sensation[11]. Many natural and synthetic compounds can modulate the activity of these channels. This assay will determine if this compound can act as an antagonist to these channels. The assay principle is based on measuring the inhibition of agonist-induced calcium influx in cells stably expressing human TRPA1 or TRPV1[12].
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1) or human TRPV1 (hTRPV1)
-
Cell culture reagents as in Protocol 1
-
96-well black, clear-bottom plates
-
Fluo-4 AM or Indo-1 AM
-
TRPA1 agonist: Cinnamaldehyde or Allyl isothiocyanate (AITC)[12]
-
TRPV1 agonist: Capsaicin[12]
-
Positive control antagonists: AM-0902 for TRPA1 and BCTC for TRPV1[12]
-
This compound
Procedure:
-
Cell Seeding and Dye Loading: Follow steps 1-5 from Protocol 1 using the hTRPA1 or hTRPV1 expressing cell lines.
-
Compound Incubation: Add serial dilutions of this compound or the positive control antagonist to the wells and incubate for 5-15 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the respective agonist (e.g., 100 µM cinnamaldehyde for TRPA1 or 1 µM capsaicin for TRPV1) to all wells[12].
-
Immediately begin kinetic measurement of fluorescence for 2-5 minutes.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Agonist | Concentration | Positive Control |
| hTRPA1 Assay | Cinnamaldehyde | 100 µM | AM-0902 |
| hTRPV1 Assay | Capsaicin | 1 µM | BCTC |
Protocol 3: NF-κB Signaling Pathway Reporter Assay
Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell proliferation, and immunity[13]. Its dysregulation is associated with numerous chronic diseases. This assay quantifies the activity of the NF-κB pathway using a reporter gene, typically luciferase, under the control of NF-κB response elements[13]. Inhibition of NF-κB activation by a test compound will result in a decrease in luciferase expression and, consequently, a reduced luminescent signal.
NF-κB Signaling Pathway Diagram:
Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture reagents as in Protocol 1
-
96-well white, clear-bottom plates for luciferase assay
-
96-well clear plates for viability assay
-
Tumor Necrosis Factor-alpha (TNF-α), human recombinant
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Luminometer and spectrophotometer
Procedure:
NF-κB Luciferase Reporter Assay:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells at 5 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of complete medium. Incubate overnight[13].
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the growth medium with 100 µL of the compound dilutions and incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C with 5% CO₂.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well, mix, and measure luminescence using a luminometer.
Cell Viability (MTT) Assay: This assay should be performed in parallel on a separate plate, following the same seeding and treatment protocol as the luciferase assay[13].
-
After the 6-8 hour incubation with TNF-α, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm using a spectrophotometer.
Data Analysis: For the reporter assay, normalize the luciferase readings to the stimulated control (100% activation) and unstimulated control (0% activation). Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀. For the viability assay, express the results as a percentage of the vehicle-treated control. A significant decrease in cell viability indicates that the observed inhibition in the reporter assay may be due to cytotoxicity.
References
- University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux.
- CALCIUM FLUX PROTOCOL. (n.d.).
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- Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology, 1926, 35-46.
- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024, September 13).
- Strasbourg - PCBIS. (n.d.). Intracellular calcium flux measurement.
- Eurofins Discovery. (n.d.). TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay - FR.
- Mullins Molecular Retrovirology Lab. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry.
- Weis, J., et al. (2020). Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays. International Journal of Molecular Sciences, 21(15), 5488.
- Tawa, P., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 446-456.
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- A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2025, August 7).
- Identification of novel ion channel binders: TRPA1 antagonist case study. (n.d.).
- Sigma-Aldrich. (2025, April 30).
- SAFETY D
- Advanced Biotech. (2021, January 12).
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- Edman, K., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(5), 773-782.
- Fisher Scientific. (2024, April 1).
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- Wikipedia. (n.d.). Raspberry ketone.
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- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.
- Kshatriya, D., et al. (2020). Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Nutrients, 12(6), 1794.
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.
- Sporstøl, S., & Scheline, R. R. (1982). The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits. Xenobiotica, 12(4), 249-257.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(4-Hydroxyphenyl)-2-butanone | 5471-51-2.
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Introduction: The Significance of Purity for a Fluorinated Phenolic Ketone
An Application Guide for the Purification of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
This compound is a fluorinated analog of the well-known natural fragrance compound, Raspberry Ketone. The introduction of a trifluoromethyl (-CF₃) group, a key pharmacophore in modern drug discovery, dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These modifications make it a compound of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2]
The synthetic routes to this and similar trifluoromethyl ketones often yield a crude product containing unreacted starting materials, regioisomers, and other byproducts.[3][4] For its intended applications, particularly in biological screening and as a precursor for complex pharmaceutical agents, achieving a high degree of purity is not merely a formality but a critical prerequisite for obtaining reliable, reproducible, and meaningful data. This guide provides a detailed examination of the principal techniques for purifying this compound, grounded in the physicochemical properties of the molecule and supported by established chemical principles.
Physicochemical Profile: A Tale of Two Ketones
Understanding the physical and chemical properties of the target molecule is fundamental to designing an effective purification strategy. The presence of both a polar phenolic hydroxyl group and a lipophilic trifluoromethyl group imparts a unique solubility profile. Below is a comparative table of the target compound and its non-fluorinated parent, Raspberry Ketone.
| Property | This compound | 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Rationale for Impact on Purification |
| Molecular Formula | C₁₀H₉F₃O₂[5] | C₁₀H₁₂O₂[6] | The addition of fluorine increases the molecular weight. |
| Molecular Weight | 218.18 g/mol [5] | 164.20 g/mol [7] | Higher mass can influence diffusion and elution times. |
| Melting Point | Data not widely published; expected to be a solid. | 82 °C[6] | Crucial for selecting recrystallization over distillation. |
| Boiling Point | High; likely decomposes at atmospheric pressure. | > 200 °C[6] | Suggests vacuum distillation is necessary if this method is chosen.[8] |
| Water Solubility | Low, but enhanced by the phenolic -OH. | 13,460 mg/L (predicted)[6] | The -CF₃ group generally decreases water solubility. |
| pKa (Phenolic -OH) | ~9.95 (Predicted for Raspberry Ketone)[9] | ~9.95 (Predicted)[9] | The trifluoromethyl group is electron-withdrawing and will slightly increase the acidity (lower the pKa) of the phenol, affecting its behavior in acidic/basic extractions. |
Primary Purification Methodologies
Based on its structure—a solid aromatic compound with moderate polarity—the two most effective and widely applicable purification techniques are recrystallization and column chromatography.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[10] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent, and as the solution slowly cools, the compound of interest crystallizes out, leaving impurities behind in the solution (mother liquor).[10][11]
Applicability: This method is ideal as a first-pass purification for crude this compound, especially for removing less soluble or more soluble impurities. The key is finding a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
Caution on Decolorizing Carbon: The use of activated charcoal (decolorizing carbon) is generally discouraged for phenolic compounds. Ferric ions often present in charcoal can form colored complexes with the phenolic hydroxyl group, which can impair the purification process.[12]
Step 1: Solvent Screening The ideal solvent should dissolve the compound when hot but not when cold. A mixed-solvent system is often effective for phenolic ketones.[12][13]
| Solvent System | Rationale |
| Toluene | The aromatic nature of toluene will readily dissolve the phenyl portion of the molecule at elevated temperatures. |
| Ethanol/Water | The compound is likely soluble in ethanol. Water is then added as an anti-solvent to the hot solution until turbidity appears, inducing crystallization upon cooling.[12] |
| Hexane/Ethyl Acetate | A non-polar/polar mixture. The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until the solution becomes cloudy. |
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath).
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing the yield.[11]
Step 3: Hot Filtration (Optional) If insoluble impurities are visible in the hot solution, they must be removed by filtering the solution while it is still hot. This prevents premature crystallization of the desired product.
Step 4: Crystallization
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the pure compound.
Step 5: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Continue to draw air through the crystals on the filter to partially dry them.
Step 6: Drying Dry the crystals completely in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Caption: General workflow for purification by recrystallization.
Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[14] Polar compounds adsorb more strongly to a polar stationary phase (like silica gel) and thus elute more slowly, while non-polar compounds travel through the column faster.[14]
Applicability: This is the most powerful technique for separating the target compound from structurally similar impurities, such as regioisomers or precursors. For trifluoromethyl ketones, silica gel is a standard and effective stationary phase.[3][15] The polarity of the molecule can be modulated by the phenolic -OH and the ketone, allowing for good separation with common solvent systems.
Step 1: Stationary Phase and Column Packing
-
Select silica gel (60 Å, 40-63 µm particle size is standard) as the stationary phase. The amount should be 20-50 times the weight of the crude sample.[14]
-
Pack the column using a "slurry" method: mix the silica gel with the initial, non-polar eluent and pour it into the column. Allow it to settle into a uniform bed without air bubbles.
Step 2: Mobile Phase (Eluent) Selection
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a system that gives the target compound a retention factor (R_f) of approximately 0.3.
-
A common eluent system for moderately polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[3]
-
Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane).
-
Carefully add the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
Step 4: Elution
-
Begin adding the eluent to the top of the column, maintaining a constant level.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
Step 5: Fraction Analysis
-
Spot every few fractions onto a TLC plate.
-
Develop the plate in the eluent system and visualize the spots (e.g., using a UV lamp).
-
Fractions containing only the spot corresponding to the pure product are combined.
Step 6: Solvent Removal Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Step-by-step process for column chromatography purification.
Purification by Vacuum Distillation
Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds with high boiling points (>150 °C) or those that are thermally sensitive, the pressure is reduced (vacuum) to lower the temperature at which they boil.[8]
Applicability: This method is less common for solid compounds but could be considered if the target compound is a low-melting solid or if the primary impurities are non-volatile (e.g., polymers, salts). While fluorination can sometimes lower boiling points, the phenolic hydroxyl group significantly increases it, making vacuum distillation the only feasible distillation option.[8] This would be most applicable for large-scale industrial purification rather than typical laboratory-scale work.
Assessment of Purity
After purification, the identity and purity of this compound must be confirmed using analytical techniques:
-
NMR Spectroscopy: ¹H NMR will confirm the proton environment, ¹³C NMR the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and purity of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity, often using a reverse-phase (e.g., C18) column.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
Safety and Handling
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.[5]
-
Consult the Safety Data Sheet (SDS) for the compound and all reagents before beginning any work.
References
-
Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
J-Stage. (n.d.). Reaction of Trifluoromethyl Ketones. IV.1) Cyclization of the Ene Reaction Products of Trifluoromethyl Ketones. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Column chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
NIH. (n.d.). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Routledge. (n.d.). Aromatic Fluorination - 1st Edition. Retrieved from [Link]
- Google Patents. (n.d.). US2993937A - Fluorination of aromatic compounds.
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PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. Retrieved from [Link]
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SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
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ResearchGate. (2024, May). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. Retrieved from [Link]
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PubMed Central. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. Retrieved from [Link]
- (2021). High-Yield 'One-Pot' Biosynthesis of Raspberry Ketone, a High-Value Fine Chemical.
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- 7. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Introduction to the Synthesis Challenge
This compound is a valuable synthetic intermediate. Its synthesis, however, presents a classic chemical challenge: performing a Friedel-Crafts acylation on a highly activated yet problematic substrate—phenol. The core difficulty lies in the dual nature of the phenolic hydroxyl group. While it is a strong ortho-, para-directing activator for electrophilic aromatic substitution, its Lewis basic oxygen atom can complex with and deactivate the Lewis acid catalyst (e.g., AlCl₃), hindering the reaction.[1][2] This guide will address this central issue and other common pitfalls to ensure a successful and high-yield synthesis.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and common approach to synthesizing aryl ketones is the Friedel-Crafts acylation.[3] In this case, it involves the reaction of phenol with an appropriate acylating agent in the presence of a Lewis acid catalyst.
Reaction: Phenol + 4-Chloro-1,1,1-trifluorobutan-2-one + AlCl₃ → this compound
The Underlying Mechanism
Understanding the mechanism is critical for troubleshooting. The process involves several key steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) activates the acylating agent to form a highly reactive acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the acylium ion. The hydroxyl group directs the substitution primarily to the para position due to steric hindrance at the ortho positions.
-
Catalyst Complexation (The Problem): The Lewis acid can complex with three different sites: the acylating agent (desired), the phenolic oxygen of the substrate, and the carbonyl oxygen of the product. Complexation with the substrate and product deactivates both the phenol ring and the catalyst, often requiring stoichiometric or greater amounts of the Lewis acid to drive the reaction to completion.[1][4][5]
Caption: Friedel-Crafts acylation mechanism and key catalyst deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low when using phenol directly in a Friedel-Crafts acylation? A1: This is the most common issue. The hydroxyl group's lone pair of electrons coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1] This coordination deactivates the aromatic ring towards electrophilic attack and simultaneously inactivates the catalyst. Furthermore, the ketone product also forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4] This is why Friedel-Crafts acylations often require more than a stoichiometric amount of the catalyst.
Q2: I'm getting a mixture of products. What are they and how can I avoid them? A2: You are likely observing a mixture of C-acylation and O-acylation, along with regioisomers.
-
O-Acylation: The phenol's hydroxyl group can be acylated to form a phenyl ester. This is often a significant byproduct.[6]
-
Regioisomers: While the para-substituted product is typically major, some ortho-acylated product can also form.[6] To favor the desired C-acylated para product, reaction conditions must be carefully controlled. Lower temperatures often favor C-acylation. An alternative strategy is to perform the O-acylation first and then induce a Fries rearrangement , which uses a Lewis acid to move the acyl group from the oxygen to the ring, typically favoring the para position.
Q3: Should I use a protecting group for the hydroxyl function? A3: Yes, this is an excellent strategy to circumvent the problems of catalyst deactivation and O-acylation. Converting the phenol to a more inert group, such as a methyl ether (anisole), is a common approach. The acylation is then performed on the anisole derivative, followed by a deprotection step (e.g., using BBr₃) to reveal the hydroxyl group. This multi-step process often results in a much higher overall yield.
Q4: What is the best Lewis acid catalyst for this reaction? A4: Anhydrous aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts acylations. However, its high reactivity can sometimes lead to side reactions. Other Lewis acids like FeCl₃, BF₃, or ZnCl₂ can be used, but they are generally less reactive and may require higher temperatures or longer reaction times. For substrates sensitive to strong acids, "greener" methodologies using trifluoroacetic anhydride or methanesulfonic anhydride as both solvent and promoter have been developed.[7][8]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a systematic approach to diagnosing and solving common experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The Lewis acid (especially AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate it.[4][9] | 1a. Ensure all glassware is oven-dried. Use anhydrous solvents. Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed portion. 1b. Run the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Insufficient Catalyst: The phenolic -OH and product carbonyl chelate with the catalyst, requiring >1 equivalent.[1] | 2. Increase the stoichiometry of the Lewis acid to 1.5-2.5 equivalents relative to the acylating agent. | |
| 3. Deactivated Substrate: The phenolic -OH group complexes with the Lewis acid, deactivating the ring.[1][2] | 3. Protect the hydroxyl group by converting it to a methyl ether (anisole) before acylation, followed by deprotection. | |
| Multiple Products Observed (on TLC/LCMS) | 1. O-Acylation vs. C-Acylation: Competition between acylation on the hydroxyl oxygen and the aromatic ring.[6] | 1a. Modify the reaction temperature; lower temperatures often favor C-acylation. 1b. Consider a Fries rearrangement: intentionally form the O-acylated ester first, then rearrange it with a Lewis acid. |
| 2. Isomer Formation: Formation of both ortho and para products.[6] | 2. The para isomer is usually dominant due to sterics. Purification via column chromatography or recrystallization is typically required to separate them. | |
| Product Decomposition or Charring | 1. Reaction Temperature Too High: Friedel-Crafts reactions can be highly exothermic. Runaway temperatures can lead to polymerization and decomposition.[4] | 1a. Control the temperature carefully, especially during the addition of reagents. Use an ice bath to maintain 0-5 °C during addition, then allow the reaction to warm to room temperature slowly. 1b. Add reagents dropwise to manage the exotherm. |
| Difficult Purification | 1. Emulsion during Workup: Residual aluminum salts can cause persistent emulsions during aqueous extraction. | 1. After quenching the reaction with ice, add dilute HCl to fully dissolve the aluminum salts before extraction.[9] |
| 2. Co-eluting Impurities: The O-acylated byproduct and regioisomers may have similar polarities to the desired product. | 2. Optimize the solvent system for column chromatography. A gradient elution (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity) may be necessary. Recrystallization can also be effective if a suitable solvent is found. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Disclaimer: These protocols are representative examples and should be performed with appropriate safety precautions in a fume hood. Reagent quantities may require optimization.
Protocol 1: Direct Acylation of Phenol
This protocol aims for direct C-acylation but is susceptible to lower yields due to the issues described above.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and an anhydrous solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[1] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition:
-
Dissolve the acylating agent (e.g., 4-chloro-1,1,1-trifluorobutan-2-one, 1.1 equivalents) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C.
-
Next, dissolve phenol (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching):
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very carefully and slowly, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and dilute HCl.[9] This step is highly exothermic.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted phenol), and brine.[9]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Acylation of Anisole (Protected Phenol)
This protocol often provides higher and more reliable yields.
-
Acylation (Steps 1-4): Follow the same procedure as in Protocol 1, but substitute anisole for phenol. The reaction is often faster and cleaner.
-
Workup & Extraction (Steps 5-6): Follow the same workup procedure. The sodium bicarbonate wash is not necessary if the reaction goes to completion.
-
Purification: Purify the crude product (1,1,1-Trifluoro-4-(4-methoxyphenyl)butan-2-one) by column chromatography.
-
Deprotection:
-
Dissolve the purified methoxy-product in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.2-1.5 equivalents) in CH₂Cl₂.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC shows complete conversion.
-
Carefully quench the reaction by adding it to ice water. Extract with CH₂Cl₂, wash, dry, and concentrate.
-
The crude product can be further purified by chromatography or recrystallization to yield the final this compound.
-
References
-
Zhang, W., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. Retrieved from [Link]
-
Malik, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
-
Repic, O., et al. (2001). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
-
PubMed. (1983). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Retrieved from [Link]
-
PENG Hong, et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. Available at: [Link]
-
ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved from [Link]
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
-
YouTube. (2023). Friedel Crafts Alkylation and Acylation: Reaction | Mechanism | Exception. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Compounds
Welcome to the technical support center dedicated to the purification of fluorinated compounds. As a researcher, scientist, or drug development professional, you are likely aware that the unique properties conferred by fluorine—while beneficial for molecular design—introduce significant challenges during purification. The strong electronegativity, low polarizability, and steric bulk of fluorine atoms alter a molecule's polarity, solubility, and intermolecular interactions in ways that defy conventional purification strategies.[1][2]
This guide is designed to provide you with expert insights and actionable troubleshooting advice to navigate these complexities. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification workflows.
Part 1: Troubleshooting Guide for Chromatographic Purification
Chromatography is the workhorse of purification, but the introduction of fluorine can lead to unexpected elution profiles and poor separation. This section addresses the most common chromatographic hurdles in a question-and-answer format.
Q1: My fluorinated compound is co-eluting with non-fluorinated impurities on a standard C18 column. Why is this happening?
A1: The Root Cause: Altered Polarity and "Polar Hydrophobicity"
This is a classic problem that stems from the unique electronic nature of the carbon-fluorine (C-F) bond. While highly polar, the C-F moiety is a poor hydrogen bond acceptor.[3] This creates a phenomenon sometimes described as "polar hydrophobicity." Unlike a hydroxyl group, which is both polar and a strong hydrogen bond acceptor, a fluorinated segment can be simultaneously polar and lipophobic (oil-repelling), leading to retention behaviors that are difficult to predict with standard reversed-phase (C8 or C18) columns.[1][3]
Fluorination increases a molecule's hydrophobicity, but its interaction with the stationary phase is not solely governed by this property. The weak intermolecular attractions of fluorocarbons can lead to reduced retention on traditional hydrocarbon phases compared to their non-fluorinated analogs, causing them to elute earlier than expected and co-elute with less polar impurities.[1]
Table 1: Comparison of Key Bond and Atomic Properties
| Property | C-H Bond | C-F Bond | Fluorine Atom | Hydrogen Atom |
| Bond Energy (kJ/mol) | ~414 | ~441 | N/A | N/A |
| Electronegativity | H: 2.20, C: 2.55 | F: 3.98, C: 2.55 | 3.98 | 2.20 |
| Bond Polarity | Low | High[4] | N/A | N/A |
| Hydrogen Bond Acceptor? | No | Poor[3] | N/A | N/A |
| Key Interaction Type | van der Waals | Dipole-Dipole, Weak van der Waals[1] | N/A | N/A |
Troubleshooting Workflow: Co-elution on C18
Caption: Troubleshooting logic for C18 co-elution.
Q2: I switched to a fluorinated stationary phase (PFP, TDF), but the separation is still poor. What am I doing wrong?
A2: It's a Matter of "Like-Dissolves-Like" and Method Optimization.
Fluorinated stationary phases, such as pentafluorophenyl (PFP) or tridecafluoro (TDF), operate on the principle of "fluorous" interactions.[5] They are designed to selectively retain compounds based on their fluorine content. If your separation is still suboptimal, consider these factors:
-
Insufficient Fluorine Content : The retention on a fluorous phase is directly related to the percentage of fluorine atoms in the analyte.[5] Molecules that are only lightly fluorinated may not exhibit enough "fluorophilicity" to be strongly retained, leading to poor separation from non-fluorinated or other lightly fluorinated species.[5] A TDF phase, having a higher fluorine content than a PFP phase, will offer greater selectivity for highly fluorinated molecules.[5]
-
Incorrect Mobile Phase Composition : The choice of solvent is critical. To maximize interaction between the fluorinated analyte and the stationary phase, the mobile phase should be relatively "fluorophobic."[5]
-
Hydrophobic Character : Remember that these are still reversed-phase columns. The overall hydrophobicity of the analyte plays a secondary role. A highly hydrophobic and highly fluorinated molecule will be retained the most strongly.[5]
Protocol: Method Development on a Fluorinated Stationary Phase
-
Column Selection : Start with a PFP column for general-purpose separation of fluorinated and aromatic compounds. If dealing with highly fluorinated molecules or separating fluorinated isomers, a TDF column may be more effective.[5]
-
Initial Mobile Phase : Begin with a mobile phase containing a high percentage of water (e.g., 80:20 Water:Acetonitrile). This promotes retention.
-
Gradient Elution : Run a broad gradient from your initial mobile phase to a higher percentage of organic solvent (e.g., 20:80 Water:Acetonitrile) to determine the approximate elution point of your compound.
-
Isocratic Optimization : Based on the gradient run, develop an isocratic method. If your compound elutes too quickly, increase the water content in the mobile phase. If it is retained too strongly, increase the organic content.
-
Solvent Switching : If separation from a key impurity is still not achieved, consider switching the organic modifier. Using methanol instead of acetonitrile can alter the selectivity. For highly retained compounds, adding a small percentage of a fluorophilic solvent like THF to the mobile phase can improve peak shape and speed up elution.[5]
-
Temperature Adjustment : Increasing the column temperature can sometimes improve separation efficiency and reduce analysis time, especially for fluorinated amphiphiles.[6]
Q3: My volatile fluorinated compound is evaporating during flash chromatography and solvent removal. How can I minimize sample loss?
A3: Control Temperature and Pressure.
The high vapor pressure and low boiling points of many volatile fluorinated compounds make sample loss a significant issue, particularly during solvent removal under reduced pressure (rotary evaporation) or on a silica column, where heat can be generated.[7]
Solutions to Prevent Sample Loss:
-
During Rotary Evaporation :
-
Use Low Temperatures : Keep the water bath at room temperature or even use an ice bath.[7]
-
Efficient Condensing : Use a high-performance condenser and a cold trap (e.g., dry ice/acetone or liquid nitrogen) to recapture evaporated sample.[7]
-
Controlled Vacuum : Avoid applying a high vacuum. For extremely volatile compounds, consider removing the solvent at atmospheric pressure using a gentle stream of nitrogen or by using a Kugelrohr apparatus.[7]
-
-
During Flash Chromatography :
-
Pre-chill Your Column and Solvents : Running the chromatography in a cold room or using a jacketed column can reduce evaporation.
-
Use a Closed System : Employ a system with sealed fraction collection to prevent vapor loss.
-
Alternative Techniques : For high-value or highly volatile samples, preparative Gas Chromatography (Prep-GC) is an ideal, high-resolution alternative.[7]
-
Part 2: Troubleshooting Guide for Crystallization
The same forces that complicate chromatography also make crystallization of fluorinated compounds notoriously difficult.
Q4: Why won't my fluorinated compound crystallize? It just forms an oil or a glass.
A4: Fluorine's Disruptive Influence on Crystal Packing.
Crystallization requires molecules to pack into a highly ordered, low-energy lattice. Fluorine substitution disrupts this process in several ways:
-
Weak Intermolecular Interactions : Perfluorinated segments exhibit very weak van der Waals forces, which are critical for stabilizing crystal lattices.[1]
-
Disordered Packing : The introduction of multiple fluorine atoms can lead to conformational disorder in the solid state. Instead of forming a well-defined crystal, the molecules may vitrify (form a glass) upon cooling.[8]
-
Altered Hydrogen Bonding : While C-H···F interactions can occur, they are weak and can compete with more traditional hydrogen bonds, leading to less predictable packing arrangements.[9]
Studies have shown that the number and position of fluorine atoms directly affect whether a compound crystallizes or undergoes a glass transition.[8]
Logical Flow: Improving Crystallization Success
Caption: Strategies to overcome crystallization challenges.
Part 3: Dealing with Synthesis-Related Impurities
Purification is not just about separating isomers or starting materials; it's also about removing byproducts from the reaction itself.
Q5: My crude product is highly acidic after fluorination. How can I remove these impurities without degrading my product?
A5: Neutralize and Extract.
Many fluorination reactions, especially those using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, can generate acidic byproducts, including hydrogen fluoride (HF).[10][11] Furthermore, some fluorinated compounds themselves can be unstable and eliminate HF.[12]
Effective Removal Strategies:
-
Careful Aqueous Wash : A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is the first line of defense. Perform this step cautiously, as vigorous gas evolution (CO₂) can occur.
-
Amine Wash : For stubborn acidic impurities in non-polar organic solvents, a wash with a dilute amine solution can be effective.[10]
-
Filtration through a Basic Plug : Passing a solution of your crude product through a short plug of basic alumina or silica gel treated with triethylamine can neutralize and adsorb acidic impurities. Be sure to test the stability of your desired compound on the chosen sorbent first.[13]
Q6: How do I remove residual fluorinating reagents and their byproducts?
A6: Quench, Wash, and Adsorb.
Unreacted fluorinating reagents and their byproducts can complicate purification. For example, sulfur-based reagents like DAST can produce a variety of polar, hard-to-remove byproducts.
General Protocol for Post-Fluorination Workup:
-
Quench the Reaction : Carefully quench the reaction mixture by slowly adding it to a cooled, stirred solution of saturated aqueous NaHCO₃. This will neutralize acidic species and hydrolyze reactive reagent remnants.
-
Dilute and Extract : Dilute the quenched mixture with your extraction solvent (e.g., ethyl acetate, dichloromethane) and perform a standard aqueous workup.
-
Specific Washes :
-
Specialized Scavengers : For removing tin byproducts (common in some fluorine chemistry), a wash with aqueous potassium fluoride (KF) can precipitate the tin as a filterable solid.[14]
Frequently Asked Questions (FAQs)
-
What is "fluorous chemistry"? It's a purification strategy that exploits the unique solubility properties of highly fluorinated compounds. By tagging a molecule with a "fluorous tail" (e.g., a perfluorohexyl group), it becomes preferentially soluble in fluorous solvents, allowing for easy separation from non-fluorinated reactants and byproducts via liquid-liquid extraction.[15]
-
Can I use normal-phase chromatography? Yes, but with caution. The high polarity of the C-F bond can lead to very strong interactions with silica or alumina, potentially causing irreversible adsorption or decomposition.[13] It is often less predictable than reversed-phase or fluorous-phase chromatography.
-
Why is my fluorinated compound unstable? Despite the strength of the C-F bond, defluorination can occur, especially if there is a neighboring group that can participate in the elimination of fluoride (e.g., a β-carbonyl group with an acidic α-proton).[12] Metabolism can also lead to the cleavage of C-F bonds.[12]
References
- BenchChem. (2025).
- SiliCycle.
- An, M., & Cooke, N. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- Zhang, W., et al. (2014).
- Dailey Jr, A. F. (1934). Purification of organic fluorine compounds.
- Zhang, W., & Wang, P. G. (n.d.).
- Czerwiec, T., et al. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
- BenchChem. (2025).
- Mihály, J., et al. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Scott, P. J. H. (n.d.).
- Bauzá, A., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures.
- Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
- Wikipedia. Organofluorine chemistry.
- University of Rochester, Department of Chemistry.
- University of California, Irvine, Department of Chemistry. Remove Sticky Reagents.
- Science of Synthesis. (n.d.).
- Guidechem. Is f-cl polar or nonpolar?.
- ResearchGate. (2025). Fluorine in Crystal Engineering ? ?
- Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
Sources
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- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
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- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation
Welcome to the technical support center dedicated to the optimization of trifluoromethylation reactions. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (-CF₃) group into organic molecules. The strategic incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your trifluoromethylation experiments.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind experimental choices.
Low or No Reaction Yield
Question: My reaction yield is low, or I'm observing no reaction at all. What are the common causes and solutions?
Answer: This is a frequent challenge that can stem from several factors related to your reagents, catalyst, solvent, or substrate. A systematic approach to troubleshooting is crucial.
1. Reagent and Catalyst Inactivity or Degradation
-
The Culprit: Many trifluoromethylating reagents and the catalysts/initiators used to activate them are sensitive to moisture and air.[1]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): Often require an initiator like a fluoride source (e.g., TBAF, CsF) or a base (e.g., K₂CO₃, Cs₂CO₃). Fluoride initiators are notoriously hygroscopic and their effectiveness plummets in the presence of water.[1]
-
Electrophilic Reagents (e.g., Togni's Reagents, Umemoto's Reagents): While generally more bench-stable, their reactivity can be diminished by improper storage.[3][4][5][6] Some are known to be metastable and should be stored refrigerated.[6]
-
Radical Precursors (e.g., Langlois' Reagent, CF₃SO₂Na): The generation of the trifluoromethyl radical is the key step and can be inhibited by impurities or competing side reactions.[7][8]
-
-
The Solution: A Multi-Pronged Approach
-
Verify Reagent/Catalyst Integrity: Use a fresh bottle of the reagent or initiator, or one from a different supplier. For moisture-sensitive catalysts like TBAF, consider using an anhydrous solution or drying the solid under a high vacuum before use.[1]
-
Ensure Anhydrous Conditions: Meticulously dry all glassware (oven-dried or flame-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][7]
-
Optimize Catalyst Loading: While catalytic amounts are typical (0.1–10 mol%), this may need optimization.[1] Insufficient catalyst can lead to a stalled reaction. Conversely, in some systems, particularly with highly active catalysts, loading can be reduced.[1]
-
2. Sub-Optimal Reaction Conditions
-
The Culprit: Solvent, temperature, and concentration are critical parameters that are highly interdependent and specific to the type of trifluoromethylation reaction being performed.
-
The Solution: Systematic Screening
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates and even regioselectivity.[1][9]
-
For nucleophilic trifluoromethylation with TMSCF₃, THF is common but can be sluggish.[1] Polar aprotic solvents like DMF can significantly accelerate these reactions, especially with non-fluoride initiators.[1]
-
For radical reactions, solvents like acetonitrile (MeCN) and DMF are frequently used as they are relatively inert under these conditions.[7]
-
-
Temperature Adjustment: While many modern trifluoromethylation reactions are designed to run at room temperature, some systems may benefit from gentle heating to overcome activation barriers.[7] Conversely, for highly exothermic reactions or when dealing with unstable intermediates, cooling might be necessary.
-
Concentration Tuning: Both very high and very low reactant concentrations can be detrimental.[7] If you suspect concentration effects, try running the reaction at a different molarity.
-
3. Substrate Reactivity
-
The Culprit: The electronic and steric properties of your substrate play a significant role.
-
Nucleophilic Trifluoromethylation: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive towards the CF₃⁻ anion.[1]
-
Electrophilic Trifluoromethylation: Electron-rich substrates are more susceptible to attack by a "CF₃⁺" source.
-
Radical Trifluoromethylation: Electron-rich substrates are typically more reactive towards the electrophilic trifluoromethyl radical.[7]
-
-
The Solution: Adjusting for Substrate Properties
-
For less reactive substrates, you may need to switch to a more potent trifluoromethylating reagent or a more forceful initiation system.
-
In metal-catalyzed reactions, changing the ligand on the metal can sometimes overcome substrate-related reactivity issues.[10]
-
Formation of Significant Side Products
Question: My reaction is producing a complex mixture or significant side products. How can I improve selectivity?
Answer: Side product formation often arises from competing reaction pathways. Identifying the likely side reactions is the first step to mitigating them.
-
Common Side Reactions:
-
Enolization: For enolizable ketones in nucleophilic trifluoromethylation, the formation of a silyl enol ether can be a major competing pathway.[1]
-
Hydrodehalogenation or Dimerization: In radical reactions, these are common side pathways.[7]
-
Reaction with Solvent: The trifluoromethyl radical is highly reactive and can react with certain solvents.[7]
-
-
Strategies for Improving Selectivity:
-
For Enolizable Ketones: Switching to a non-fluoride initiator system can sometimes suppress enolization.[1]
-
Control Radical Concentration: In radical reactions, if you are observing significant side products, try reducing the amount of the radical initiator or, in the case of photoredox catalysis, the intensity of the light source.[7]
-
Inert Solvent Choice: Select a solvent that is known to be inert under your specific reaction conditions.
-
Degas Thoroughly: Oxygen can interfere with radical reactions.[7] Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere.
-
Reaction Stalls Before Completion
Question: My reaction starts but then stalls before the starting material is fully consumed. What can I do?
Answer: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly common with moisture-sensitive initiators.[1] Re-evaluating the dryness of your setup and reagents is the first step.
-
Inhibitors: Trace impurities in your starting material, reagents, or solvent can sometimes act as inhibitors. Purifying your starting material or using a higher grade of solvent can be beneficial.
-
Reagent Instability: Ensure the trifluoromethylating reagent itself is not decomposing under the reaction conditions over the course of the reaction.
Part 2: Data & Protocols
Comparative Data on Reaction Conditions
The following tables provide a summary of reaction conditions for different trifluoromethylation methods, adapted from the literature. This data can serve as a starting point for your own optimization.
Table 1: Effect of Various Catalysts on the Nucleophilic Trifluoromethylation of Benzaldehyde with TMSCF₃ in DMF [1]
| Catalyst (5 mol%) | Yield (%) |
| K₂CO₃ | 95 |
| Cs₂CO₃ | 94 |
| K₃PO₄ | 92 |
| TBAF | 98 |
Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature.
Table 2: Optimization of Base for the Nucleophilic Trifluoromethylation of Chalcone with TMSCF₃ [1][11]
| Base (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KHF₂ | THF | 25 | 12 | 52 |
| KOH | THF | 25 | 12 | 55 |
| t-BuOK | THF | 25 | 12 | 60 |
| Cs₂CO₃ | THF | 25 | 12 | 94 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL).
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ and a Fluoride Initiator
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) via syringe, followed by the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv).
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mmol, 0.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[1]
Protocol 2: General Procedure for Radical Trifluoromethylation of a Heteroarene using Langlois' Reagent
This protocol is based on conditions developed for the trifluoromethylation of heteroaromatic compounds.
-
Preparation: In a vial, combine the heteroaromatic substrate (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (Langlois' reagent, 1.5 mmol, 3.0 equiv), and an oxidant such as tert-butyl hydroperoxide (tBuOOH, 2.5 mmol, 5.0 equiv).
-
Solvent Addition: Add a mixture of dichloromethane (DCM) and water (2.5:1 v/v, to achieve a substrate concentration of 0.18 M).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of trifluoromethylation is key to rational troubleshooting and optimization. The type of trifluoromethylation—nucleophilic, electrophilic, or radical—dictates the reaction's behavior and requirements.[12]
Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for addressing low reaction yields.
Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.
General Mechanistic Pathways
The choice of reagent dictates the reactive intermediate and the overall mechanistic pathway.
Caption: Overview of the three main trifluoromethylation pathways.
References
- Technical Support Center: Optimization of Trifluoromethylation Reactions with TMSCF3 - Benchchem. (URL: )
-
Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing). (URL: [Link])
- Technical Support Center: Optimizing CBrF3 Trifluoromethyl
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (URL: [Link])
-
Trifluoromethylation - Wikipedia. (URL: [Link])
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. (URL: [Link])
-
Preliminary results on the effect of solvent on regioselectivity in the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH. (URL: [Link])
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. (URL: [Link])
-
N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate | Organic Letters. (URL: [Link])
-
NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent | Organic Letters. (URL: [Link])
-
Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing. (URL: [Link])
-
Trifluoromethylation of alkenes with Langlois' reagent as a CF3 source. - ResearchGate. (URL: [Link])
-
Optimization for the Trifluoromethylation | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC. (URL: [Link])
-
Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - RSC Publishing. (URL: [Link])
-
The optimization of reaction conditions for trifluoromethylation of... | Download Table - ResearchGate. (URL: [Link])
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed. (URL: [Link])
-
Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC - NIH. (URL: [Link])
-
Langlois Reagent: An Efficient Trifluoromethylation Reagent - Thieme E-Journals - SynOpen / Full Text. (URL: [Link])
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - Beilstein Journals. (URL: [Link])
-
Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. (URL: [Link])
-
(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent - ResearchGate. (URL: [Link])
-
Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow - Pure. (URL: [Link])
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (URL: [Link])
-
Allylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal. (URL: [Link])
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - OUCI. (URL: [Link])
-
(PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis - ResearchGate. (URL: [Link])
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - MIT Open Access Articles. (URL: [Link])
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - Frontiers. (URL: [Link])
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Umemoto Reagent I - Enamine [enamine.net]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
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- 10. dspace.mit.edu [dspace.mit.edu]
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- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one in Solution
Welcome to the technical support center for 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for experiments involving this compound. Our goal is to ensure the integrity of your results by addressing potential challenges related to its stability in solution.
Introduction
This compound is a fluorinated analog of raspberry ketone, a compound of interest in various fields. The introduction of a trifluoromethyl group can significantly alter the chemical properties of the molecule, influencing its stability. This guide is based on established principles of chemical degradation, particularly for phenolic compounds and ketones, to provide you with a robust framework for your experimental design and troubleshooting.
Troubleshooting Guide: Degradation of this compound
This section addresses specific issues you may encounter during your experiments. Each issue is followed by a diagnostic workflow and recommended solutions.
Issue 1: Rapid or Unexpected Loss of Parent Compound in Solution
You've prepared a solution of this compound, and subsequent analysis shows a significant decrease in its concentration.
The degradation of phenolic compounds can be influenced by several factors, including light, temperature, pH, and the presence of oxygen.[1][2][3] A systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for unexpected degradation.
-
Review Solution Preparation and Storage:
-
Solvent: Was the solvent HPLC grade or of equivalent purity? Impurities can catalyze degradation. Run a solvent blank on your analytical instrument.
-
pH: The phenolic hydroxyl group makes the molecule susceptible to pH-dependent degradation.[3] The pKa of the non-fluorinated analog, raspberry ketone, is around 9.5-9.95.[4] In basic conditions, the phenoxide form is more susceptible to oxidation. Measure the pH of your solution.
-
Light Exposure: Phenolic compounds are known to be light-sensitive.[1][2] Was the solution protected from light during preparation and storage?
-
Temperature: Elevated temperatures can accelerate degradation.[5] Were your solutions exposed to high temperatures?
-
-
Implement Immediate Corrective Actions:
-
Solvent: Use fresh, high-purity solvents. If using aqueous solutions, consider using buffered systems to maintain a stable pH.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Temperature Control: Store stock solutions and experimental samples at a controlled, cool temperature (e.g., 4°C), and minimize time at room temperature. For long-term storage, consider -20°C or -80°C.
-
Inert Atmosphere: For sensitive experiments, de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
-
Perform a Controlled Degradation Study (Forced Degradation):
-
To systematically investigate the stability of your compound, a forced degradation study is recommended.[6][7] This involves intentionally exposing the compound to various stress conditions to identify its degradation pathways.
-
Protocol:
-
Prepare separate solutions of your compound.
-
Expose each solution to one of the following conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., exposure to UV light).
-
Include a control sample stored under optimal conditions (e.g., 4°C, protected from light).
-
Analyze the samples at various time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: Based on the general stability of phenolic compounds, the following conditions are recommended:
-
Solvent: Use high-purity, degassed solvents. For aqueous solutions, a buffered system at a slightly acidic to neutral pH (e.g., pH 4-7) is advisable to prevent the formation of the reactive phenoxide ion.
-
Temperature: For short-term storage (days), 2-8°C is recommended. For long-term storage (weeks to months), store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Light: Always protect solutions from light by using amber glassware or by wrapping the container.[1][2]
-
Atmosphere: For maximum stability, store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Q2: How does pH affect the stability of the compound?
A2: The phenolic hydroxyl group is the primary site of pH sensitivity.
-
Acidic to Neutral pH (pH < 8): The compound is likely to be more stable in its protonated form.
-
Alkaline pH (pH > 8): The phenolic proton can be abstracted, forming a phenoxide anion. This anion is more electron-rich and therefore more susceptible to oxidative degradation, which can lead to the formation of colored byproducts.[3] The non-fluorinated analog has a pKa of ~9.5-9.95, and the trifluoromethyl group may slightly alter this.[4]
Q3: What are the likely degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential pathways based on its structure:
-
Oxidation of the Phenolic Ring: This is a common degradation pathway for phenols, leading to the formation of quinone-type structures, which can further polymerize.[3] This is often accelerated by high pH, light, and the presence of metal ions.
-
Reactions at the Ketone: The ketone functionality can undergo various reactions. The presence of the electron-withdrawing trifluoromethyl group can activate the carbonyl carbon for nucleophilic attack.
-
Cleavage of the Butanone Chain: Under harsh conditions (e.g., strong acid/base, high temperature), cleavage of the carbon-carbon bonds in the side chain is possible.
Caption: Potential degradation pathways.
Q4: Are there any specific solvents that should be avoided?
A4:
-
Protic vs. Aprotic Solvents: While common organic solvents like acetonitrile, methanol, and DMSO are generally acceptable for stock solutions, their stability in protic solvents (especially water and methanol) at non-neutral pH should be carefully monitored.
-
Peroxide-Forming Solvents: Avoid using old bottles of solvents like THF or diethyl ether, as they can form peroxides which are strong oxidizing agents.
-
Basic Amines: Solvents or buffers containing basic amines could potentially catalyze degradation reactions.
Q5: My solution has turned yellow/brown. What does this indicate?
A5: The formation of a yellow or brown color is often indicative of the oxidation of the phenolic ring to form quinone-like structures, which are often colored and can polymerize.[3] This suggests that your solution has been exposed to oxygen, light, or high pH. The sample should be discarded, and the preparation and storage procedures should be reviewed.
Data Summary
While specific degradation kinetics for this compound are not available, the table below provides a qualitative summary of factors known to affect the stability of structurally similar phenolic compounds.[1][2][3][5]
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Temperature | Elevated (e.g., >40°C) | Increased degradation rate | Store at 2-8°C (short-term) or ≤ -20°C (long-term) |
| Light | Sunlight/UV exposure | Significant degradation | Use amber vials or protect from light |
| pH | Alkaline (pH > 8) | Increased susceptibility to oxidation | Maintain pH in the slightly acidic to neutral range |
| Oxygen | Presence of air | Promotes oxidative degradation | Use degassed solvents; store under inert gas |
| Solvent Purity | Low Purity | Potential for catalytic degradation | Use high-purity (e.g., HPLC grade) solvents |
References
-
Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]
-
Larrauri, J. A., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Available at: [Link]
-
Thitilertdecha, N., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. ResearchGate. Available at: [Link]
-
Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience. Available at: [Link]
-
Rojo, L. E., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
-
Burry, L. C., & Lectka, T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters. Available at: [Link]
-
Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Hawe, A. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. PubChem. Available at: [Link]
-
Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology. Available at: [Link]
-
NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Raspberry ketone. Wikipedia. Available at: [Link]
-
FooDB. (n.d.). Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843). FooDB. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
O'Boyle, N. M., et al. (2014). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst. Google Patents.
-
Hao, L., et al. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology. Available at: [Link]
-
Ike, M., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Addressing Solubility Challenges with 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Welcome to the technical support guide for 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one (CAS: 117896-99-8). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our approach is built on core physicochemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust experimental protocols.
Understanding the Molecule: A Tale of Two Ends
This compound is a unique molecule with a dual nature that is the primary source of its solubility challenges.
-
The Hydrophobic Head: The trifluoromethyl (-CF3) group and the phenyl ring are highly nonpolar, conferring significant hydrophobicity. This part of the molecule prefers lipophilic environments and resists dissolution in water.
-
The Hydrophilic Tail: The phenolic hydroxyl (-OH) group and the ketone (=O) group are polar and capable of hydrogen bonding. The hydroxyl group is also weakly acidic, a critical feature for manipulating solubility.
This amphipathic character means that no single solvent is perfect under all conditions. Success lies in balancing these opposing properties. This compound is a fluorinated analog of the well-known Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one). While data on the trifluoro-analog is limited, we can extrapolate from the behavior of Raspberry Ketone and other phenolic compounds to devise effective strategies.[1][2][3]
Troubleshooting Guide: A Step-by-Step Workflow for Dissolution
This section provides a logical workflow to diagnose and solve common solubility problems. The process is visualized in the flowchart below.
Q: I am trying to dissolve the compound, but it remains a solid or an oily suspension. What is my first step?
A: Your first step is to identify the nature of your solvent system (is it purely organic or aqueous-based?) and follow the appropriate path in our troubleshooting workflow. Many issues arise from attempting to dissolve a fundamentally hydrophobic compound directly into an aqueous buffer without the proper aids.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for preparing a high-concentration stock solution?
A: For a high-concentration stock solution (e.g., 50-100 mM), you should start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent first choices due to their ability to solvate both the hydrophobic and hydrophilic portions of the molecule. Alcohols such as ethanol or methanol are also effective, though they may not achieve the same high concentrations as DMSO.[4][5] For the related compound, raspberry ketone, a solubility of 50 mg/mL has been reported in 95% ethanol.[4]
Q2: How does pH critically affect the solubility and stability of this compound?
A: The phenolic hydroxyl group is the key. Phenols are weak acids.[6]
-
Below its pKa (in acidic or neutral pH): The hydroxyl group is protonated (-OH). In this state, the compound is neutral and its low aqueous solubility is dominated by its hydrophobic regions.
-
Above its pKa (in alkaline pH): The hydroxyl group is deprotonated to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[6][7]
The pKa of the parent raspberry ketone is approximately 9.95.[8] The electron-withdrawing trifluoromethyl group on your compound will likely lower its pKa, making it more acidic. Therefore, adjusting the pH of your aqueous solution to 9 or higher should significantly improve solubility.
Causality & Caveat: While increasing pH boosts solubility, be aware that many phenolic compounds can be unstable and prone to oxidation at high pH over extended periods.[9] It is recommended to prepare alkaline solutions fresh and store them protected from light.
Q3: Can I heat the solution to help it dissolve?
A: Yes, gentle warming is an effective strategy. The dissolution of the similar compound, raspberry ketone, has been shown to be an endothermic process, meaning that solubility increases with temperature.[1] We recommend warming the solution in a water bath to 30-50°C. Avoid aggressive heating or boiling, which could lead to degradation. This technique is particularly useful for overcoming the initial energy barrier to dissolution.
Q4: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media. What happened and how do I prevent this?
A: This is a classic solubility trap known as "carry-over precipitation." Your high-concentration DMSO stock keeps the compound soluble. When you dilute this into an aqueous medium, the final percentage of DMSO drops dramatically. If the final DMSO concentration is too low to maintain solubility at your target compound concentration, the compound will precipitate.
Self-Validating Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of your compound.
-
Increase the Final Co-solvent Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient. Often, a final concentration of 0.5% to 1% DMSO is required. However, always check the tolerance of your specific assay or cell line to the solvent, as concentrations above 0.5% can cause cellular stress.[10]
-
Improve the Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.
Data Summary & Recommended Solvents
The following table provides guidance on expected solubility in common laboratory solvents. These are estimates based on the compound's structure and data from its non-fluorinated analog. Empirical testing is required to determine precise solubility limits.
| Solvent | Solvent Type | Expected Solubility | Remarks |
| Water | Polar Protic | Very Poorly Soluble | Solubility is highly dependent on pH.[11] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Very Poorly Soluble | Will require pH adjustment or a co-solvent. |
| Ethanol (95-100%) | Polar Protic (Alcohol) | Soluble to Highly Soluble | Good for intermediate stock solutions.[4] |
| Methanol | Polar Protic (Alcohol) | Soluble to Highly Soluble | Similar to ethanol; often a good choice.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Highly Soluble | Recommended for primary, high-concentration stocks.[10] |
| Acetone | Polar Aprotic | Soluble | Effective, but its volatility can be an issue.[1] |
| Acetonitrile | Polar Aprotic | Soluble | Often used in analytical applications (e.g., HPLC). |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Useful for extraction but not for biological assays. |
| Hexane / Toluene | Nonpolar | Poorly Soluble | The polar groups limit solubility in purely nonpolar solvents. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
-
Preparation: Weigh out 21.82 mg of this compound (MW = 218.18 g/mol )[12] and place it into a sterile 1.5 mL microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Troubleshooting: If full dissolution is not achieved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 30°C can also be applied if necessary.
-
Verification: A successful preparation will result in a clear, particle-free solution.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 7.4) with 0.5% DMSO
This protocol details the dilution of an organic stock into an aqueous buffer, a common step for in vitro assays.
-
Preparation: Dispense 995 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a sterile conical tube.
-
Pre-Dilution (Optional but Recommended): If your stock is very concentrated (e.g., 100 mM), perform an intermediate dilution in pure DMSO first to make the final addition more accurate. For example, dilute the 100 mM stock 1:10 in DMSO to get a 10 mM intermediate stock.
-
Addition: Begin vortexing the aqueous buffer at a medium speed. While it is mixing, add 5 µL of a 20 mM DMSO stock solution of the compound to the 995 µL of buffer. This creates a 1:200 dilution, resulting in a final concentration of 100 µM compound and 0.5% (v/v) DMSO.
-
Verification: The final solution should remain clear. If you observe any cloudiness or precipitate, the concentration is too high for this level of co-solvent. You must either increase the final DMSO percentage (assay permitting) or decrease the final compound concentration.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute aqueous solutions for long periods.
References
-
Effect of pH on the solubility of phenolic compounds - ResearchGate. Available from: [Link]
-
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. Available from: [Link]
-
Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability | Request PDF - ResearchGate. Available from: [Link]
-
How does pH affect the solubility of phenolic acid? - ResearchGate. Available from: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents.
-
Effect of pH on the stability of plant phenolic compounds - PubMed. Available from: [Link]
-
Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels - MDPI. Available from: [Link]
-
The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. Available from: [Link]
-
(PDF) The Hydrophobic Effect and the Role of Cosolvents - ResearchGate. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE. Available from: [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF - ResearchGate. Available from: [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed. Available from: [Link]
-
Formulation of poorly soluble compounds - EMA. Available from: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
-
How poorly soluble compounds are formulated into drugs - Pion Inc. Available from: [Link]
-
Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents - ResearchGate. Available from: [Link]
-
Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PubMed Central. Available from: [Link]
-
4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem. Available from: [Link]
-
Showing metabocard for 4-(4-Hydroxyphenyl)-2-butanone (HMDB0033723). Available from: [Link]
-
Raspberry ketone - Wikipedia. Available from: [Link]
-
Showing Compound 4-(4-Hydroxyphenyl)-2-butanone (FDB011843) - FooDB. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(4'-Hydroxyphenyl)-2-butanone | C10H12O2 | CID 21648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Raspberry ketone - Wikipedia [en.wikipedia.org]
- 4. 4-(4-Hydroxyphenyl)-2-butanone 99 5471-51-2 [sigmaaldrich.com]
- 5. 4-(4-Hydroxyphenyl)-2-butanone | 5471-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. 4-(4-Hydroxyphenyl)-2-butanone, 98% | Fisher Scientific [fishersci.ca]
- 12. This compound 95% | CAS: 117896-99-8 | AChemBlock [achemblock.com]
preventing decomposition of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one during analysis
Welcome to the technical support center for the analysis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, ensuring data integrity and preventing decomposition.
Introduction
This compound is a molecule of interest due to its structural motifs: a phenolic group, a ketone, and a trifluoromethyl group. This combination, while conferring desirable properties, also presents unique analytical challenges. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent ketone, while the phenolic hydroxyl group is susceptible to pH-dependent degradation and oxidation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and mitigate the decomposition of this compound during analysis.
Troubleshooting Guide: Preventing Analyte Degradation
This section details common issues encountered during the analysis of this compound and provides actionable solutions.
Issue 1: Peak Tailing, Broadening, or Complete Loss of Signal in HPLC Analysis
Root Cause Analysis:
The primary suspect for these chromatographic issues is the interaction of the phenolic hydroxyl group with the stationary phase or degradation under inappropriate mobile phase conditions.
-
pH-Mediated Decomposition: Phenolic compounds can be unstable at high pH.[1][2][3] Alkaline conditions can lead to the formation of phenoxide ions, which are more susceptible to oxidation.
-
Adsorption to Stationary Phase: The polar phenolic group can interact strongly with residual silanols on silica-based C18 columns, leading to peak tailing.[4] This is a common issue for phenolic compounds.
-
Thermal Degradation: While less common in HPLC unless elevated column temperatures are used, thermal decomposition can occur, especially if the compound is sensitive.
Solution Workflow:
A troubleshooting workflow for poor chromatography.
Detailed Protocols:
Protocol 1: Mobile Phase pH Optimization
-
Preparation of Acidic Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Water) and adjust the pH of the aqueous portion to a range of 3-5 using an appropriate buffer (e.g., 0.1% formic acid or a phosphate buffer). Studies have shown that a pH of 4-5 can enhance the stability of some phenolic compounds like catechins.[5]
-
System Equilibration: Equilibrate your HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Analysis: Inject your sample of this compound.
-
Evaluation: Compare the peak shape and area to the analysis performed under neutral or alkaline conditions.
Protocol 2: Mitigating Silanol Interactions
-
Column Selection: If peak tailing persists with pH optimization, switch to a high-purity, end-capped C18 column or a column with a hybrid particle technology. These columns have fewer accessible silanol groups.
-
Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) in your mobile phase. TEA can interact with the active silanol sites, reducing their availability to interact with your analyte.
-
Alternative Stationary Phase: Consider a phenyl-hexyl stationary phase. The pi-pi interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring can provide a different selectivity and potentially reduce tailing.
Issue 2: Analyte Degradation in Sample Preparation and Storage
Root Cause Analysis:
Decomposition can occur before the sample is even introduced into the analytical instrument.
-
Solvent Effects: The choice of solvent can impact stability.
-
Temperature and Light Exposure: Phenolic compounds can be sensitive to both heat and light, leading to degradation over time.[6]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of metal ions or dissolved oxygen.
Solution Workflow:
A workflow for addressing sample stability issues.
Detailed Protocols:
Protocol 3: Proper Sample Storage
-
Solvent Selection: Dissolve your sample in a high-purity, HPLC-grade solvent such as acetonitrile or methanol.
-
Inert Environment: If possible, degas your solvent and consider blanketing the sample vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Temperature and Light Protection: Store prepared samples in amber glass vials at 2-8°C. For long-term storage, consider freezing at -20°C or below.
-
Antioxidant Addition: For particularly sensitive samples, the addition of a small amount of an antioxidant like ascorbic acid or EDTA can help prevent degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the mobile phase when analyzing this compound by reversed-phase HPLC?
A1: An acidic mobile phase with a pH between 3 and 5 is generally recommended. This helps to keep the phenolic hydroxyl group protonated, minimizing interactions with residual silanols on the column and reducing the risk of oxidative degradation that can occur at higher pH values.[1][2][3]
Q2: I'm observing a gradual decrease in the analyte peak area with repeated injections from the same vial. What could be the cause?
A2: This is likely due to in-vial instability. The causes can include exposure to light, elevated autosampler temperature, or oxidation. To mitigate this, use amber vials, set the autosampler temperature to a lower value (e.g., 4°C), and prepare fresh samples more frequently. If the problem persists, consider adding an antioxidant to your sample diluent.
Q3: Can I use Gas Chromatography (GC) to analyze this compound?
A3: While GC is a powerful technique, the polarity and potential for thermal degradation of the phenolic group in this compound can make it challenging. If GC is necessary, derivatization of the hydroxyl group (e.g., silylation) to increase volatility and thermal stability is highly recommended. Without derivatization, you may observe poor peak shape and potential decomposition in the hot injection port.
Q4: Are there any specific column chemistries that are better suited for this analysis?
A4: A high-quality, end-capped C18 column is a good starting point. If you still experience issues, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer alternative selectivity through pi-pi interactions. For particularly challenging separations or to further reduce silanol interactions, a column with hybrid particle technology can be beneficial.
Q5: My sample is in a complex matrix. How can I effectively clean it up without degrading the analyte?
A5: Solid-Phase Extraction (SPE) is a recommended technique. A polymeric reversed-phase SPE sorbent can be effective for retaining this compound while allowing more polar impurities to be washed away. Ensure that the pH of your sample and wash solutions is maintained in the acidic range (pH 3-5) to prevent degradation on the SPE cartridge. Elute the compound with an organic solvent like methanol or acetonitrile.
Summary of Recommended Analytical Parameters
| Parameter | Recommendation | Rationale |
| HPLC Mobile Phase pH | 3 - 5 | Suppresses ionization of the phenolic group, reduces peak tailing, and minimizes oxidative degradation.[5] |
| HPLC Column | End-capped C18, Hybrid Particle C18, or Phenyl-Hexyl | Minimizes interactions with residual silanols and offers alternative selectivity. |
| Sample Diluent | Acetonitrile or Methanol (HPLC Grade) | Provides good solubility and is relatively inert. |
| Sample Storage | 2-8°C in amber vials | Protects against thermal and light-induced degradation.[6] |
| GC Analysis | Derivatization (e.g., silylation) is recommended | Increases volatility and thermal stability, preventing on-column degradation. |
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]
-
SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Stalikas, C. D. (2007). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Available from: [Link]
-
Papaoikonomou, L., et al. (2023). Resin Adsorption of Phenolic Compounds from Olive Leaf and Coffee Residue Extracts: Batch and Packed Column Adsorption Experimental Investigation and Mathematical Modeling. MDPI. Available from: [Link]
-
ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Microsolv Technology Corporation. (n.d.). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
enhancing the stability of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one for assays
Welcome to the technical support guide for 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental assays. This molecule, while a valuable tool, possesses two key functional groups—a phenolic ring and a trifluoromethyl ketone—that can contribute to its instability under typical assay conditions. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: Proper storage is the first line of defense against degradation. The compound should be stored under conditions that minimize exposure to atmospheric oxygen, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Low temperatures slow the rate of potential degradation reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing this reaction. |
| Light | In an amber or opaque vial | Phenolic compounds can be susceptible to photodegradation.[1][2] Protecting from light is crucial for long-term stability. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential water-catalyzed degradation pathways. |
Q2: What is the best solvent for preparing a stock solution, and how should it be stored?
A: Anhydrous dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[3] However, even in DMSO, slow degradation can occur.
Best Practices for Stock Solutions:
-
Use Anhydrous Solvent: Use a fresh, unopened bottle or a properly stored bottle of anhydrous-grade DMSO to minimize water content.
-
Prepare Freshly: For the most sensitive and quantitative assays, it is highly recommended to prepare solutions fresh on the day of the experiment.
-
Storage: If storage is necessary, prepare small-volume aliquots in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -80°C for long-term storage. Before use, thaw the aliquot completely and bring it to room temperature.
Q3: Is this compound sensitive to pH?
A: Yes, it is highly sensitive to pH. The phenolic hydroxyl group has a pKa around 9-10. At or above this pH, it becomes deprotonated to a phenoxide ion, which is extremely susceptible to rapid oxidation.[4][5] Most degradation issues are accelerated under neutral to alkaline conditions. It is generally more stable in slightly acidic conditions (pH < 7).[6][7]
Troubleshooting Guide: Assay Instability
This section addresses specific problems you may encounter during your experiments, explains the underlying chemical causes, and provides actionable solutions.
Problem 1: My assay solution is turning yellow/brown over time, and the background signal is increasing.
Likely Cause: This is a classic sign of phenol oxidation. The 4-hydroxyphenyl group is being oxidized to form quinone and poly-quinone species, which are often highly colored and can interfere with absorbance- or fluorescence-based assays. This process is accelerated by dissolved oxygen, higher pH, and exposure to light.[1][8]
The phenolic ring is electron-rich and can be oxidized, especially after deprotonation at higher pH, to form a phenoxy radical. This radical can then be further oxidized to form a p-benzoquinone structure. These quinones are highly reactive and can polymerize, leading to the characteristic discoloration.
Caption: Experimental workflow for assessing compound stability.
-
Perform a Systematic Stability Study:
-
Action: Before starting a large-scale screen or critical experiment, systematically determine the compound's stability under your specific assay conditions using the workflow diagrammed above.
-
Protocol: HPLC-Based Stability Assessment
-
Standard Curve: Prepare a standard curve of the compound in your mobile phase to allow for accurate quantification.
-
Incubation: Prepare samples as described in the "pH Stability Quick Test" and the workflow diagram. Include a "t=0" sample by immediately quenching the reaction (e.g., by adding an equal volume of acetonitrile and freezing).
-
Time Points: Incubate the remaining samples under your intended assay conditions for the full duration of your experiment.
-
Analysis: At the end of the incubation, quench the samples. Analyze all samples (t=0 and t=final) by reverse-phase HPLC with UV detection (monitor at the compound's λmax, ~275-280 nm).
-
Calculation: Compare the peak area of the compound at t=final to the peak area at t=0 to calculate the percentage of compound remaining. A loss of >10% typically indicates a stability issue that needs to be addressed.
-
-
-
Minimize Light Exposure:
-
Action: Protect all solutions containing the compound from light at all times.
-
Best Practices: Use amber vials for stock solutions, cover microplates with foil or opaque lids during incubation, and minimize exposure to ambient lab light during pipetting steps.
-
-
Evaluate Buffer Components:
-
Action: Be mindful of potentially reactive nucleophiles in your buffer.
-
Considerations: If your assay involves long incubation times (>4 hours), consider if high concentrations of thiols (like DTT or β-mercaptoethanol) are absolutely necessary. If they are only required for a specific step (e.g., enzyme activation), see if they can be added later in the protocol to minimize contact time with the compound. Consider using non-nucleophilic reductants like TCEP (Tris(2-carboxyethyl)phosphine) if compatible with your system.
-
By systematically identifying the sources of instability and implementing these targeted solutions, you can significantly enhance the quality and reliability of your data when working with this compound.
References
- Vertex AI Search. (n.d.). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability.
- MDPI. (n.d.). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.
- PubMed. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study.
- (n.d.). Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids.
- ResearchGate. (n.d.). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability | Request PDF.
- ResearchGate. (n.d.). HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst.
- MDPI. (n.d.). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination.
- (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- MDPI. (n.d.). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound.
- PMC - NIH. (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat.
- JScholar Publisher. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
- PMC - NIH. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose.
- (n.d.). (PDF) Available technologies on improving the stability of polyphenols in food processing.
- ResearchGate. (n.d.). Development of phenolic compounds encapsulation techniques as a major challenge for food industry and for health and nutrition fields.
- PMC - NIH. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
- AChemBlock. (n.d.). This compound 95% | CAS: 117896-99-8 | AChemBlock.
- PMC - NIH. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases.
- ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
- (n.d.). Evaluation of Stabilization Performances of Antioxidants in Poly(ether ether ketone).
- ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- (2019). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110948.
- ResearchGate. (n.d.). Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Raspberry Ketone and its Trifluorinated Analog, 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
For researchers and professionals in drug development, the exploration of natural compounds and their synthetic analogs is a cornerstone of innovation. Raspberry ketone, the characteristic aromatic compound of red raspberries, has garnered significant interest for its diverse biological activities.[1][2][3] The strategic modification of such natural scaffolds, for instance through fluorination, presents a compelling avenue to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative overview of the known biological activities of raspberry ketone and the anticipated profile of its synthetic analog, 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, supported by established experimental protocols to facilitate further investigation.
Chemical and Physicochemical Properties: A Tale of Two Ketones
Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is a phenolic compound responsible for the sweet scent of raspberries.[3] Its structure is analogous to capsaicin and synephrine, compounds noted for their metabolic effects.[3]
This compound is a synthetic analog where the terminal methyl group of the butanone chain is replaced by a trifluoromethyl (-CF3) group. This substitution is not trivial; the trifluoromethyl group is a strong electron-withdrawing moiety that significantly alters the molecule's electronic and steric properties.[4][5] This modification is known to enhance metabolic stability, lipophilicity, and membrane permeability, which can, in turn, influence biological activity.[6][7] While the replacement of a methyl with a trifluoromethyl group does not universally guarantee an increase in bioactivity, in some instances, it can lead to a substantial enhancement of a compound's effects.[4]
| Property | Raspberry Ketone | This compound |
| Chemical Formula | C₁₀H₁₂O₂ | C₁₀H₉F₃O₂ |
| Molar Mass | 164.20 g/mol | 218.18 g/mol |
| Key Structural Difference | Terminal methyl group (-CH₃) | Terminal trifluoromethyl group (-CF₃) |
| Predicted Physicochemical Impact of -CF₃ | - | Increased lipophilicity, metabolic stability, and electron-withdrawing character.[5][6][7] |
Comparative Biological Activities: Established vs. Predicted
This section will delve into the known biological activities of raspberry ketone and present a hypothesis-driven projection for its trifluorinated counterpart, grounded in the principles of medicinal chemistry.
Antioxidant Activity
Raspberry Ketone: Raspberry ketone has demonstrated notable antioxidant properties.[2][8][9] It can mitigate oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.[8]
This compound (Predicted): The introduction of the electron-withdrawing trifluoromethyl group could potentially modulate the antioxidant activity. The effect would need to be empirically determined, as fluorination can have varied effects on a molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the in-vitro antioxidant activity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the antioxidant's scavenging ability and can be quantified spectrophotometrically.[10][11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of concentrations for both raspberry ketone and its trifluorinated analog in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to respective wells.
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
-
Diagram of DPPH Radical Scavenging by an Antioxidant (AH):
Caption: Antioxidant (AH) donates a hydrogen atom to the DPPH radical, neutralizing it.
Anti-inflammatory Activity
Raspberry Ketone: Studies have indicated that raspberry ketone possesses anti-inflammatory properties.[13][14][15] It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[14] The anti-inflammatory effect is thought to be mediated, in part, through the inhibition of the NF-κB pathway.[15]
This compound (Predicted): The enhanced lipophilicity of the trifluorinated analog could lead to better cell membrane penetration and potentially a more potent anti-inflammatory response. The electron-withdrawing nature of the -CF₃ group might also influence interactions with key inflammatory targets.
Experimental Protocol: Bovine Serum Albumin (BSA) Protein Denaturation Assay
This in-vitro assay is a widely accepted method for screening the anti-inflammatory potential of compounds.
Principle: Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[16][17] The turbidity of the solution increases upon protein denaturation, which can be measured spectrophotometrically. A reduction in turbidity in the presence of the test compound indicates its ability to stabilize the protein and thus suggests anti-inflammatory activity.[16][18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.3).
-
Prepare various concentrations of the test compounds (raspberry ketone and its trifluorinated analog) and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Assay Procedure:
-
The reaction mixture consists of 0.45 mL of the BSA solution and 0.05 mL of the test compound or standard at different concentrations.
-
A control consists of 0.45 mL of BSA solution and 0.05 mL of the vehicle (e.g., distilled water).
-
The samples are incubated at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, 2.5 mL of PBS is added to each tube.
-
-
Data Acquisition and Analysis:
-
The absorbance (turbidity) is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value can be determined from a plot of percentage inhibition versus concentration.
-
Diagram of the Protein Denaturation Assay Workflow:
Caption: Workflow for the in-vitro anti-inflammatory protein denaturation assay.
Lipolysis Activity
Raspberry Ketone: One of the most cited biological activities of raspberry ketone is its effect on lipid metabolism. It is reported to stimulate lipolysis in adipocytes, the process of breaking down triglycerides into free fatty acids and glycerol.[1][13] This is thought to be mediated through the stimulation of norepinephrine-induced lipolysis.[13]
This compound (Predicted): The increased lipophilicity of the fluorinated analog may enhance its uptake into adipocytes, potentially leading to a more pronounced effect on lipolysis. The altered electronic properties could also influence its interaction with receptors or enzymes involved in the lipolytic cascade.
Experimental Protocol: Glycerol Release Lipolysis Assay in 3T3-L1 Adipocytes
This assay quantifies the rate of lipolysis by measuring the amount of glycerol released from adipocytes into the culture medium.
Principle: Lipolysis is the hydrolysis of triglycerides into glycerol and free fatty acids. Since adipocytes have low levels of glycerol kinase, the released glycerol is not readily re-metabolized and accumulates in the culture medium.[19] The concentration of glycerol in the medium is therefore a direct indicator of the rate of lipolysis. The glycerol can be quantified using a colorimetric assay.[19][20][21]
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes in a 96-well plate.
-
-
Lipolysis Stimulation:
-
Wash the differentiated adipocytes twice with warm Lipolysis Wash Buffer.
-
Add Lipolysis Assay Buffer containing various concentrations of the test compounds (raspberry ketone and its trifluorinated analog).
-
Include a positive control for lipolysis stimulation, such as isoproterenol (a β-adrenergic agonist), and a vehicle control.
-
Incubate for 1-3 hours at 37°C.
-
-
Glycerol Quantification:
-
Collect the culture medium from each well.
-
In a new 96-well plate, add a portion of the collected medium.
-
Prepare a standard curve using a glycerol standard solution.
-
Add a reaction mix containing glycerol kinase, glycerol phosphate oxidase, and a colorimetric probe.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the concentration of glycerol in each sample by comparing the absorbance to the standard curve.
-
The rate of lipolysis can be expressed as the amount of glycerol released per unit of time, often normalized to the cellular protein content.
-
Diagram of the Lipolysis Signaling Pathway and Assay Principle:
Caption: Stimulation of lipolysis in an adipocyte and the principle of the glycerol release assay.
Tyrosinase Inhibitory Activity
Raspberry Ketone: Raspberry ketone has been shown to inhibit melanogenesis by down-regulating tyrosinase activity.[13][22][23] Tyrosinase is the key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic industry for skin-whitening applications.[24]
This compound (Predicted): The ability of the trifluorinated analog to inhibit tyrosinase is an open question. The altered steric and electronic profile of the molecule could either enhance or diminish its ability to bind to the active site of the tyrosinase enzyme. A study on a tetraketone with a trifluoromethyl group showed it to be a weak tyrosinase inhibitor, suggesting that the effect is highly context-dependent.[25]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This is a standard in-vitro method to screen for tyrosinase inhibitors.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm.[26][27] The rate of dopachrome formation is proportional to the tyrosinase activity. A tyrosinase inhibitor will reduce the rate of this reaction.[26]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare various concentrations of the test compounds and a known tyrosinase inhibitor (e.g., kojic acid) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard, followed by the mushroom tyrosinase solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 475 nm kinetically for a set period (e.g., 20-30 minutes) or at a fixed endpoint.
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of reaction without the inhibitor, and Rate_sample is the rate of reaction with the inhibitor.
-
The IC₅₀ value can be determined from the dose-response curve.
-
Diagram of Tyrosinase Inhibition:
Caption: Mechanism of tyrosinase inhibition, preventing the formation of dopachrome.
Conclusion
Raspberry ketone is a natural compound with a spectrum of interesting biological activities. Its trifluorinated analog, this compound, represents a rational synthetic modification aimed at potentially enhancing these activities. The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.
The experimental protocols detailed in this guide provide a robust framework for the direct, quantitative comparison of these two compounds. Such studies are essential to validate the predicted effects of trifluorination and to ascertain whether this modification indeed offers a superior biological activity profile. The resulting data will be invaluable for researchers in the fields of metabolic disorders, inflammation, and dermatology, and could pave the way for the development of novel therapeutic agents.
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- ResearchGate. (n.d.). Tyrosinase activity inhibition in the presence of tetraketones.
- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(4), 1-4.
- Lin, V. C., et al. (2011). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. International Journal of Molecular Sciences, 12(8), 4819-4835.
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- Ito, S., et al. (2025). Tyrosinase-Catalyzed Oxidation of the Leukoderma-Inducing Agent Raspberry Ketone Produces ( E )-4-(3-Oxo-1-butenyl)-1,2-benzoquinone: Implications for Melanocyte Toxicity.
- White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
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A Guide to the Synthesis and Spectral Validation of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a fluorinated analog of the naturally occurring raspberry ketone. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This document details a proposed synthetic pathway, offers a comprehensive validation of the target structure through predicted spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS), and compares the synthetic strategy to alternative methodologies.
The Significance of Fluorination in Drug Discovery
The substitution of hydrogen atoms with fluorine has become a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, is prized for its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic degradation at the site of introduction. These properties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound serves as a valuable building block or a final compound in the development of novel therapeutics.
Proposed Synthesis: Friedel-Crafts Acylation Approach
A logical and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of phenol.[1][2] This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring.
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Reagents [label="Phenol + \n4,4,4-Trifluoro-3-oxobutanoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Friedel-Crafts Acylation", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Purification", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reagents -> Reaction [label=" Electrophilic\nAromatic Substitution "]; Catalyst -> Reaction; Reaction -> Workup; Workup -> Product; } } Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Acylating Agent: To this suspension, add 4,4,4-trifluoro-3-oxobutanoyl chloride dropwise, maintaining the temperature at 0°C.
-
Phenol Addition: Dissolve phenol in anhydrous dichloromethane and add it to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst: The catalyst is crucial for generating the highly electrophilic acylium ion from the acyl chloride, which is necessary for the aromatic ring to attack.
-
Ortho vs. Para Substitution: Phenol is an ortho, para-directing group. The para product is generally favored due to reduced steric hindrance. The choice of solvent and temperature can influence the ratio of ortho to para isomers.
-
O- vs. C-Acylation: A significant challenge in the Friedel-Crafts acylation of phenols is the competing O-acylation to form a phenyl ester.[3] Using a stoichiometric amount of the Lewis acid catalyst can favor C-acylation by coordinating to the phenolic oxygen, thus reducing its nucleophilicity.
Spectral Data Validation
The successful synthesis of this compound must be confirmed through rigorous spectral analysis. Below is a detailed prediction of the expected spectral data, drawing comparisons with its non-fluorinated analog, raspberry ketone (4-(4-hydroxyphenyl)-2-butanone).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the phenolic hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison to Raspberry Ketone |
| ~ 9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift can vary with concentration and solvent. |
| ~ 7.10 | Doublet | 2H | Ar-H (ortho to -OH) | These protons are on the carbons adjacent to the hydroxyl group. Similar to raspberry ketone.[4] |
| ~ 6.80 | Doublet | 2H | Ar-H (meta to -OH) | These protons are on the carbons adjacent to the butanone chain. Similar to raspberry ketone.[4] |
| ~ 3.20 | Triplet | 2H | -CH₂ -CH₂- | Protons alpha to the aromatic ring. |
| ~ 2.95 | Triplet | 2H | -CH₂-CH₂ - | Protons beta to the aromatic ring and alpha to the carbonyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shift of the carbonyl carbon and the adjacent methylene carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison to Raspberry Ketone |
| ~ 195 (quartet) | C =O | The carbonyl carbon will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. This is a key indicator of successful trifluoromethylation. In raspberry ketone, this peak is a singlet around 208 ppm. |
| ~ 155 | Ar-C -OH | The carbon attached to the hydroxyl group. Similar to raspberry ketone.[4] |
| ~ 130 | Ar-C H | Aromatic carbons ortho to the hydroxyl group. |
| ~ 129 | Ar-C (quaternary) | The aromatic carbon attached to the butanone chain. |
| ~ 116 (quartet) | C F₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant. |
| ~ 115 | Ar-C H | Aromatic carbons meta to the hydroxyl group. |
| ~ 40 | -C H₂-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| ~ 29 | -CH₂-C H₂- | Methylene carbon adjacent to the carbonyl group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -75 to -80 | Singlet | -CF₃ | The trifluoromethyl group attached to a carbonyl typically appears in this region.[5][6] The absence of other fluorine atoms results in a singlet. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale and Comparison to Raspberry Ketone |
| 3200 - 3600 (broad) | O-H stretch | Characteristic of the phenolic hydroxyl group. Similar to raspberry ketone.[7] |
| ~ 1740 - 1760 | C=O stretch | The carbonyl stretch will be shifted to a higher wavenumber compared to raspberry ketone (~1715 cm⁻¹) due to the strong electron-withdrawing effect of the trifluoromethyl group.[8] |
| 1100 - 1350 | C-F stretch | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |
| ~ 1600, ~1500 | C=C stretch | Aromatic ring vibrations. |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Fragment | Interpretation |
| 218 | [M]⁺ | Molecular ion peak, confirming the molecular weight of 218.18 g/mol .[9] |
| 149 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 107 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage, a common fragmentation pathway for such compounds, leading to a stable benzylic cation. This is a characteristic peak also seen in the mass spectrum of raspberry ketone.[10] |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
dot graphviz digraph "Spectral_Validation_Logic" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10"];
Synthesis [label="Successful Synthesis of\nthis compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
H_NMR [label="¹H NMR:\nAromatic & Aliphatic Protons", fillcolor="#F1F3F4", fontcolor="#202124"]; C_NMR [label="¹³C NMR:\nQuartet for C=O and CF₃", fillcolor="#F1F3F4", fontcolor="#202124"]; F_NMR [label="¹⁹F NMR:\nSinglet around -75 ppm", fillcolor="#F1F3F4", fontcolor="#202124"]; IR [label="IR:\nC=O stretch > 1740 cm⁻¹\nStrong C-F stretch", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="MS:\n[M]⁺ at m/z 218\nFragments at 149, 107", fillcolor="#F1F3F4", fontcolor="#202124"];
Validation [label="Validated Structure", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Synthesis -> H_NMR; Synthesis -> C_NMR; Synthesis -> F_NMR; Synthesis -> IR; Synthesis -> MS;
H_NMR -> Validation; C_NMR -> Validation; F_NMR -> Validation; IR -> Validation; MS -> Validation; } } Caption: Logical flow for the spectral validation of the target compound.
Comparison with Alternative Synthetic Methods
While Friedel-Crafts acylation is a primary choice, other methods for the synthesis of trifluoromethyl ketones are available.
| Method | Description | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acylating agent and a Lewis acid.[1][2] | Well-established, uses readily available starting materials. | Can have issues with regioselectivity (ortho/para), and competing O-acylation. Requires stoichiometric amounts of catalyst. |
| Oxidation of Trifluoromethyl Alcohols | Synthesis of the corresponding trifluoromethyl alcohol followed by oxidation. | Can be a high-yielding and clean reaction. | Requires a two-step process. The precursor alcohol needs to be synthesized first. |
| Nucleophilic Trifluoromethylation | Reaction of an ester or other carboxylic acid derivative with a nucleophilic trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃).[11] | Can be highly efficient and avoids the regioselectivity issues of Friedel-Crafts reactions. | Reagents can be expensive and moisture-sensitive. |
| From Aryl Alkynes | A newer method involving the silver-catalyzed reaction of aryl alkynes with a trifluoromethyl source and molecular oxygen.[12] | Offers a novel route with good functional group tolerance. | May not be as widely applicable or scalable as more traditional methods. |
Conclusion
The synthesis of this compound, a valuable compound for drug discovery, can be effectively achieved through a Friedel-Crafts acylation of phenol. The successful synthesis is unequivocally validated by a combination of spectroscopic techniques. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra provide a clear and consistent picture of the target molecule's structure. The key indicators of successful trifluoromethylation are the characteristic quartet signals for the carbonyl and trifluoromethyl carbons in the ¹³C NMR spectrum, the singlet in the ¹⁹F NMR spectrum, the high-wavenumber carbonyl stretch in the IR spectrum, and the molecular ion peak and fragmentation pattern in the mass spectrum. While alternative synthetic routes exist, the Friedel-Crafts approach remains a robust and accessible method for the preparation of this and similar fluorinated ketones.
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A Senior Application Scientist's Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: A Comparative Analysis of Fluorinated Ketones in Drug Discovery
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
To the researchers, chemists, and pharmacologists shaping the future of therapeutics, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This is not merely a substitution but a calculated modification to enhance a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2]
Among the various fluorinated motifs, α-fluorinated ketones have emerged as a privileged class, particularly as potent inhibitors of hydrolytic enzymes like serine and cysteine proteases.[3][4] The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by active site residues.[5][6] This guide provides a comparative analysis of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one , a trifluoromethyl analog of the naturally occurring Raspberry Ketone, situating it within the broader context of other fluorinated ketones used in drug discovery. We will dissect its properties, compare its potential performance with alternative fluorinated structures, and provide robust experimental protocols for its evaluation.
Part 1: Physicochemical and Mechanistic Comparison
The decision to employ a trifluoromethyl ketone over a mono- or difluorinated analog, or a non-fluorinated ketone, is a critical choice in lead optimization. This choice is dictated by a trade-off between reactivity, selectivity, and metabolic fate.
Mechanism of Action: The Hemiketal Hypothesis
Trifluoromethyl ketones (TFMKs) primarily function as transition-state analog inhibitors.[6] For serine proteases, the catalytic serine residue's hydroxyl group attacks the electrophilic carbonyl carbon of the TFMK. This forms a stable, covalent, yet often reversible, hemiketal adduct that mimics the tetrahedral intermediate of peptide bond hydrolysis.[5][7] The stability of this adduct is significantly higher than that formed with non-fluorinated ketones, leading to potent enzyme inhibition.
dot
Caption: Experimental workflow for IC50 determination.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.
[8]Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.
Materials:
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (High and Low clearance)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
LC-MS/MS system for quantification
Methodology:
-
Reaction Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture:
-
Phosphate Buffer
-
Liver Microsomes (final concentration typically 0.5-1.0 mg/mL)
-
Test Compound (final concentration typically 1 µM)
-
-
Pre-warming: Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. Causality Note: This step simultaneously stops the enzymatic reaction by precipitating proteins and prepares the sample for analysis. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression of this plot. The slope (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
Conclusion and Forward Outlook
This compound stands as a compelling example of rational drug design, leveraging the potent activating effect of a trifluoromethyl group on a ketone "warhead". Its performance relative to other fluorinated ketones is a balance of potency, specificity, and safety.
-
Compared to non-fluorinated ketones , it will almost certainly exhibit vastly superior enzyme inhibitory activity and enhanced metabolic stability.
-
Compared to mono- and di-fluorinated ketones , it represents the apex of carbonyl activation, likely resulting in the highest potency. H[7]owever, this high reactivity must be evaluated to ensure it does not lead to off-target effects. It also avoids the specific metabolic liabilities associated with monofluoromethyl ketones. *[3] Compared to peptidyl fluoromethyl ketones , its simpler, non-peptidic structure may offer advantages in cell permeability, oral bioavailability, and cost of synthesis, though it may lack the fine-tuned specificity for certain proteases that a peptide scaffold can provide.
Ultimately, the selection of an optimal fluorinated ketone depends entirely on the specific biological target and the desired therapeutic profile. This compound, with its potent warhead and simple recognition element, warrants investigation as a versatile tool for researchers and a promising scaffold for the development of novel therapeutics. The protocols and principles outlined in this guide provide a robust framework for such an evaluation.
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Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. [Link]
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Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]
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Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
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Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
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Scheme 1. Preparation of raspberry ketone 1. ResearchGate. [Link]
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Synthesis process of raspberry ketone. Patsnap. [Link]
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Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central. [Link]
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The Trifluoromethyl Group: A Comparative Guide to Its Impact on Drug Candidate Properties
Introduction: The Strategic Role of Trifluoromethylation in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This guide provides a comprehensive, data-driven comparison of trifluoromethylated compounds and their non-fluorinated analogs, offering field-proven insights and detailed experimental protocols for their evaluation. By understanding the multifaceted impact of this powerful functional group, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.
The Power of a Trifluoromethyl Group: A Physicochemical Perspective
The introduction of a CF₃ group into a drug candidate can dramatically alter its fundamental physicochemical properties. These changes are often the primary drivers for the observed improvements in a compound's overall "drug-like" characteristics.[1] Key among these are lipophilicity, acidity/basicity (pKa), and metabolic stability.
Lipophilicity (LogP/LogD): Enhancing Membrane Permeability
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule typically increases the overall lipophilicity, which can enhance a compound's ability to cross biological membranes.[1][2]
To provide a concrete example, let's compare benzylamine with its trifluoromethylated analog, 4-(trifluoromethyl)benzylamine.
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol [1] | Increased molecular weight |
| Calculated logP | 1.09[1] | 1.8[2] | Increased lipophilicity |
| Water Solubility | Miscible[1] | Sparingly soluble[1] | Decreased aqueous solubility |
Table 1: Comparative Physicochemical Properties of Benzylamine and its Trifluoromethylated Analog.
The significant increase in the logP of 4-(trifluoromethyl)benzylamine demonstrates the potent effect of the CF₃ group on lipophilicity.[1][2] This enhanced lipophilicity can be advantageous for drugs targeting the central nervous system, where the ability to cross the blood-brain barrier is paramount.[3] However, it's a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility, increased off-target effects, and rapid metabolism.[1]
Acidity/Basicity (pKa): Modulating Ionization at Physiological pH
The pKa of a molecule is another crucial property that dictates its ionization state at a given pH. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[1][2] In the case of 4-(trifluoromethyl)benzylamine, the CF₃ group pulls electron density away from the amine, making the lone pair of electrons less available for protonation. This results in a lower pKa compared to benzylamine, indicating reduced basicity.[1][2]
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| pKa (at 25°C) | 9.33[1] | 8.60 (Predicted)[1] | Decreased basicity (lower pKa) |
Table 2: Comparative pKa of Benzylamine and its Trifluoromethylated Analog.
This modulation of pKa can have profound implications for a drug's behavior in the body. The ionization state of a molecule affects its solubility, membrane permeability, and ability to interact with its biological target.[1]
Experimental Protocols for Physicochemical Property Determination
To experimentally verify these properties, standardized assays are employed. The following are detailed protocols for determining logP and pKa.
Protocol 1: Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP) of a neutral compound and the distribution coefficient (logD) of an ionizable compound at a specific pH.[4]
Objective: To determine the octanol-water partition coefficient of a test compound.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Workflow:
Caption: Workflow for logP/logD determination by the shake-flask method.
Procedure:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and the aqueous phase (water or buffer) in a separation funnel and shake vigorously for 24 hours. Allow the phases to separate completely before use.[1]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[4] Add a small aliquot of the stock solution to a vial containing a known volume of either the aqueous or n-octanol phase. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the second phase to the vial. The phase ratio can be adjusted depending on the expected lipophilicity of the compound.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and quantify the concentration of the test compound using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 2: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[2]
Objective: To determine the acid dissociation constant (pKa) of a test compound.
Materials:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Inert gas (e.g., nitrogen)
Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
-
Instrument Calibration: Calibrate the potentiometer using standard pH buffers (e.g., pH 4, 7, and 10).[2]
-
Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). Purge the solution with an inert gas to remove dissolved carbon dioxide.[6]
-
Titration: Immerse the pH electrode in the sample solution and begin stirring. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[2]
Impact on Pharmacokinetics: Enhancing Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][7][8] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][2]
| Parameter | Non-Fluorinated Analog | Trifluoromethylated Analog | Rationale for a Trifluoromethylated Analog |
| Metabolic Half-life (t½) | Shorter | Longer | The C-F bond is more resistant to enzymatic cleavage than the C-H bond, slowing down metabolism.[1][2] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism leads to slower clearance of the parent drug. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites. |
Table 3: Expected Impact of Trifluoromethylation on Metabolic Stability.
Protocol 3: In Vitro Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies and is used to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion: A Powerful Tool for Rational Drug Design
The strategic incorporation of a trifluoromethyl group is a powerful and versatile strategy in medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1]The experimental protocols detailed in this guide provide a robust framework for the quantitative comparison of trifluoromethylated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
References
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Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2 IC50 6.3 M; celecoxib: COX-1 IC50 15 M, COX-2 IC50 0.04 M. (n.d.). ResearchGate. Retrieved from [Link]
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ISSN: 2455-281X. (n.d.). Albert Science International Organization. Retrieved from [Link]
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Different or the same? exploring the physicochemical properties and molecular mobility of celecoxib amorphous forms. (n.d.). Aarhus University. Retrieved from [Link]
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LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved from [Link]
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Characterization of celecoxib and valdecoxib binding to cyclooxygenase. (n.d.). PubMed. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved from [Link]
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Physico-chemical properties of celecoxib and valdecoxib | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Celecoxib | C17H14F3N3O2S | CID 2662. (n.d.). PubChem. Retrieved from [Link]
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (2026, January 8). ResearchGate. Retrieved from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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A Senior Application Scientist's Guide to Interpreting the Mass Spectrometry Fragmentation of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. Designed for researchers, scientists, and drug development professionals, this document will explore the characteristic fragmentation pathways of this molecule, compare it to its non-fluorinated analog, and provide the foundational knowledge for confident structural elucidation. Our approach is grounded in the principles of scientific integrity, combining theoretical knowledge with practical, field-proven insights.
Introduction: The Structural Significance of this compound
This compound is a compound of interest due to its structural similarity to raspberry ketone, a natural phenolic compound with applications in the fragrance and food industries, as well as purported health benefits. The introduction of a trifluoromethyl group significantly alters the molecule's electronic properties, influencing its chemical reactivity and, consequently, its fragmentation pattern in mass spectrometry. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies.
This guide will dissect the expected fragmentation of this compound, leveraging established principles of mass spectrometry and comparing its behavior to the well-documented fragmentation of 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone).
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to be dominated by several key processes, primarily driven by the presence of the ketone, the trifluoromethyl group, and the phenolic moiety.
Key Fragmentation Mechanisms at Play:
-
Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[1][2] This process leads to the formation of a resonance-stabilized acylium ion.[3][4]
-
Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon is prone to cleavage due to the formation of a stable benzylic cation or radical.[5]
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds with a gamma-hydrogen, leading to the formation of a neutral alkene and a charged enol.[4][6][7]
-
Phenolic Fragmentation: Phenols typically exhibit fragmentation patterns involving the loss of CO and the formation of stable aromatic ions.
The interplay of these mechanisms will dictate the observed mass spectrum. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the preferred fragmentation routes.
Comparative Analysis: The Impact of Trifluorination
To fully appreciate the fragmentation of our target molecule, a direct comparison with its non-fluorinated counterpart, 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), is invaluable. The mass spectrum of raspberry ketone is well-characterized and serves as an excellent baseline.
Mass Spectrum of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
The NIST WebBook provides the electron ionization mass spectrum of 4-(4-hydroxyphenyl)-2-butanone.[8] The key fragments are summarized in the table below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 164 | [M]•+ | Molecular Ion |
| 107 | [C7H7O]+ | Benzylic cleavage with hydrogen rearrangement |
| 94 | [C6H6O]•+ | Cleavage of the C-C bond beta to the ring |
| 77 | [C6H5]+ | Loss of CO from the phenolic ring fragment |
| 43 | [CH3CO]+ | Alpha-cleavage |
Predicted Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 218 | [M]•+ | Molecular Ion |
| 107 | [C7H7O]+ | Benzylic cleavage (same as raspberry ketone) |
| 97 | [CF3CO]+ | Alpha-cleavage |
| 69 | [CF3]+ | Alpha-cleavage with loss of CO |
The most significant difference is expected to be the alpha-cleavage. Instead of the acetyl cation at m/z 43, we anticipate a trifluoroacetyl cation at m/z 97. The strong electron-withdrawing effect of the fluorine atoms will stabilize the negative charge on the departing radical, making this a favorable fragmentation.
Visualizing the Fragmentation Pathways
To clarify these fragmentation mechanisms, the following diagrams illustrate the key bond cleavages for both this compound and its non-fluorinated analog.
Caption: Fragmentation of 4-(4-hydroxyphenyl)-2-butanone.
Experimental Protocols
For the robust analysis of these compounds, a standardized experimental approach is essential. The following protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to create a range of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
This protocol provides a starting point for method development. Optimization of the temperature program and other parameters may be necessary depending on the specific application and matrix.
Conclusion: A Framework for Interpretation
The interpretation of mass spectra is a deductive process that combines theoretical knowledge with empirical data. By understanding the fundamental fragmentation mechanisms and the electronic effects of substituents, we can confidently predict and interpret the mass spectrum of novel compounds like this compound. The comparison with its non-fluorinated analog, raspberry ketone, highlights the significant influence of the trifluoromethyl group on the fragmentation pattern, particularly in promoting alpha-cleavage to yield a characteristic trifluoroacetyl cation. This guide provides a robust framework for researchers to approach the structural elucidation of this and similar molecules.
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A Comparative Guide to the Structural Confirmation of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one using ¹⁹F NMR and Complementary Analytical Techniques
In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Fluorinated compounds, in particular, represent a significant and growing class of pharmaceuticals, with fluorine's unique properties often imparting desirable metabolic stability and binding affinity.[1] This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, a compound of interest for its potential applications in medicinal chemistry. Our primary focus will be on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for the unambiguous identification of fluorinated molecules, supported by data from other key analytical methods.
The Unparalleled Power of ¹⁹F NMR in Fluorinated Drug Discovery
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[2] This inherent sensitivity, coupled with the large chemical shift dispersion of over 800 ppm, provides exceptional resolution and minimizes signal overlap, making ¹⁹F NMR a highly specific and informative technique for analyzing fluorinated compounds.[3][4] Unlike ¹H NMR, where signals from a complex molecule can be crowded into a narrow spectral window, the broad range of ¹⁹F chemical shifts allows for the clear differentiation of fluorine atoms in subtly different chemical environments.[5]
For this compound, the trifluoromethyl (-CF₃) group serves as a unique spectroscopic handle. The chemical shift of this group is highly sensitive to its electronic surroundings. The presence of the adjacent carbonyl group is expected to deshield the fluorine nuclei, resulting in a downfield chemical shift. Based on literature values for similar trifluoromethyl ketones, the ¹⁹F NMR spectrum of this compound is predicted to exhibit a single resonance for the -CF₃ group in the range of -76 to -78 ppm (relative to CFCl₃).[6] The absence of any neighboring fluorine or hydrogen atoms that could cause spin-spin coupling would result in this signal appearing as a sharp singlet.
A Multi-faceted Approach to Structural Confirmation
While ¹⁹F NMR provides definitive information about the fluorinated portion of the molecule, a comprehensive structural elucidation relies on a combination of analytical techniques. This multi-pronged approach ensures that every part of the molecule is accounted for, leaving no room for ambiguity.
Complementary Spectroscopic and Spectrometric Techniques
A suite of spectroscopic and spectrometric methods is essential for the unambiguous structural elucidation of this compound. The following table summarizes the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), providing a comparative overview alongside ¹⁹F NMR.
| Technique | Parameter | Expected Value for this compound | Alternative Techniques & Considerations |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -76 to -78 ppm (singlet) | The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[7] |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.8-7.1 ppm (multiplets); Methylene Protons (-CH₂-): ~2.8-3.2 ppm (multiplets); Phenolic Proton (-OH): Broad singlet, variable chemical shift | 2D NMR techniques like COSY and HSQC can confirm proton-proton and proton-carbon correlations.[8] |
| Coupling Constants (J) | ortho-coupling (³JHH): ~7-9 Hz; meta-coupling (⁴JHH): ~2-3 Hz | Long-range couplings can provide further structural insights. | |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~195-205 ppm (quartet due to ¹JCF); Trifluoromethyl Carbon (-CF₃): ~115-125 ppm (quartet due to ¹JCF); Aromatic Carbons: ~115-155 ppm; Methylene Carbons (-CH₂-): ~25-45 ppm | DEPT experiments can differentiate between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]⁺: 219.0684; [M-H]⁻: 217.0528 (High-Resolution Mass Spectrometry) | Fragmentation patterns can provide additional structural information.[9] |
Experimental Protocols for Unambiguous Structural Confirmation
To ensure the highest degree of confidence in the structural assignment of this compound, the following detailed experimental protocols are recommended.
¹⁹F NMR Spectroscopy: A Step-by-Step Guide
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[5]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F spectrum.
-
To improve signal-to-noise, ¹H decoupling is often employed.[10]
-
Set the spectral width to encompass the expected chemical shift range for trifluoromethyl groups (e.g., -60 to -90 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay (D1) of at least 5 times the longest T1 of the fluorine nuclei to ensure accurate integration if quantitative analysis is required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm or a known fluorinated compound).[11]
-
Integrate the resulting singlet to confirm the presence of three equivalent fluorine atoms.
-
Complementary Analytical Workflows
To build a complete and irrefutable structural dossier, the following analytical workflows should be performed in conjunction with ¹⁹F NMR.
Figure 1: Integrated workflow for the structural confirmation of this compound.
Comparative Analysis: Why ¹⁹F NMR is the Gold Standard for Fluorinated Compounds
While techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are indispensable for determining the overall structure of an organic molecule, ¹⁹F NMR offers unique advantages when dealing with fluorinated compounds.
Figure 2: Logical relationship and key advantages of ¹⁹F NMR in structural elucidation.
The primary advantage of ¹⁹F NMR is its directness and specificity. The absence of naturally occurring fluorine in most biological systems and organic molecules means that there is no background signal, leading to clean and easily interpretable spectra.[8] Furthermore, the large chemical shift dispersion allows for the detection of very subtle differences in the electronic environment of the fluorine atoms, which can be invaluable for studying protein-ligand interactions, conformational changes, and metabolic fate of fluorinated drugs.[1][5]
In the case of this compound, the observation of a single sharp singlet in the expected region of the ¹⁹F NMR spectrum provides unequivocal evidence for the presence of a -CF₃ group attached to a carbonyl carbon. This information, when combined with the data from ¹H NMR, ¹³C NMR, and MS, allows for the complete and unambiguous confirmation of the molecule's structure.
Conclusion
The structural confirmation of fluorinated compounds like this compound is a critical step in the drug discovery and development pipeline. While a suite of analytical techniques is necessary for a comprehensive analysis, ¹⁹F NMR spectroscopy stands out as the gold standard for probing the fluorinated portions of these molecules. Its high sensitivity, large chemical shift range, and lack of background signal provide an unparalleled level of detail and confidence in the structural assignment. By integrating ¹⁹F NMR data with that from complementary techniques, researchers can ensure the scientific integrity of their work and accelerate the development of new and effective medicines.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
Introduction
1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one is a fluorinated analog of raspberry ketone, a compound of significant interest in the pharmaceutical and nutraceutical industries. The introduction of a trifluoromethyl (CF3) group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making its accurate quantification a critical step in drug development, quality control, and pharmacokinetic studies. The presence of both a phenolic hydroxyl group and a fluorinated ketone moiety presents unique challenges and opportunities for analytical chemists.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of this analyte: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR). We will delve into the rationale behind method development, present detailed experimental protocols, and outline a rigorous cross-validation study to establish the interchangeability of these methods, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]
The Regulatory Cornerstone: Analytical Method Lifecycle and Validation
Modern analytical method validation is not a singular event but a continuous process throughout the method's lifecycle.[1] The ICH Q2(R2) guideline emphasizes that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4][5] When multiple analytical methods are used to support a program, for instance, when a method is transferred between labs or different techniques are used across studies, a cross-validation is required to ensure the data is comparable and reliable.[2][6][7]
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A Comparative Guide to 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one and its Natural Analogue, Raspberry Ketone
This guide provides a comprehensive comparison of the known properties of the natural flavor compound 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) and its synthetic counterpart, 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one. While extensive data exists for Raspberry Ketone, its trifluorinated analogue remains largely uncharacterized in public literature. This guide will therefore leverage the well-documented profile of Raspberry Ketone as a benchmark to predict the physicochemical and biological properties of its fluorinated derivative, explaining the scientific rationale based on established principles of medicinal chemistry. We will also provide standardized experimental protocols for researchers to validate these predictions and characterize these compounds in parallel.
Part 1: The Benchmark Compound: 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
Raspberry Ketone is a phenolic natural product that imparts the characteristic aroma to raspberries and other fruits.[1][2] Beyond its extensive use as a flavoring and fragrance agent, it has gained significant attention as a nutraceutical for weight management, though clinical evidence remains a subject of ongoing research.[3][4] Its well-defined chemical and biological profile makes it an ideal starting point for comparison.
Physicochemical Properties of Raspberry Ketone
The properties of Raspberry Ketone have been thoroughly documented, providing a solid baseline for understanding its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [2][5] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| CAS Number | 5471-51-2 | [5][6] |
| Melting Point | 82 °C | [6] |
| pKa | 9.95 | [7] |
| log KOW (logP) | 1.22 - 1.48 | [6] |
| Water Solubility | ~13,460 mg/L (predicted) | [6] |
| Vapor Pressure | 0.000716 mm Hg @ 25 °C (predicted) | [6] |
Synthesis and Production
Raspberry Ketone is extracted from natural sources at very low yields (1-4 mg per kg of fruit), making commercial production reliant on synthetic methods.[1][8] Common industrial synthesis routes include:
-
Claisen-Schmidt Condensation: This two-step process involves the condensation of p-hydroxybenzaldehyde with acetone, followed by catalytic hydrogenation of the resulting enone to yield Raspberry Ketone.[9]
-
Friedel-Crafts Alkylation: A more direct, single-step approach involves the alkylation of phenol with 4-hydroxybutan-2-one using a solid acid catalyst, such as modified Montmorillonite clay, which offers an eco-friendly and highly selective pathway.[9][10]
-
Biosynthesis: Cell-free enzymatic cascades are being developed as a green alternative, converting precursors like L-tyrosine into Raspberry Ketone with high conversion rates.[1][8]
Biological Profile & Metabolism
Raspberry Ketone is generally recognized as safe (GRAS) for use as a food additive by the U.S. FDA.[3] Studies in animal models suggest it may influence lipid metabolism and fat oxidation.[3][11] Its metabolism primarily follows a ketone reduction pathway to the corresponding carbinol and diol.[6] However, the safety of high-dose supplements is not well-established, and further research is needed.[4]
Part 2: The Analogue: this compound
This compound is a synthetic analogue where the terminal methyl group of Raspberry Ketone is replaced by a trifluoromethyl (CF₃) group. Currently, detailed experimental data on this molecule is scarce, with information largely limited to supplier catalogs.
Basic Chemical Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O₂ | [12] |
| Molecular Weight | 218.18 g/mol | [12] |
| CAS Number | 117896-99-8 | [12] |
| IUPAC Name | This compound | [12] |
Predicted Comparative Properties: The Impact of Trifluorination
The introduction of a CF₃ group is a common strategy in drug discovery to modulate a molecule's properties. Based on established principles, we can predict how this modification will alter the compound's profile relative to Raspberry Ketone.
Causality of Experimental Design: The rationale for synthesizing fluorinated analogues is to systematically enhance key drug-like properties. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic. These features are known to predictably alter acidity, metabolic stability, and binding interactions. Comparing the fluorinated and non-fluorinated versions allows for a direct assessment of these strategic modifications.
-
Acidity (pKa): The phenolic proton is expected to be more acidic (lower pKa) than in Raspberry Ketone. The CF₃ group is a powerful electron-withdrawing group; its influence, transmitted through the carbon backbone, will stabilize the resulting phenoxide anion, favoring deprotonation.
-
Lipophilicity (logP): The logP is predicted to be significantly higher . Fluorine is the most electronegative element, but replacing three hydrogens with three fluorine atoms creates a highly lipophilic moiety, which typically enhances membrane permeability and can influence protein binding.
-
Metabolic Stability: The C-F bond is exceptionally strong. The primary metabolic route for Raspberry Ketone is reduction of the ketone. While this pathway may still occur, the CF₃ group itself will be inert to oxidative metabolism (e.g., P450 enzymes), potentially blocking metabolism at that site and increasing the compound's biological half-life.
-
Receptor Binding: The ketone's carbonyl group can act as a hydrogen bond acceptor. The electron-withdrawing CF₃ group will decrease the electron density on this oxygen, making it a weaker hydrogen bond acceptor . This could alter its binding affinity for biological targets.
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A Guide to the Structure-Activity Relationship of Fluorinated Raspberry Ketone Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of fluorinated raspberry ketone derivatives, focusing on their structure-activity relationships (SAR). Drawing from established principles in medicinal chemistry and experimental data from related compound classes, we explore the rationale behind fluorination, its impact on physicochemical properties, and the resulting effects on biological activity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the raspberry ketone scaffold.
Introduction: Raspberry Ketone as a Bioactive Scaffold
Raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, is a naturally occurring phenolic compound responsible for the characteristic aroma of red raspberries.[1] Beyond its use in the fragrance and food industries, raspberry ketone has garnered significant attention for its diverse biological activities, including anti-obesity, depigmentation, and antimicrobial properties.[1][2] One of its well-documented effects is the inhibition of melanogenesis, which it achieves through the post-transcriptional downregulation of tyrosinase, a key enzyme in melanin synthesis.[2] Additionally, raspberry ketone has demonstrated bacteriostatic effects and the ability to inhibit biofilm formation in pathogenic bacteria like Salmonella enterica.[3]
The phenolic hydroxyl group and the ketone moiety are key pharmacophoric features that can be synthetically modified to modulate biological activity. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[4][5] Fluorination can significantly alter the physicochemical properties of a molecule, including its acidity (pKa) and lipophilicity (logP), which in turn influences its biological activity. This guide will explore the potential SAR of fluorinated raspberry ketone derivatives, drawing comparisons with related fluorinated and non-fluorinated phenolic compounds.
The Rationale for Fluorination: Enhancing the Bioactive Potential
The strategic incorporation of fluorine into the raspberry ketone scaffold can be hypothesized to modulate its activity through several mechanisms:
-
Modulation of Acidity (pKa): The strongly electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group. This can enhance its hydrogen bonding capability, potentially leading to stronger interactions with biological targets like enzyme active sites.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake. However, the effect on lipophilicity can be complex and depends on the position and number of fluorine atoms.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the metabolic stability and in vivo half-life of the compound.
-
Conformational Effects: The introduction of fluorine can induce specific conformational preferences in the molecule, which may favor a bioactive conformation for binding to a target protein.
Structure-Activity Relationship Analysis
In the absence of direct comparative studies on a homologous series of fluorinated raspberry ketone derivatives, we can extrapolate potential SAR from studies on related structures, such as fluorinated chalcones and other phenolic ketones, as well as non-fluorinated raspberry ketone derivatives.
Modifications of the Phenolic Ring
The phenolic hydroxyl group is crucial for the activity of many phenolic compounds. Studies on raspberry ketone ester derivatives have shown that acylation of this hydroxyl group can significantly enhance antifungal activity, suggesting that this position is a key site for modification.[6]
Hypothesized SAR for Fluorination of the Aromatic Ring:
-
Fluorination ortho to the hydroxyl group: This is expected to increase the acidity of the phenol due to the electron-withdrawing inductive effect of fluorine. This could lead to stronger hydrogen bonding with target enzymes.
-
Fluorination meta to the hydroxyl group: The effect on acidity would be less pronounced than with ortho-substitution.
-
Fluorination para to the butanone chain (ortho to the hydroxyl group): This could also influence the electronic properties of the phenol.
-
Multiple Fluorinations: Di- or tri-fluorination of the aromatic ring would further enhance the electronic effects and significantly increase lipophilicity.
The following diagram illustrates the potential sites for fluorination on the raspberry ketone scaffold.
Caption: Potential sites for fluorination on the raspberry ketone scaffold and their hypothesized effects.
Modifications of the Butanone Side Chain
The ketone moiety and the length of the alkyl chain are also important for biological activity. For instance, in a study of trifluoromethyl ketones, the presence of this group was key to their antimicrobial effects.[7]
Hypothesized SAR for Fluorination of the Butanone Chain:
-
α-Fluorination (adjacent to the ketone): The introduction of one or more fluorine atoms at the C1 position would significantly increase the electrophilicity of the ketone's carbonyl carbon. This could enhance its reactivity towards nucleophilic residues in an enzyme's active site, potentially leading to covalent inhibition.
-
Fluorination at the C3 position: This would be more distant from the ketone and might have a more subtle electronic effect, primarily influencing lipophilicity and metabolic stability.
Comparative Performance and Experimental Data
Table 1: Comparison of Biological Activities of Raspberry Ketone and Related Compounds
| Compound/Derivative Class | Biological Activity | Key Findings | Reference |
| Raspberry Ketone | Tyrosinase Inhibition | Inhibits melanogenesis by downregulating tyrosinase expression. | [2] |
| Raspberry Ketone | Antibacterial/Antifungal | Exhibits bacteriostatic effects and inhibits biofilm formation. Ester derivatives show enhanced antifungal activity. | [3][6] |
| Fluorinated Chalcones | 5-Lipoxygenase Inhibition | Fluorinated derivatives showed comparable or better activity than the non-fluorinated parent compound. | [8] |
| Trifluoromethyl Ketones | Antimicrobial | Potent antibacterial activity against Gram-positive bacteria. | [7] |
The data in Table 1 suggests that the raspberry ketone scaffold is amenable to derivatization to enhance its biological activities. The improved performance of fluorinated chalcones and trifluoromethyl ketones in their respective assays provides a strong rationale for exploring the fluorination of raspberry ketone.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated raspberry ketone derivatives, based on established protocols from the literature.
General Synthesis of Fluorinated Raspberry Ketone Derivatives
The following workflow outlines a general approach to the synthesis of fluorinated raspberry ketone derivatives.
Caption: A general synthetic workflow for preparing fluorinated raspberry ketone derivatives.
Step-by-Step Protocol:
-
Coupling Reaction: A suitable C-C bond-forming reaction, such as a Heck coupling, can be employed to couple a commercially available fluorinated phenol (or a protected derivative) with a suitable four-carbon synthon like 4-hydroxy-3-buten-2-one.
-
Reduction: The resulting unsaturated ketone is then subjected to a reduction reaction, for example, catalytic hydrogenation, to saturate the double bond and yield the final fluorinated raspberry ketone derivative.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Tyrosinase Inhibition Assay
This protocol is adapted from studies on the depigmenting activity of raspberry ketone.[2]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA, the substrate, in the same buffer.
-
Inhibitor Preparation: Prepare stock solutions of the fluorinated raspberry ketone derivatives in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the phosphate buffer.
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative. Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Susceptibility Testing
This protocol is based on standard microbroth dilution methods used to determine the Minimum Inhibitory Concentration (MIC).[3]
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standard turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the fluorinated raspberry ketone derivatives in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The fluorination of the raspberry ketone scaffold presents a promising strategy for the development of novel therapeutic agents with enhanced biological activities. Based on the principles of medicinal chemistry and data from related compound classes, it is hypothesized that the introduction of fluorine can modulate the physicochemical properties of raspberry ketone in a way that enhances its interaction with biological targets. Specifically, fluorination of the aromatic ring may improve binding affinity through altered electronic properties, while fluorination of the side chain could increase metabolic stability and reactivity.
Further research is needed to synthesize a library of fluorinated raspberry ketone derivatives and systematically evaluate their biological activities. Such studies will provide a more definitive understanding of the SAR and could lead to the identification of lead compounds for various therapeutic applications, including dermatology, infectious diseases, and oncology.
References
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- Lee, J. H., Kim, Y. G., & Lee, J. (2023). Raspberry Ketone-Mediated Inhibition of Biofilm Formation in Salmonella enterica Typhimurium—An Assessment of the Mechanisms of Action. International Journal of Molecular Sciences, 24(3), 2095.
- Lin, C. H., Ding, H. Y., Kuo, Y. H., & Chan, H. S. (2012). Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale. Molecules, 17(5), 5824-5835.
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- Choi, J. Y., et al. (2021). Antibacterial effect of Raspberry Ketone.
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- Razali, N. A. A., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 869382.
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Safety Operating Guide
Guide to the Proper Disposal of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one (CAS: 117896-99-8). As a fluorinated organic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Core Principle: Hazard-Based Waste Segregation
The foundational principle for disposing of this compound is its chemical identity as a halogenated organic substance . The presence of the trifluoromethyl (-CF₃) group fundamentally dictates its waste stream classification. Halogenated wastes are managed separately from non-halogenated organic wastes because their treatment and disposal, typically high-temperature incineration, require specialized conditions to prevent the formation and release of hazardous byproducts such as hydrogen fluoride (HF).[1][2][3] Mixing this waste with other streams, like common solvents, can lead to complex and costly disposal challenges.[4]
Hazard Identification and Immediate Safety
While comprehensive toxicological data for this specific compound is limited, its structure and the data from its non-fluorinated analog, 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone), indicate that it should be handled with care. The primary known hazard is that it is harmful if swallowed.[5][6][7]
-
Acute Oral Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5][7]
-
Contact: May cause skin and eye irritation upon contact.[8]
-
Inhalation: Inhalation of dust should be avoided.[5]
Immediate first aid measures include flushing skin or eyes with copious amounts of water and moving to fresh air in case of inhalation. If swallowed, rinse the mouth and seek immediate medical attention.[5][7]
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The following table outlines the minimum required PPE when handling this compound in its solid form or in solution.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dusts. |
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with environmental regulations.
Step 1: Designate a Halogenated Organic Waste Container Select a container that is in good condition, compatible with the waste, and has a secure, threaded cap.[4][9] High-density polyethylene (HDPE) or glass containers are appropriate. The container must be used exclusively for halogenated organic waste.
Step 2: Collect the Waste at the Point of Generation
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Minimize the generation of dust.[5][6]
-
Contaminated Labware: Items such as weigh boats, gloves, and absorbent pads that are contaminated with the compound must also be placed in the solid halogenated waste container.
-
Solutions: If the compound is in a solvent, it must be collected as liquid halogenated waste. Do not mix with aqueous or non-halogenated organic waste streams.[2][4]
Step 3: Properly Label the Waste Container Proper labeling is critical for safety and regulatory compliance. The label must be affixed to the container before the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste ".[2]
-
The specific waste type: "Halogenated Organic Waste ".[1][9]
-
The full chemical name: "This compound ". Avoid using abbreviations.[9]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., exclamation mark for oral toxicity).
Step 4: Store the Waste in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.[10]
-
The container must be kept closed at all times except when actively adding waste.[9][10]
-
Ensure the SAA is equipped with secondary containment (e.g., a tray or bin) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[10]
Step 5: Arrange for Disposal Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.[10] EHS will manage the final disposal, which for halogenated waste typically involves transport to a licensed facility for high-temperature incineration.[3]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[5]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
Disposal Pathway Decision Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.
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Navigating the Handling of 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher in the fast-paced world of drug development, the introduction of novel chemical entities is a daily occurrence. Among these, fluorinated compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. This guide provides essential, immediate safety and logistical information for handling one such compound: 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one (CAS: 117896-99-8). Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling, empowering your research with field-proven insights.
Hazard Analysis: A Structurally-Informed Approach
Understanding the potential hazards of this compound begins with dissecting its chemical structure.
-
Trifluoromethyl Ketone Moiety: The trifluoromethyl group (-CF3) is generally considered stable due to the strength of the carbon-fluorine bond. However, alpha-fluoro ketones can exhibit unique reactivity. While the trifluoromethyl group itself is not inherently toxic, it can influence the overall reactivity and metabolic profile of the molecule. Some fluorinated compounds have been shown to produce toxic metabolites. Therefore, it is prudent to handle all novel trifluoromethyl-containing compounds with caution.
-
Ketone Functional Group: Ketones as a class can be volatile and may cause irritation to the respiratory tract. Inhalation of ketone vapors should be minimized.
-
Hydroxyphenyl Moiety: The non-fluorinated parent compound, 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone), is classified as harmful if swallowed and may cause eye and skin irritation.[1][2] While it is not considered to be genotoxic or a skin sensitizer under normal use conditions, the introduction of the trifluoromethyl group could alter these properties.[3][4]
Given the lack of specific data, a conservative approach is warranted. We must assume the compound may be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following recommendations are based on best practices for handling fluorinated organic compounds and chemicals with unknown toxicity.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing. | Protects against splashes of the chemical which may cause serious eye irritation or damage. |
| Hand Protection | Nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when handling larger quantities, consider double-gloving or using more robust gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart. | Provides a barrier against skin contact. The choice of glove material is critical for chemical resistance. |
| Body Protection | A properly fitting, flame-resistant laboratory coat should be worn at all times and be fully buttoned. For larger scale operations, a chemical-resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
PPE Selection and Use Logic
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting PPE when handling this compound.
Caption: PPE selection workflow based on quantity and procedure.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of this compound extends beyond the correct choice of PPE. Adherence to proper operational and disposal protocols is paramount.
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respiratory Protection (if required): Perform a seal check for the respirator.
-
Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container. Remove the inner pair of gloves using the same technique.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any contamination.
-
Respiratory Protection (if worn): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound, including gloves, disposable labware, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Due to the presence of fluorine, this should be considered halogenated organic waste and disposed of according to your institution's specific guidelines for this waste stream.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as halogenated organic waste. The rinsed container can then be disposed of according to institutional policy.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary steps to protect yourself and your colleagues.
References
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- TCI America. (n.d.). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)-2-butanone.
- Charles River. (n.d.).
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- Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity.
- Organic Letters. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
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- PubMed. (2018). Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
